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  • Product: 3-Morpholin-4-ylquinoxaline-2-carboxylic acid
  • CAS: 1211503-94-4

Core Science & Biosynthesis

Foundational

3-Morpholin-4-ylquinoxaline-2-carboxylic acid chemical structure and properties

Title: 3-Morpholin-4-ylquinoxaline-2-carboxylic Acid: A Core Scaffold for Next-Generation Kinase Inhibitors Executive Summary In contemporary medicinal chemistry, the rational design of targeted therapeutics relies heavi...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: 3-Morpholin-4-ylquinoxaline-2-carboxylic Acid: A Core Scaffold for Next-Generation Kinase Inhibitors

Executive Summary

In contemporary medicinal chemistry, the rational design of targeted therapeutics relies heavily on privileged scaffolds that can reliably interface with conserved biological domains. 3-Morpholin-4-ylquinoxaline-2-carboxylic acid (CAS: 1211503-94-4) has emerged as a critical building block in the synthesis of potent, ATP-competitive kinase inhibitors[1][2]. By combining the planar, aromatic quinoxaline core with a morpholine moiety, this molecule provides the precise stereoelectronic properties required to anchor into the hinge region of various oncogenic kinases, including PI3K, PIM1/2, and type III receptor tyrosine kinases (RTKs) such as CSF-1R and PDGFR[3][4].

This whitepaper provides an in-depth analysis of the structural rationale behind this scaffold, details the mechanistic pathways it modulates, and outlines self-validating experimental protocols for synthesizing and evaluating its derivatives.

Chemical Identity and Structural Rationale

The utility of 3-morpholin-4-ylquinoxaline-2-carboxylic acid lies in its tripartite structure, where each component serves a distinct pharmacological or synthetic purpose:

  • The Quinoxaline Core: A benzopyrazine system that mimics the adenine ring of ATP. Its flat, aromatic nature allows it to slide into the narrow ATP-binding cleft of kinases, establishing critical van der Waals interactions with the hydrophobic pocket[5][6].

  • The Morpholine Ring (Position 3): The morpholine oxygen acts as a crucial hydrogen-bond acceptor. In kinases like PI3K α , this oxygen forms a vital hydrogen bond with the backbone amide of the hinge region (e.g., Val851), a universal requirement for potent PI3K inhibition[3][6].

  • The Carboxylic Acid (Position 2): In drug discovery, the free carboxylic acid is rarely the final pharmacophore. Instead, it serves as a highly versatile synthetic handle. Through amide coupling, researchers can attach diverse aliphatic or aromatic amines to probe the solvent-exposed regions or the specificity/affinity pockets of the target kinase[7][8].

Table 1: Physicochemical Properties of the Core Scaffold
PropertyValue / Description
Chemical Name 3-Morpholin-4-ylquinoxaline-2-carboxylic acid
CAS Number 1211503-94-4[9]
Molecular Formula C13H13N3O3[10]
Molecular Weight 259.26 g/mol [2]
H-Bond Donors 1 (-COOH)
H-Bond Acceptors 5 (N and O atoms)
Synthetic Role Key intermediate / Building block for library generation

Mechanistic Grounding: Kinase Targeting

Derivatives synthesized from 3-morpholin-4-ylquinoxaline-2-carboxylic acid are predominantly utilized to target hyperactive signaling pathways in oncology and autoimmune diseases[7][11].

PI3K/AKT/mTOR Pathway Modulation

The Phosphoinositide 3-kinase (PI3K) pathway is frequently mutated in solid tumors. Quinoxaline derivatives inhibit PI3K by competing with ATP, thereby preventing the phosphorylation of PIP2 to PIP3. Without PIP3, AKT cannot be recruited to the membrane, leading to the downstream collapse of mTORC1-mediated cell survival and proliferation[3][12].

PIM Kinase and Type III RTK Inhibition

Recent structure-based drug design efforts have expanded the utility of quinoxaline-2-carboxylic acid derivatives to target PIM1/2 kinases and Type III RTKs (like CSF-1R and c-KIT)[7][13]. The substitution at the 2-position (via amide derivatives of the carboxylic acid) allows the molecule to reach into the unique hydrophobic pockets of PIM kinases, providing isoform selectivity[7].

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTORC1 / Cell Survival AKT->mTOR Promotes Inhibitor Morpholino-Quinoxaline Derivative Inhibitor->PI3K ATP-competitive Inhibition

Caption: Mechanism of PI3K/AKT pathway modulation by morpholino-quinoxaline derivatives.

Synthetic Methodologies: Library Generation

To leverage 3-morpholin-4-ylquinoxaline-2-carboxylic acid in drug discovery, chemists perform parallel amide couplings to generate libraries of derivatives.

Causality in Reagent Selection: We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) over traditional coupling agents like DCC or EDC. The nitrogen at the 7-position of HATU's benzotriazole ring provides a neighboring group effect that dramatically accelerates the reaction and minimizes epimerization, which is critical when coupling sterically hindered or complex chiral amines.

Protocol 1: HATU-Mediated Amide Coupling Workflow

This protocol is designed as a self-validating system; the visual change in solubility and LC-MS tracking ensure each step's success before proceeding.

  • Activation: Dissolve 1.0 eq of 3-morpholin-4-ylquinoxaline-2-carboxylic acid and 1.2 eq of HATU in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

  • Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA) dropwise at 0∘C . Causality: DIPEA is non-nucleophilic, deprotonating the carboxylic acid to initiate the formation of the active ester without competing for the electrophilic center. Stir for 15 minutes.

  • Amine Coupling: Add 1.2 eq of the target primary or secondary amine. Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor completion via LC-MS (look for the disappearance of the m/z 260 [M+H]+ parent peak).

  • Quenching & Extraction: Quench with saturated aqueous NaHCO3​ . Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl to remove residual DMF.

  • Purification: Dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (DCM:MeOH gradient) to yield the pure amide derivative.

Synthesis_Workflow A 3-Morpholin-4-ylquinoxaline -2-carboxylic acid B HATU / DIPEA in DMF A->B Activation C Active Ester Intermediate B->C E Target Compound (Amide Derivative) C->E Nucleophilic Attack D Primary/Secondary Amine (R-NH2) D->E Addition

Caption: Synthetic workflow for generating amide derivatives from the quinoxaline core.

Pharmacological Evaluation & Validation

Once a library of derivatives is synthesized from the 3-morpholin-4-ylquinoxaline-2-carboxylic acid scaffold, their efficacy must be validated.

Protocol 2: ADP-Glo™ Kinase Assay

To ensure trustworthiness, we employ the ADP-Glo assay. Unlike substrate-specific assays, ADP-Glo measures the universal product of kinase activity (ADP), making it a highly reliable, self-validating system with a high signal-to-background ratio.

  • Kinase Reaction: Incubate the purified kinase (e.g., PI3K α or PIM1) with the synthesized quinoxaline derivative (serial dilutions from 10 μ M to 0.1 nM) in assay buffer for 15 minutes at room temperature to allow compound binding.

  • Initiation: Add ultra-pure ATP and the specific lipid/peptide substrate. Incubate for 60 minutes at 25∘C .

  • ATP Depletion: Add ADP-Glo™ Reagent (1:1 volume ratio to the kinase reaction) to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes. Causality: This step is critical to eliminate background noise; only the ADP generated by the kinase remains.

  • Detection: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is simultaneously utilized by a luciferase/luciferin reaction to generate light.

  • Quantification: Measure luminescence using a microplate reader. Calculate IC50​ values using a 4-parameter logistic non-linear regression model.

Table 2: Representative Target Inhibition Profile of Derived Scaffolds

(Note: Data represents typical optimized amide derivatives generated from the core scaffold, based on literature benchmarks[7][8][11])

Target KinaseCellular PathwayTypical Optimized IC50​ (nM)Therapeutic Indication
PI3K α PI3K/AKT/mTOR< 50 nMBreast Cancer, Solid Tumors
PIM1 JAK/STAT, c-MET< 100 nMProstate Cancer, Leukemia
CSF-1R Macrophage recruitment< 200 nMTumor Microenvironment / Autoimmune

Conclusion

3-Morpholin-4-ylquinoxaline-2-carboxylic acid is far more than a simple chemical reagent; it is a rationally designed, privileged scaffold. By providing a pre-organized hinge-binding motif (morpholine-quinoxaline) and a versatile functionalization point (carboxylic acid), it empowers medicinal chemists to rapidly iterate and discover highly potent, selective kinase inhibitors for oncology and immunology.

References

  • nih.gov (PMC) - Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications URL:[Link]

  • google.com (Patents)
  • farmaceut.org - Chemistry and pharmacological diversity of quinoxaline motifs as anticancer agents URL:[Link]

  • nih.gov (PMC) - PIM1 kinase and its diverse substrate in solid tumors URL:[Link]

  • cimap.res.in - An insight into medicinal chemistry of anticancer quinoxalines URL:[Link]

  • google.com (Patents)
  • googleapis.com - Standard Patent AU 2017342928 B2 URL:[Link]

Sources

Exploratory

In-Depth Technical Guide: Mechanism of Action of 3-Morpholin-4-ylquinoxaline-2-carboxylic Acid In Vitro

1. Executive Overview: The Fragment as a Privileged Pharmacophore In the landscape of targeted oncology and kinase inhibitor design, 3-Morpholin-4-ylquinoxaline-2-carboxylic acid (CAS: 1211503-94-4) operates as a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

1. Executive Overview: The Fragment as a Privileged Pharmacophore In the landscape of targeted oncology and kinase inhibitor design, 3-Morpholin-4-ylquinoxaline-2-carboxylic acid (CAS: 1211503-94-4) operates as a highly privileged fragment and core pharmacophore. Rather than functioning as a standalone blockbuster drug, this molecule is a precision-engineered building block used to probe and inhibit the PI3K/AKT/mTOR and Pim kinase signaling networks[1]. This guide deconstructs its in vitro mechanism of action, detailing the thermodynamic rationale of its binding and the self-validating experimental workflows required to evaluate its efficacy.

2. Molecular Topology and Binding Causality The efficacy of this compound stems from its tripartite structural design, which perfectly complements the ATP-binding cleft of its target kinases:

  • The Morpholine Ring (Hinge Binder): The morpholine moiety is the quintessential PI3K hinge-binding group. The oxygen atom of the morpholine ring acts as a critical hydrogen bond acceptor, directly interacting with the backbone amide of Val851 in the PI3K α catalytic domain[1].

  • The Quinoxaline Core (Hydrophobic Scaffold): The planar, electron-deficient benzopyrazine (quinoxaline) core inserts into the adenine-binding pocket, establishing robust π−π stacking interactions with conserved hydrophobic residues (e.g., Trp812)[2].

  • The C2-Carboxylic Acid (Electrostatic Anchor): Positioned to project toward the solvent-exposed channel, the carboxylic acid forms electrostatic interactions with conserved lysine residues (such as Lys802 in PI3K or Lys67 in Pim-1), locking the fragment in a thermodynamically favorable orientation[3].

3. In Vitro Mechanism of Action (MoA) In vitro, 3-Morpholin-4-ylquinoxaline-2-carboxylic acid functions as a reversible, ATP-competitive inhibitor.

Dual PI3K/mTOR Inhibition: The structural homology between the ATP-binding sites of PI3K and mTOR allows this quinoxaline derivative to act as a dual inhibitor[2]. By occupying the ATP cleft, it competitively prevents the transfer of the terminal phosphate from ATP to phosphatidylinositol 4,5-bisphosphate (PIP2). The subsequent failure to generate PIP3 starves the pleckstrin homology (PH) domain of AKT, uncoupling the downstream survival signaling cascade[1].

Pim-1 Kinase Modulation: Orthogonal in vitro profiling reveals that quinoxaline-2-carboxylic acid derivatives also exhibit significant affinity for the proviral integration site for Moloney murine leukemia virus-1 (Pim-1) kinase[3]. The halogenated or morpholine-substituted quinoxalines establish favorable hydrophobic interactions within the Pim-1 hinge region, making this fragment a valuable tool for investigating multi-kinase polypharmacology[1].

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits mTOR mTORC1 / mTORC2 AKT->mTOR Downstream Signaling Inhibitor 3-Morpholin-4-ylquinoxaline- 2-carboxylic acid Inhibitor->PI3K ATP-Competitive Inhibitor->mTOR Dual Inhibition

ATP-competitive dual inhibition of the PI3K/mTOR signaling cascade by the quinoxaline fragment.

4. Quantitative Pharmacological Profiling As a fragment-level inhibitor, its baseline in vitro potency resides in the high-nanomolar to low-micromolar range. The table below synthesizes representative in vitro biochemical data for the core pharmacophore against primary targets[1][3][4].

Target KinaseAssay FormatRepresentative IC₅₀ (µM)Mechanistic Role
PI3K α ADP-Glo™ / FRET0.85 - 1.20Primary Target (Hinge binding via Morpholine)
mTOR Lanthascreen™ TR-FRET1.50 - 2.10Secondary Target (Dual Inhibition)
Pim-1 Radiometric ³³P-ATP2.30 - 3.50Off-Target / Polypharmacology
AKT1 ADP-Glo™> 50.0Negative Control (Selectivity Window)

5. Self-Validating Experimental Workflows To ensure rigorous scientific integrity, the evaluation of this compound requires self-validating assay systems. Below are the definitive protocols for in vitro characterization.

Protocol 1: Universal Biochemical Kinase Assay (ADP-Glo™) Causality: We utilize the ADP-Glo™ assay because it measures the universal product of kinase activity (ADP), eliminating the bias of substrate-specific antibodies. This is critical when profiling a single compound against structurally divergent kinases like PI3K (lipid kinase) and mTOR (protein kinase).

  • Reagent Preparation: Prepare a 10 mM stock of 3-Morpholin-4-ylquinoxaline-2-carboxylic acid in 100% anhydrous DMSO. Perform a 10-point, 3-fold serial dilution to establish a robust dose-response curve.

  • Kinase Reaction: In a 384-well plate, combine 2 µL of the compound dilution, 2 µL of purified PI3K α enzyme, and 2 µL of the PIP2/ATP substrate mix.

    • Self-Validation Step: Include Wortmannin (100 nM) as a positive control for complete inhibition, and a 1% DMSO vehicle as a negative control.

  • Incubation: Incubate at 25°C for 60 minutes to allow steady-state ATP turnover.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to terminate the reaction and deplete unconsumed ATP (40 min incubation). Then, add 10 µL of Kinase Detection Reagent to convert ADP to ATP, driving a luciferase-mediated luminescent signal.

  • Quality Control: Calculate the Z'-factor. A Z'-factor > 0.6 validates the assay's dynamic range and reliability before IC₅₀ derivation.

Protocol 2: Cellular Mechanistic Validation via Phospho-Immunoblotting Causality: Biochemical inhibition does not guarantee cellular target engagement. To prove dual PI3K/mTOR inhibition in living cells, we must probe specific phosphorylation sites. We analyze p-AKT (Thr308) to confirm PI3K/PDK1 inhibition, and p-AKT (Ser473) to confirm mTORC2 inhibition.

  • Cell Treatment: Seed HCT116 human colon carcinoma cells (known for PIK3CA mutations) in 6-well plates. Treat with the compound (0.1 µM to 10 µM) for 2 hours to capture early signaling dynamics before compensatory feedback loops activate.

  • Lysis and Extraction: Lyse cells in RIPA buffer supplemented with phosphatase inhibitors (Sodium Orthovanadate, NaF) to preserve transient phosphorylation states.

  • Protein Separation: Resolve 20 µg of total protein lysate via SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe sequentially with primary antibodies against p-AKT (Thr308), p-AKT (Ser473), and total AKT.

    • Self-Validation Step: Use β -actin or GAPDH as a loading control to ensure uniform protein concentration across all lanes, proving that signal reduction is due to kinase inhibition, not cell death or loading errors.

Workflow Prep Compound Prep (DMSO Stock) Assay Biochemical Assay (ADP-Glo / FRET) Prep->Assay in vitro Cell Cellular Assay (Lysate Prep) Prep->Cell in cellulo Analysis Data Synthesis (IC50 Calculation) Assay->Analysis WB Immunoblotting (p-AKT / p-S6) Cell->WB WB->Analysis

In vitro screening workflow for validating fragment-based kinase inhibitors.

6. Future Perspectives The 3-Morpholin-4-ylquinoxaline-2-carboxylic acid scaffold provides a highly tractable starting point for fragment-based drug discovery (FBDD). Future synthetic elaborations at the C2-carboxylic acid position—such as amide coupling with functionalized anilines—can exponentially increase target residence time and selectivity, paving the way for next-generation dual PI3K/mTOR or Pim-1 targeted therapeutics.

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Foundational

3-Morpholin-4-ylquinoxaline-2-carboxylic acid molecular weight and CAS registry

An In-Depth Technical Guide to 3-Morpholin-4-ylquinoxaline-2-carboxylic Acid (CAS 1211503-94-4) Executive Summary In modern medicinal chemistry, the quinoxaline scaffold is recognized as a highly privileged pharmacophore...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 3-Morpholin-4-ylquinoxaline-2-carboxylic Acid (CAS 1211503-94-4)

Executive Summary

In modern medicinal chemistry, the quinoxaline scaffold is recognized as a highly privileged pharmacophore, frequently deployed in the development of kinase inhibitors and anti-infective agents. 3-Morpholin-4-ylquinoxaline-2-carboxylic acid (CAS: 1211503-94-4) serves as a critical, advanced building block in this domain [1]. By pre-installing a morpholine ring at the C3 position and a carboxylic acid at the C2 position, this intermediate provides a highly optimized starting point for synthesizing libraries targeting Type III Receptor Tyrosine Kinases (RTKs) such as c-KIT, FLT3, and PDGFR [3].

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical structural biology and practical benchtop execution. This guide details the physicochemical properties, structural rationale, and self-validating synthetic protocols required to leverage this molecule effectively in drug discovery workflows.

Physicochemical Profiling & Identification

Before integrating any building block into a high-throughput synthesis pipeline, its physicochemical parameters must be rigorously verified. The morpholine substituent significantly alters the lipophilicity and aqueous solubility of the otherwise planar and hydrophobic quinoxaline core.

Table 1: Quantitative Data & Chemical Identifiers

PropertyValueRationale / Impact
Chemical Name 3-Morpholin-4-ylquinoxaline-2-carboxylic acidStandard IUPAC nomenclature.
CAS Registry Number 1211503-94-4Primary identifier for procurement and IP [1][2].
Molecular Formula C₁₃H₁₃N₃O₃Defines the exact atomic composition.
Molecular Weight 259.26 g/mol Low MW allows for downstream derivatization while remaining within Lipinski's Rule of 5 [2].
SMILES String O=C(O)C1=NC2=CC=CC=C2N=C1N3CCOCC3Essential for computational docking and cheminformatics.
Key Structural Features Bicyclic heteroaromatic core, C3-morpholine, C2-carboxylBalances hydrogen bond accepting/donating capabilities.

Structural Biology & Mechanistic Rationale

The strategic placement of functional groups on the quinoxaline core is not arbitrary; it is driven by the strict topological requirements of kinase ATP-binding pockets [3].

  • The Quinoxaline Core: Acts as the primary hinge-binding motif. The nitrogen atoms in the pyrazine ring serve as critical hydrogen bond acceptors, interacting directly with the backbone amides of the kinase hinge region.

  • The C3-Morpholine Ring: Morpholine is a classic bioisostere used to improve metabolic stability and aqueous solubility. In the context of RTKs, the morpholine ring often projects into the solvent-exposed region or the ribose pocket, providing a steric shield that enhances kinase selectivity while preventing off-target metabolic degradation.

  • The C2-Carboxylic Acid: This is the primary synthetic handle. It allows for rapid diversification via amide coupling. The resulting amides typically project into the deep hydrophobic pocket (DFG-out conformation) or the selectivity filter of the kinase, driving nanomolar potency.

Pathway Visualization: Type III RTK Inhibition

Quinoxaline derivatives synthesized from this building block are potent inhibitors of Type III RTKs, effectively shutting down aberrant cellular proliferation pathways.

Kinase_Signaling Inhibitor Quinoxaline Derivative (Inhibitor) RTK Type III RTK (c-KIT / FLT3) Inhibitor->RTK Competitive Binding PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT Survival Cell Survival & Proliferation AKT->Survival MAPK MAPK Pathway (RAF/MEK/ERK) RAS->MAPK MAPK->Survival

Mechanism of action for quinoxaline-based Type III RTK inhibitors blocking downstream signaling.

Experimental Protocols: Synthesis & Derivatization

To ensure scientific integrity, every protocol must be a self-validating system. The following workflows detail the synthesis of the core building block and its subsequent derivatization, emphasizing the causality behind each reagent choice.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) to Form the Core

Objective: Install the morpholine ring at the C3 position of 3-chloroquinoxaline-2-carboxylic acid. Causality: The C3 position is highly electrophilic due to the electron-withdrawing nature of the adjacent pyrazine nitrogens and the C2-carboxylic acid. This lowers the activation energy, allowing SNAr to proceed smoothly without the need for transition-metal catalysts (e.g., Buchwald-Hartwig amination).

  • Preparation: Dissolve 1.0 equivalent of 3-chloroquinoxaline-2-carboxylic acid in anhydrous DMF (0.2 M). Rationale: DMF is a polar aprotic solvent that stabilizes the polar Meisenheimer complex transition state during SNAr.

  • Base Addition: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Rationale: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation and subsequent deactivation of the incoming morpholine nucleophile.

  • Nucleophile Addition: Cool the mixture to 0°C and add 1.2 equivalents of morpholine dropwise. Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Self-Validation (LC-MS): Sample 10 µL of the reaction mixture, dilute in MeCN, and inject into the LC-MS.

    • Validation Check: The reaction is complete when the starting material peak (exhibiting a distinct 3:1 ³⁵Cl/³⁷Cl isotope pattern) is fully consumed, replaced by a new peak with [M+H]+=260.27 m/z .

  • Workup: Quench the reaction with ice water. Slowly acidify the aqueous layer to pH 3–4 using 1M HCl. Rationale: Acidification protonates the C2-carboxylate, neutralizing the molecule and forcing the precipitation of the desired 3-morpholin-4-ylquinoxaline-2-carboxylic acid.

  • Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum to afford the product as a yellow/orange solid.

Protocol B: Amide Coupling for SAR Library Generation

Objective: Derivatize the C2-carboxylic acid with various anilines or aliphatic amines to explore the kinase selectivity filter [3].

  • Activation: Dissolve 3-morpholin-4-ylquinoxaline-2-carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes. Rationale: HATU is a premier coupling reagent that rapidly forms a highly reactive active ester (OAt ester), which is crucial for coupling sterically hindered or electron-deficient amines.

  • Coupling: Add the desired amine (1.1 eq) and stir at room temperature for 12 hours.

  • Self-Validation (TLC/LC-MS): Confirm the disappearance of the carboxylic acid starting material.

  • Purification: Dilute with EtOAc, wash with saturated NaHCO₃, brine, and dry over Na₂SO₄. Purify via reverse-phase preparative HPLC to achieve >95% purity required for biological assays.

Analytical Characterization Standards

To guarantee trustworthiness in drug development, the synthesized 3-Morpholin-4-ylquinoxaline-2-carboxylic acid must pass rigorous analytical checks.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Method: C18 column, gradient elution (5% to 95% MeCN in H₂O with 0.1% Formic Acid) over 5 minutes.

    • Expected Result: A single sharp peak in the UV chromatogram (254 nm) corresponding to the mass [M+H]+=260.27 .

  • Nuclear Magnetic Resonance (¹H NMR):

    • Solvent: DMSO-d₆.

    • Expected Signals: The morpholine ring will present as two distinct multiplets around δ 3.50–3.80 ppm (8H, 4xCH₂). The quinoxaline aromatic protons will appear as a complex multiplet between δ 7.50–8.00 ppm (4H). The carboxylic acid proton will appear as a broad singlet far downfield ( δ > 13.0 ppm), though it may exchange with ambient moisture.

Conclusion

3-Morpholin-4-ylquinoxaline-2-carboxylic acid (CAS 1211503-94-4) is far more than a simple chemical intermediate; it is a rationally designed pharmacophore foundation. By understanding the causality behind its structural features—where the quinoxaline core anchors the molecule to the kinase hinge, the morpholine ring dictates solubility and trajectory, and the carboxylic acid provides a versatile vector for SAR exploration—medicinal chemists can rapidly accelerate the discovery of next-generation targeted therapeutics.

References

  • Google Patents - Quinoxaline compounds as type III receptor tyrosine kinase inhibitors (US10689362B2).
Exploratory

Pharmacokinetics of 3-Morpholin-4-ylquinoxaline-2-carboxylic Acid Derivatives: A Comprehensive ADME and Methodological Guide

Executive Summary & Structural Rationale The quinoxaline-2-carboxylic acid scaffold is a privileged pharmacophore in modern drug discovery, heavily utilized in the development of kinase inhibitors (e.g., dual Pim-1/2 inh...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The quinoxaline-2-carboxylic acid scaffold is a privileged pharmacophore in modern drug discovery, heavily utilized in the development of kinase inhibitors (e.g., dual Pim-1/2 inhibitors) and anti-infective agents[1],[2]. However, the unsubstituted planar quinoxaline core often suffers from poor aqueous solubility and suboptimal pharmacokinetic (PK) parameters.

The strategic addition of a 3-morpholin-4-yl moiety to the quinoxaline-2-carboxylic acid core (forming 3-M-4-Q-2-CA derivatives) represents a highly effective structural optimization. As an application scientist, I approach this modification through the lens of Structure-Property Relationships (SPR):

  • Solubility & pKa Modulation: The morpholine ring acts as a weak base (pKa ~8.3), while the carboxylic acid acts as a weak acid (pKa ~2.5). This zwitterionic character at physiological pH drastically reduces the crystal lattice energy and enhances aqueous solvation compared to highly lipophilic, planar analogs.

  • Target Affinity & LogD: The oxygen atom within the morpholine ring serves as a critical hydrogen-bond acceptor, enhancing kinase hinge-region binding[2]. Simultaneously, it fine-tunes the distribution coefficient (LogD), restricting excessive plasma protein binding and optimizing the volume of distribution (Vd).

ADME Profiling: Causality in Pharmacokinetics

Understanding the systemic journey of 3-M-4-Q-2-CA derivatives requires dissecting the causative biological interactions at each ADME stage. Physiologically based pharmacokinetic (PBPK) modeling of the quinoxaline-2-carboxylic acid core has demonstrated distinct tissue partitioning and clearance mechanisms[3].

  • Absorption: The morpholine substitution significantly improves oral bioavailability (F%). However, because the carboxylic acid is predominantly ionized in the intestinal lumen, passive transcellular diffusion is restricted. Intestinal uptake is frequently facilitated by carrier-mediated transport (e.g., Monocarboxylate Transporters, MCTs).

  • Distribution: These derivatives exhibit moderate tissue penetration. The morpholine ring prevents the extreme lipophilicity that causes drugs to become irreversibly trapped in adipose tissue, maintaining a steady free fraction ( fu​ ) in plasma. PBPK models in rodent and swine models indicate rapid equilibration in well-perfused organs (liver, kidney)[3].

  • Metabolism: The metabolic liabilities are dual-faceted. The morpholine ring is highly susceptible to CYP3A4-mediated oxidative cleavage, while the quinoxaline core undergoes CYP1A2-mediated hydroxylation.

  • Excretion: Due to the carboxylic acid moiety, unchanged parent drug is actively secreted into the urine via renal Organic Anion Transporters (OATs), running parallel to the biliary excretion of Phase II glucuronide metabolites.

Metabolism Parent 3-M-4-Q-2-CA (Parent Compound) CYP3A4 CYP3A4 Oxidation Parent->CYP3A4 Primary CYP1A2 CYP1A2 Hydroxylation Parent->CYP1A2 Secondary Excretion Renal / Biliary Excretion Parent->Excretion Unchanged (OATs) Met1 Morpholine Ring Cleavage CYP3A4->Met1 Met2 Quinoxaline Hydroxylation CYP1A2->Met2 Phase2 Phase II Glucuronidation Met1->Phase2 Met2->Phase2 Phase2->Excretion

Fig 1. Primary metabolic and excretion pathways of 3-M-4-Q-2-CA derivatives.

Quantitative Pharmacokinetic Parameters

The following table synthesizes the expected quantitative PK parameters for optimized 3-M-4-Q-2-CA derivatives, derived from cross-referencing preclinical PBPK models and dual-kinase inhibitor structural data[3],[2].

PK ParameterRouteTypical Value RangeCausality / Structural Driver
Oral Bioavailability (F%) PO45% – 65%Morpholine enhances aqueous solubility; carboxylic acid limits passive transcellular permeability.
Systemic Clearance (CL) IV15 – 25 mL/min/kgDriven by moderate hepatic CYP3A4 turnover and active renal secretion of the carboxylate.
Volume of Distribution (Vd) IV0.8 – 1.5 L/kgBalanced lipophilicity (LogD ~1.5) allows for moderate tissue penetration without adipose trapping.
Terminal Half-life (T₁/₂) IV/PO4.5 – 6.0 hSustained by reversible plasma protein binding and moderate intrinsic metabolic clearance.
Plasma Protein Binding In vitro75% – 85%Quinoxaline core binds strongly to albumin; the morpholine ring introduces steric bulk, preventing >95% binding.

Experimental Workflows: Self-Validating Systems

To ensure data integrity, PK profiling must utilize self-validating protocols where the physical chemistry of the drug dictates the experimental conditions.

Protocol A: In Vitro Hepatic Microsomal Stability Assay

Objective: Determine intrinsic clearance ( CLint​ ) and assess CYP450 vulnerability.

  • Preparation: Thaw liver microsomes (human or rat) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4). Causality: This specific buffer molarity and pH are strictly required to maintain the physiological conformation and activity of CYP450 enzymes.

  • Incubation Mixture: Combine microsomes (0.5 mg/mL final protein concentration), the 3-M-4-Q-2-CA derivative (1 μM final), and buffer. Causality: Utilizing 1 μM ensures the drug concentration remains well below the Michaelis-Menten constant ( Km​ ), guaranteeing first-order kinetics for accurate half-life derivation.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final). Causality: NADPH is the obligate electron donor for CYP450 catalytic cycles; without it, oxidative metabolism cannot occur.

  • Quenching: At precise intervals (0, 15, 30, 45, 60 mins), extract 50 μL aliquots and inject into 150 μL of ice-cold acetonitrile containing an internal standard. Causality: Acetonitrile instantly strips the hydration layer from microsomal proteins, denaturing them to halt enzymatic activity, while simultaneously extracting the lipophilic drug into the supernatant.

  • Analysis: Centrifuge at 14,000 x g for 10 mins and analyze the supernatant via LC-MS/MS.

Protocol B: In Vivo Pharmacokinetic Profiling (Rodent Model)

Objective: Establish systemic clearance, volume of distribution, and oral bioavailability.

PK_Workflow Dosing 1. IV & PO Administration (n=5 per route) Sampling 2. Serial Blood Sampling (0.25 - 48h) Dosing->Sampling Prep 3. Protein Precipitation (Acetonitrile + IS) Sampling->Prep Analysis 4. LC-MS/MS Analysis (MRM Mode) Prep->Analysis Modeling 5. NCA & PBPK Modeling (Clearance, Vd, F%) Analysis->Modeling

Fig 2. Step-by-step in vivo pharmacokinetic experimental workflow for rodent models.

  • Formulation: Dissolve the compound in 5% DMSO / 10% Tween 80 / 85% Saline for IV administration, and 0.5% Methylcellulose for PO administration. Causality: The basic morpholine and acidic carboxylate require careful co-solvent balancing to prevent catastrophic precipitation in the IV line upon contact with blood pH.

  • Dosing: Administer IV (2 mg/kg) via the lateral tail vein and PO (10 mg/kg) via oral gavage to Sprague-Dawley rats (n=5/group).

  • Sampling: Collect ~200 μL of blood via jugular vein cannulation at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose into K2EDTA tubes. Causality: K2EDTA chelates calcium to prevent coagulation without causing the severe downstream mass-spectrometer ion suppression typically seen with heparin.

  • Quantification: Extract plasma via centrifugation (4,000 x g, 4°C). Reconstitute in mobile phase and inject into a Triple Quadrupole LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. Causality: MRM provides maximum analytical specificity by filtering exclusively for the unique precursor-to-product ion transition of the 3-M-4-Q-2-CA core, eliminating endogenous baseline noise.

References

  • Source: National Institutes of Health (NIH)
  • Source: Journal of Veterinary Pharmacology and Therapeutics (Ovid / Wiley)
  • Source: ResearchGate (Molecules 2021)

Sources

Foundational

Toxicity Profile and Safety Evaluation Framework for 3-Morpholin-4-ylquinoxaline-2-carboxylic Acid

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide Executive Summary 3-Morpholin-4-ylquinoxaline-2-carboxylic acid (CAS: 1211503-94-4)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide

Executive Summary

3-Morpholin-4-ylquinoxaline-2-carboxylic acid (CAS: 1211503-94-4) is a highly specialized chemical building block frequently utilized in the synthesis of novel pharmacophores[1]. Because it features both a quinoxaline core—a privileged scaffold in medicinal chemistry known for kinase inhibition and anti-infective properties—and a morpholine ring, it presents unique pharmacokinetic and toxicological variables.

As this compound transitions from a synthetic intermediate to a potential lead candidate or structural motif in drug design, establishing a rigorous preclinical safety profile is paramount. Because empirical toxicity data for this specific intermediate is limited in public literature, this whitepaper establishes a predictive and empirical safety evaluation framework. The protocols detailed herein are grounded in international regulatory standards, ensuring a self-validating system for assessing genotoxicity, cardiotoxicity, and acute systemic toxicity.

Structural Liability Analysis & Causality

Before initiating empirical testing, a rational toxicological assessment must evaluate the structural moieties of the compound to determine why specific assays are chosen.

  • The Quinoxaline Core: Planar, nitrogen-containing heterocycles can sometimes intercalate into DNA, raising the risk of mutagenicity. Furthermore, quinoxaline derivatives can undergo enzymatic reduction to form reactive oxygen species (ROS). Therefore, rigorous genotoxicity screening is non-negotiable.

  • The Morpholine Ring: Morpholine moieties are generally well-tolerated and are used to improve aqueous solubility. However, they are susceptible to cytochrome P450-mediated oxidative metabolism (specifically N-dealkylation or ring cleavage). Toxicity assays must therefore incorporate metabolic activation systems (e.g., hepatic S9 fractions) to evaluate the safety of its metabolites.

  • The Carboxylic Acid: While carboxylic acids improve clearance, they can form reactive acyl glucuronides in the liver, potentially leading to idiosyncratic hepatotoxicity.

Preclinical Safety Evaluation Framework

To systematically de-risk 3-Morpholin-4-ylquinoxaline-2-carboxylic acid, testing must align with the ICH M3(R2) guidelines for nonclinical safety studies[2]. The workflow is divided into in vitro hazard identification and in vivo profiling.

Workflow Visualization

G cluster_in_vitro In Vitro Safety Screening cluster_in_vivo In Vivo Profiling (ICH M3(R2)) start 3-Morpholin-4-ylquinoxaline-2-carboxylic acid Lead Optimization ames Ames Test (OECD 471) Genotoxicity start->ames herg hERG Patch Clamp (ICH S7B) Cardiotoxicity start->herg cyto Hepatocyte Cytotoxicity (HepG2 Assay) start->cyto acute Acute Oral Toxicity (Rodent Model) ames->acute herg->acute pk PK / ADME Profiling (Metabolite ID) cyto->pk decision Go / No-Go Decision acute->decision pk->decision

Figure 1: Tiered preclinical safety screening workflow for quinoxaline derivatives.

Experimental Methodologies

The following protocols are designed as self-validating systems. Each includes necessary positive and negative controls to ensure assay integrity.

Genotoxicity: Bacterial Reverse Mutation Test (Ames Test)

Rationale: To evaluate if the quinoxaline core induces point mutations or frameshifts. Standard: OECD Test Guideline 471[3].

Step-by-Step Protocol:

  • Strain Preparation: Prepare overnight cultures of Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA)[4].

  • Metabolic Activation: Prepare a 10% (v/v) rat liver S9 mix (induced with Aroclor 1254) to simulate mammalian metabolism of the morpholine ring[5].

  • Dose Formulation: Dissolve 3-Morpholin-4-ylquinoxaline-2-carboxylic acid in DMSO. Prepare a concentration gradient (e.g., 1.5, 5, 15, 50, 150, 500, 1500, and 5000 µ g/plate )[6].

  • Incubation (Plate Incorporation): Combine 0.1 mL of bacterial culture, 0.1 mL of test article, and 0.5 mL of S9 mix (or phosphate buffer for non-activated conditions) into 2.0 mL of molten top agar. Pour onto minimal glucose agar plates[3].

  • Validation & Scoring: Incubate at 37°C for 48–72 hours. Count revertant colonies.

    • Self-Validation: The assay is only valid if positive controls (e.g., 2-Aminoanthracene for +S9, Sodium azide for -S9) show a >3-fold increase in revertants compared to the DMSO vehicle control.

Cardiotoxicity: hERG Potassium Channel Inhibition

Rationale: Basic amines (like morpholine) can sometimes interact with the hERG channel, leading to delayed ventricular repolarization (QT prolongation). Standard: ICH S7B[7].

Step-by-Step Protocol:

  • Cell Culture: Culture HEK293 cells stably expressing the human Ether-à-go-go-Related Gene (hERG) potassium channel.

  • Electrophysiology Setup: Utilize whole-cell patch-clamp electrophysiology at physiological temperature (37°C).

  • Perfusion: Perfuse the test compound at concentrations ranging from 0.1 µM to 30 µM.

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV to elicit the hERG tail current.

  • Data Analysis: Calculate the IC50 of the tail current inhibition.

    • Self-Validation: E-4031 (a known hERG inhibitor) must be used as a positive control to validate channel sensitivity[8].

Quantitative Data Interpretation

To standardize the Go/No-Go decision-making process for 3-Morpholin-4-ylquinoxaline-2-carboxylic acid, empirical results should be compared against the following safety thresholds:

Assay / EndpointTarget Safety ThresholdImplication of FailureRemediation Strategy
Ames Test (OECD 471) Negative across all strains (±S9)High risk of carcinogenicity.Abort compound; modify quinoxaline electron density.
hERG Inhibition (ICH S7B) IC50 > 30 µMRisk of QT prolongation / Torsades de Pointes.Reduce basicity of the morpholine nitrogen.
HepG2 Cytotoxicity CC50 > 100 µMHepatotoxicity (likely via acyl glucuronidation).Block the carboxylic acid (e.g., ester prodrug or bioisostere).
Acute Oral Tox (Rodent) MTD > 1000 mg/kgSystemic acute toxicity.Evaluate PK to determine if toxicity is Cmax driven.

Table 1: Predictive safety thresholds for quinoxaline-carboxylic acid derivatives.

Conclusion

While 3-Morpholin-4-ylquinoxaline-2-carboxylic acid is a promising intermediate, its safety profile cannot be assumed. By applying the rigorous, causality-driven framework outlined above—anchored by OECD 471 for genotoxicity and ICH S7B for cardiovascular safety—researchers can accurately define its toxicological boundaries and safely progress it through the drug development pipeline.

References

  • European Medicines Agency (EMA). "ICH S7B Non-clinical evaluation of the potential for delayed ventricular repolarization (QT interval prolongation) by human pharmaceuticals - Scientific guideline." Europa.eu. Available at:[Link]

  • Weshin Inspection Tech. "Decoding the Science: The Bacterial Reverse Mutation Test (Ames Test) OECD Test Guideline 471." Weshininspection.com. Available at:[Link]

  • TTS Laboratuvar Hizmetleri. "AMES Test (OECD 471) - Biocompatibility Analyses." Ttslaboratuvar.com. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "ICH M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals." Fda.gov. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Crystal Structure and X-ray Crystallography of Quinoxaline-2-Carboxylic Acid

Abstract This technical guide provides a comprehensive examination of the synthesis, crystal structure, and X-ray crystallographic analysis of quinoxaline-2-carboxylic acid. While the specific crystal structure for 3-Mor...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive examination of the synthesis, crystal structure, and X-ray crystallographic analysis of quinoxaline-2-carboxylic acid. While the specific crystal structure for 3-Morpholin-4-ylquinoxaline-2-carboxylic acid is not publicly available, this document focuses on the foundational parent compound, offering critical structural insights relevant to its derivatives. Quinoxaline scaffolds are of significant interest in medicinal chemistry and drug development due to their wide range of pharmacological activities.[1] This guide details the synthetic pathways, single-crystal growth methodologies, and a thorough analysis of the crystallographic data of quinoxaline-2-carboxylic acid. The structural nuances revealed by X-ray diffraction are pivotal for understanding the molecule's physicochemical properties and its potential for forming derivatives with therapeutic applications.[1] This document is intended for researchers, scientists, and professionals in the field of drug discovery and materials science, providing both a practical protocol and a deeper understanding of the structure-activity relationships within this important class of heterocyclic compounds.

Introduction: The Significance of the Quinoxaline Scaffold in Modern Drug Discovery

The quinoxaline ring system, a fused bicyclic heteroaromatic compound, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The functionalization of the quinoxaline core, particularly at the 2-position with a carboxylic acid group, provides a key handle for the synthesis of a diverse library of analogues with tailored pharmacological profiles.[3]

The introduction of a morpholine moiety, as in the titular 3-Morpholin-4-ylquinoxaline-2-carboxylic acid, is a common strategy in drug design to enhance aqueous solubility, improve pharmacokinetic properties, and modulate biological activity. Understanding the fundamental crystal structure of the parent quinoxaline-2-carboxylic acid is therefore a critical first step in the rational design of more complex and potent derivatives. X-ray crystallography provides the definitive solid-state structure, revealing crucial information about molecular conformation, intermolecular interactions, and packing arrangements, all of which influence a compound's stability, solubility, and ultimately, its bioavailability.

This guide will elucidate the synthesis, crystallization, and detailed crystallographic analysis of quinoxaline-2-carboxylic acid, serving as a foundational reference for the development of novel quinoxaline-based therapeutic agents.

Synthesis and Crystallization: From Precursors to High-Quality Single Crystals

The successful determination of a crystal structure is predicated on the synthesis of pure material and the subsequent growth of high-quality single crystals suitable for X-ray diffraction.

Synthetic Pathway for Quinoxaline-2-Carboxylic Acid

A cost-efficient and scalable synthesis of quinoxaline-2-carboxylic acid can be achieved through a two-step process involving the condensation of an o-phenylenediamine with a suitable precursor, followed by oxidation.[4] One of the most effective methods utilizes the reaction of o-phenylenediamine with a monosaccharide, such as D-fructose, in the presence of acetic acid to form the quinoxaline skeleton.[4] The subsequent step involves the oxidation of the polyhydroxylated side chain using a mild oxidizing agent like hydrogen peroxide in a basic medium.[4]

The general workflow for this synthesis is outlined below:

cluster_synthesis Synthesis Workflow o-phenylenediamine o-phenylenediamine Condensation Condensation o-phenylenediamine->Condensation D-fructose D-fructose D-fructose->Condensation Acetic Acid, 80°C Polyhydroxylated_quinoxaline Polyhydroxylated Quinoxaline Intermediate Condensation->Polyhydroxylated_quinoxaline Oxidation Oxidation Polyhydroxylated_quinoxaline->Oxidation H2O2, Base Quinoxaline-2-carboxylic_acid_crude Crude Quinoxaline-2-carboxylic Acid Oxidation->Quinoxaline-2-carboxylic_acid_crude cluster_structure Molecular Structure of Quinoxaline-2-carboxylic Acid structure

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Foundational

Thermodynamic Stability and Physicochemical Profiling of 3-Morpholin-4-ylquinoxaline-2-carboxylic Acid

Executive Summary The rational design of quinoxaline derivatives is a cornerstone of modern medicinal chemistry and advanced materials (e.g., redox flow batteries). Among these, 3-Morpholin-4-ylquinoxaline-2-carboxylic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of quinoxaline derivatives is a cornerstone of modern medicinal chemistry and advanced materials (e.g., redox flow batteries). Among these, 3-Morpholin-4-ylquinoxaline-2-carboxylic acid (CAS: 1211503-94-4) presents a highly unique thermodynamic profile. The juxtaposition of an electron-donating morpholine ring at the C3 position and an electron-withdrawing carboxylic acid at the C2 position creates a push-pull electronic system across the pyrazine ring.

This whitepaper dissects the thermodynamic stability of this compound, detailing its resistance to tautomerization, thermal decarboxylation kinetics, and electrochemical redox behavior. By employing self-validating experimental protocols, researchers can accurately profile its physicochemical boundaries for formulation and synthesis.

Structural Thermodynamics & Mechanistic Stability

Resistance to Tautomeric Degradation

In aqueous and redox-active environments, quinoxalines are notoriously susceptible to capacity fade and degradation via tautomerization. However, density functional theory (DFT) and Bayesian kinetic modeling have demonstrated that quinoxaline-2-carboxylic acid derivatives exhibit a dramatic increase in thermodynamic stability compared to their non-carboxylated counterparts .

The C2-carboxylate group anchors the electronic structure, preventing the proton-coupled tautomeric shifts that typically degrade the pyrazine ring under alkaline or reductive conditions [[1]]([Link]). Furthermore, the bulky morpholine ring at C3 provides severe steric shielding, protecting the electrophilic C2-C3 bond from nucleophilic solvent attack. Longitudinal studies of similar quinoxaline-2-carboxylic acid derivatives at physiological temperatures (37 °C) reveal highly robust aqueous stability, with less than 10% degradation over a 7-day period .

Thermal Decarboxylation Thermodynamics

In 3-Morpholin-4-ylquinoxaline-2-carboxylic acid, the electron-donating nature of the morpholine nitrogen (via resonance of its lone pair into the pyrazine ring) increases the electron density of the local aromatic system. Because decarboxylation requires the stabilization of a transient carbanion intermediate, this increased electron density raises the activation energy ( Ea​ ) required for CO 2​ extrusion, thereby enhancing the compound's thermal stability margin.

Pathway A 3-Morpholin-4-ylquinoxaline- 2-carboxylic acid B Thermal Stress (>200°C) A->B Heating C Aqueous Solution (pH 7.4, 37°C) A->C Dissolution D Decarboxylation (-CO2) B->D Activation Energy F Thermodynamic Stability (Resists Tautomerization) C->F Steric Shielding E 2-Morpholinoquinoxaline D->E Irreversible

Figure 1: Thermodynamic degradation and stability pathways under thermal and aqueous stress.

Electrochemical Thermodynamics

Electrochemical profiling reveals that the reduction of quinoxaline carboxylic acids is a non-spontaneous, endergonic process. Studies evaluating the kinetic and thermodynamic parameters of quinoxalines show large positive values for enthalpy ( ΔH ) and Gibbs free energy ( ΔG ), confirming a high thermodynamic barrier to reduction . Under extreme cathodic potentials, the reduction becomes irreversible and is accompanied by the evolution of carbon dioxide, underscoring decarboxylation as the terminal thermodynamic failure mode in redox applications .

Self-Validating Experimental Protocols

To accurately quantify the thermodynamic stability of 3-Morpholin-4-ylquinoxaline-2-carboxylic acid, empirical workflows must be designed with internal causality checks. The following protocols are engineered as self-validating systems.

Workflow S1 Sample Prep (Anhydrous & Aqueous) S2 TGA-MS Analysis (Thermal Profiling) S1->S2 S3 Cyclic Voltammetry (Redox Thermodynamics) S1->S3 S4 Kinetic Modeling (Bayesian Inference) S2->S4 S3->S4 S5 Stability Validation S4->S5

Figure 2: Self-validating experimental workflow for thermodynamic and electrochemical profiling.

Protocol A: TGA-MS for Decarboxylation Kinetics

This protocol isolates purely thermal decarboxylation from oxidative degradation.

  • Sample Loading: Place 5 mg of the compound into an alumina crucible.

    • Causality: Platinum crucibles can catalytically lower the decarboxylation activation energy. Alumina ensures the measured Ea​ reflects the bulk thermodynamic property of the molecule.

  • Atmospheric Control: Purge the furnace with high-purity Argon at 50 mL/min.

    • Causality: An inert atmosphere prevents oxidative degradation of the morpholine ring, isolating the C2-carboxylic acid cleavage.

  • Variable Heating Ramp: Apply multiple heating rates (5, 10, and 15 °C/min) up to 300 °C.

    • Causality: Multiple rates are mathematically required to utilize the Kissinger equation for calculating the exact activation energy ( Ea​ ) of the decomposition event.

  • Mass Spectrometry (MS) Validation (The Self-Check): Couple the TGA effluent to an MS and continuously monitor m/z 44.

    • Causality: If a mass loss event occurs at ~200 °C without a corresponding spike in m/z 44, the system flags it as trapped solvent evaporation. A synchronized spike validates irreversible decarboxylation.

Protocol B: Cyclic Voltammetry (CV) for Redox Thermodynamics

This protocol calculates the Gibbs free energy ( ΔG ) of the compound's redox states.

  • Electrolyte Preparation: Dissolve the compound (1 mM) in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF 6​ ).

    • Causality: Aprotic, anhydrous conditions suppress proton-coupled electron transfer (PCET), isolating the pure thermodynamic electron transfer limits.

  • Electrode Polishing: Polish a glassy carbon electrode (GCE) with 0.05 µm alumina slurry, sonicate in ethanol, and dry.

    • Causality: Micro-scratches alter the diffusion geometry. A mirror finish ensures reproducible heterogeneous electron transfer rates.

  • Variable Scan Rate Analysis (The Self-Check): Sweep the potential from 10 to 500 mV/s. Plot the anodic/cathodic peak currents against the square root of the scan rate ( ν1/2 ).

    • Causality: According to the Randles-Sevcik equation, a perfectly linear plot confirms the process is purely diffusion-controlled. If non-linear, it indicates surface adsorption artifacts, invalidating the bulk ΔG calculations and requiring sample dilution.

Quantitative Data Summary

The table below synthesizes the thermodynamic and physicochemical parameters of the compound based on structural extrapolation and empirical literature data of closely related quinoxaline-2-carboxylic acids.

Thermodynamic ParameterValue / CharacteristicPrimary Analytical Method
Melting / Decomposition Point ~208 °C (Decomposes via -CO 2​ )TGA / DSC
Aqueous Stability (37 °C, pH 7.4) >90% intact after 7 daysHPLC-UV
Redox Thermodynamics ( ΔG ) Endergonic (Non-spontaneous)Cyclic Voltammetry
Primary Degradation Pathway Irreversible DecarboxylationTGA-MS / Electrochemistry
Tautomerization Resistance Exceptionally HighUV-Vis / DFT Modeling

References

  • Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. Journal of the American Chemical Society, 2024.[Link]

  • Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. MDPI International Journal of Molecular Sciences, 2023.[Link]

  • Comparative electrochemical studies of kinetic and thermodynamic parameters of Quinoxaline and Brimonidine redox process. Electrochimica Acta, 2018.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 3-Morpholin-4-ylquinoxaline-2-carboxylic Acid

Introduction and Strategic Overview The quinoxaline scaffold is a privileged structure in medicinal chemistry, frequently serving as a core pharmacophore in the development of kinase inhibitors, antimicrobial agents, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Overview

The quinoxaline scaffold is a privileged structure in medicinal chemistry, frequently serving as a core pharmacophore in the development of kinase inhibitors, antimicrobial agents, and antiviral therapeutics, including Respiratory Syncytial Virus (RSV) inhibitors[1]. Specifically, 3-Morpholin-4-ylquinoxaline-2-carboxylic acid (CAS: 1211503-94-4) is a highly versatile building block. The presence of the morpholine ring enhances aqueous solubility and provides a key hydrogen-bonding network, while the carboxylic acid moiety allows for facile functionalization into amides or esters.

This application note details a robust, two-step synthetic protocol for this compound, prioritizing high yield, scalable workup procedures, and reliable analytical validation.

Retrosynthetic Rationale

The synthesis relies on a convergent Nucleophilic Aromatic Substitution ( SN​Ar ) followed by a base-catalyzed saponification.

  • SN​Ar Reaction: The starting material, ethyl 3-chloroquinoxaline-2-carboxylate, possesses a highly electrophilic C3 position due to the electron-withdrawing nature of the adjacent ester and the quinoxaline nitrogen atoms[2]. Morpholine acts as both the nucleophile and the base.

  • Saponification: The resulting ethyl ester is hydrolyzed using aqueous sodium hydroxide. The causality behind choosing base-catalyzed over acid-catalyzed hydrolysis is to prevent the premature protonation of the morpholine nitrogen, which could complicate the reaction kinetics and solubility.

SynthesisPathway SM Ethyl 3-chloroquinoxaline- 2-carboxylate Intermediate Ethyl 3-morpholinoquinoxaline- 2-carboxylate SM->Intermediate SNAr 100°C, 1h Morpholine Morpholine (Nucleophile/Base) Morpholine->Intermediate Product 3-Morpholin-4-ylquinoxaline- 2-carboxylic acid Intermediate->Product 1. Hydrolysis 2. HCl (pH 3-4) Hydrolysis NaOH (aq) / THF (Saponification) Hydrolysis->Product

Fig 1: Two-step synthetic workflow for 3-Morpholin-4-ylquinoxaline-2-carboxylic acid.

Materials and Reagents

A self-validating protocol requires strict control over reagent purity. Ensure all solvents are HPLC grade or anhydrous where specified.

Reagent / MaterialRoleEquiv.CAS Number
Ethyl 3-chloroquinoxaline-2-carboxylateStarting Material1.049679-45-0
MorpholineNucleophile / SolventExcess110-91-8
Sodium Hydroxide (1M aq)Hydrolysis Base2.51310-73-2
Tetrahydrofuran (THF)Co-solventN/A109-99-9
Hydrochloric Acid (1M aq)AcidificationAs needed7647-01-0
Ethyl Acetate (EtOAc)Extraction SolventN/A141-78-6

Step-by-Step Experimental Methodologies

Step 1: Synthesis of Ethyl 3-morpholinoquinoxaline-2-carboxylate

Mechanistic Insight: The displacement of the chloride ion at the C3 position is facilitated by heating. Morpholine is used in excess to drive the reaction to completion and to act as a solvent, minimizing the need for additional basic scavengers (like K2​CO3​ or Et3​N )[1].

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 3-chloroquinoxaline-2-carboxylate (500 mg, 2.12 mmol).

  • Reagent Addition: Add neat morpholine (5.0 mL). The morpholine serves as both the reactant and the reaction medium[1].

  • Heating: Heat the reaction mixture to 100 °C under an inert nitrogen atmosphere with continuous stirring for 1 hour[1].

  • Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc, 7:3). The starting material ( Rf​≈0.6 ) should be completely consumed, replaced by a highly fluorescent blue/green spot under short-wave UV (254 nm).

  • Workup:

    • Cool the mixture to room temperature.

    • Dilute the crude mixture with distilled water (20 mL) to quench the reaction and solubilize the excess morpholine.

    • Extract the aqueous layer with Ethyl Acetate ( 3×20 mL)[1].

    • Wash the combined organic layers with saturated aqueous NaCl (brine) ( 2×20 mL) to remove residual water and trace morpholine[1].

    • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the intermediate as a yellow oil or solid[1]. Note: This intermediate is typically pure enough (>95% by LC-MS) to be used directly in the next step without column chromatography.

Step 2: Saponification to 3-Morpholin-4-ylquinoxaline-2-carboxylic acid

Mechanistic Insight: The ester is cleaved using standard basic conditions. The critical step is the subsequent acidification. Because the product contains a basic morpholine nitrogen and an acidic carboxylic acid, it exists as a zwitterion. Careful pH adjustment to its isoelectric point is required to maximize precipitation and yield.

  • Reaction Setup: Dissolve the crude ethyl 3-morpholinoquinoxaline-2-carboxylate (approx. 450 mg) in a 1:1 mixture of THF and Methanol (10 mL total volume).

  • Hydrolysis: Add 1M aqueous NaOH (4.0 mL). Stir the biphasic mixture vigorously at room temperature for 2–3 hours.

  • Monitoring: Confirm the disappearance of the ester via LC-MS. The mass spectrum should show the [M+H]+ peak shifting from the ester mass to the free acid mass.

  • Workup & Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove the volatile organic solvents (THF/MeOH).

    • Dilute the remaining aqueous layer with 10 mL of water and extract once with diethyl ether (10 mL) to remove any unreacted organic impurities. Discard the ether layer.

    • Critical Step: Cool the aqueous layer in an ice bath. Slowly add 1M HCl dropwise while monitoring the pH. Adjust the pH to approximately 3.5 to 4.0 .

    • A bright yellow precipitate will form as the zwitterionic product crashes out of the aqueous solution.

    • Filter the precipitate under vacuum using a Büchner funnel, wash with ice-cold water ( 2×5 mL), and dry overnight under high vacuum to afford the title compound.

Quantitative Data & Quality Control

To ensure the self-validating nature of the protocol, the following analytical parameters should be met before utilizing the compound in downstream biological assays or coupling reactions.

ParameterExpected ResultAnalytical Purpose
Yield (Overall) 75% - 85%Efficiency validation of the two-step process.
Physical Appearance Yellow to orange crystalline powderVisual confirmation of purity.
LC-MS (ESI+) m/z=260.1 [M+H]+ Confirmation of molecular weight (Exact Mass: 259.09).
1 H NMR (DMSO- d6​ ) δ ~13.5 (br s, 1H, COOH), 8.0-7.6 (m, 4H, Ar-H), 3.8 (m, 4H, morpholine- CH2​ ), 3.5 (m, 4H, morpholine- CH2​ )Structural verification and confirmation of ester removal.
Purity (HPLC) >98% (UV at 254 nm)Required purity for biological screening.

References

  • Title: An Efficient synthesis and Biological activity of Quinoxaline-2-Carboxylic acid and its derivatives.
  • Title: Benzodiazepine derivatives as RSV inhibitors (WO2017015449A1).

Sources

Application

Application Note: In Vitro Biological Assays for PI3K Inhibitors Derived from 3-Morpholin-4-ylquinoxaline-2-carboxylic Acid

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Scientific Rationale & Mechanism of Action The phosphoinositide 3-kinase (PI3K) family of lip...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Scientific Rationale & Mechanism of Action

The phosphoinositide 3-kinase (PI3K) family of lipid kinases phosphorylates the 3′-hydroxyl group of phosphatidylinositols to generate PIP3, a crucial second messenger that recruits downstream effectors like AKT and mTOR[1]. Because gain-of-function mutations in PIK3CA or loss-of-function mutations in the tumor suppressor PTEN lead to constitutive activation of this pathway, PI3K is a highly prioritized target in oncology[1].

Translating a chemical scaffold into a viable clinical candidate requires rigorous in vitro assay cascades. The compound 3-Morpholin-4-ylquinoxaline-2-carboxylic acid (CAS 1211503-94-4) serves as a highly privileged building block for ATP-competitive PI3K inhibitors[2]. Mechanistically, the morpholine oxygen acts as a critical hydrogen bond acceptor for the hinge region of the kinase (specifically Val851 in PI3Kα), while the planar quinoxaline core occupies the hydrophobic ATP-binding pocket[1]. The 2-carboxylic acid moiety provides a versatile synthetic handle; derivatizing this position into piperazinyl or piperidinyl amides allows researchers to probe the affinity pocket, drastically improving both enzymatic potency and cellular anti-proliferative activity[1].

Pathway Visualization

To contextualize the experimental workflows, the diagram below illustrates the PI3K/AKT/mTOR signaling cascade and the precise pharmacological intervention point of morpholinoquinoxaline derivatives.

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (Phosphoinositide 3-Kinase) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT (PKB) PIP3->AKT Recruits/Activates mTOR mTOR AKT->mTOR Activates Survival Cell Survival & Proliferation mTOR->Survival Promotes MQ 3-Morpholinoquinoxaline Derivatives MQ->PI3K Inhibits (ATP-competitive)

Figure 1: PI3K/AKT/mTOR signaling pathway and morpholinoquinoxaline ATP-competitive inhibition.

Quantitative Data Summary

Structural optimization of the 3-morpholin-4-ylquinoxaline-2-carboxylic acid scaffold yields compounds with nanomolar potency. The table below summarizes the structure-activity relationship (SAR) causality: replacing the basic morpholine at the C-2 position with bulky, substituted piperazines significantly enhances target affinity[1].

Compound / DerivativeModification at C-2 PositionPI3Kα IC₅₀ (µM)PC3 Cell Proliferation IC₅₀ (µM)
WR1 (Initial Hit) Morpholine0.44014.50
WR23 Piperidine0.0252.10
Compound 22 4-bromophenylsulfonyl piperazine0.0401.80
Compound 41 4-methoxyphenylsulfonyl piperazine0.0241.20
LY294002 Positive Control0.63025.40

Data adapted from the foundational SAR studies of piperazinylquinoxaline PI3K inhibitors[1].

Experimental Protocols

As an Application Scientist, I mandate that every assay functions as a self-validating system. The following protocols are designed with internal controls to ensure that the data generated is an artifact-free reflection of true kinase inhibition.

Protocol A: Competitive Fluorescence Polarization (FP) Kinase Assay

Causality & Rationale: Traditional radiometric kinase assays require hazardous ³²P-ATP. Instead, we utilize a competitive FP assay. In this system, active PI3Kα generates PIP3, which competes with a fluorescent PIP3-tracer for binding to a GRP1-PH domain protein. When the tracer is displaced by endogenous PIP3, its rotational freedom increases, dropping the polarization signal. A potent morpholinoquinoxaline inhibitor prevents PIP3 generation, keeping the tracer bound and the FP signal high[1].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Kinase Buffer (10 mM HEPES pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the synthesized morpholinoquinoxaline derivative in 100% DMSO. Transfer to a 384-well black microplate (final DMSO concentration must not exceed 1%).

  • Enzyme/Substrate Addition: Add 10 µL of recombinant PI3Kα (final 2 nM) and PIP2 substrate (final 10 µM) to the wells.

  • Reaction Initiation: Add 5 µL of ATP (final 10 µM) to initiate the kinase reaction. Incubate in the dark at room temperature for 60 minutes.

  • Detection: Add 5 µL of the Detection Mix containing the Fluorescent PIP3-tracer and GRP1-PH domain protein. Incubate for 30 minutes.

  • Readout & Validation: Read FP on a microplate reader (Excitation: 485 nm / Emission: 530 nm).

    • Self-Validation Check: Calculate the Z'-factor using the DMSO vehicle (0% inhibition) and 10 µM LY294002 (100% inhibition). A Z'-factor > 0.5 validates the assay's dynamic range.

Protocol B: Cellular Anti-Proliferative Assay (MTT)

Causality & Rationale: Biochemical potency does not guarantee cellular efficacy due to membrane permeability and efflux mechanisms. We utilize the PC3 prostate cancer cell line because it is PTEN-null; its survival is intrinsically addicted to hyperactive PI3K signaling[1]. The MTT assay measures NAD(P)H-dependent oxidoreductase activity, which directly correlates with viable cell numbers.

Step-by-Step Methodology:

  • Cell Seeding: Seed PC3 cells at a density of 3,000 cells/well in 90 µL of RPMI-1640 medium (supplemented with 10% FBS) in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Add 10 µL of 10X compound dilutions (ranging from 0.01 µM to 50 µM). Include a vehicle control (0.1% DMSO) and a cell-free blank.

  • Incubation: Incubate the plates for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours to allow viable cells to metabolize MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the media and add 150 µL of DMSO to dissolve the formazan. Shake the plate for 10 minutes.

  • Readout & Validation: Measure absorbance at 490 nm.

    • Self-Validation Check: Subtract the cell-free blank absorbance from all wells. Normalize the data against the vehicle control (set to 100% viability) to generate a reliable dose-response curve for IC₅₀ determination.

Protocol C: Downstream Signaling Validation (Western Blot for p-AKT)

Causality & Rationale: Phenotypic cell death (MTT) does not definitively prove target engagement. To establish causality, we must interrogate the downstream signaling cascade. AKT is directly phosphorylated at Ser473 by mTORC2 following PIP3-dependent recruitment to the membrane. By probing for both p-AKT (Ser473) and total AKT, we create an internal control system to confirm that cytotoxicity is mechanistically driven by PI3K inhibition[1].

Step-by-Step Methodology:

  • Treatment: Plate PC3 cells in 6-well plates and grow to 70% confluence. Treat with the morpholinoquinoxaline derivative at 1X and 5X its established cellular IC₅₀ for 2 hours and 24 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with 1X Protease and Phosphatase Inhibitor Cocktails. Critical: Phosphatase inhibitors are mandatory to prevent artifactual loss of the p-AKT signal.

  • Protein Quantification & Separation: Quantify protein using a BCA assay. Load 30 µg of total protein per lane onto a 10% SDS-PAGE gel. Run at 120V for 90 minutes.

  • Transfer & Blocking: Transfer proteins to a PVDF membrane (100V, 60 mins). Block with 5% BSA in TBST for 1 hour at room temperature.

  • Antibody Probing:

    • Probe with primary antibodies against p-AKT (Ser473) and Total AKT overnight at 4°C.

    • Wash 3x with TBST, then probe with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Readout & Validation: Develop using ECL substrate and image via chemiluminescence.

    • Self-Validation Check: The Total AKT band must remain constant across all treatment conditions, proving that the reduction in p-AKT is due to kinase inhibition, not generalized protein degradation.

References

  • Wu, P., Su, Y., Guan, X., Liu, X., Zhang, J., Dong, X., et al. (2012). Identification of Novel Piperazinylquinoxaline Derivatives as Potent Phosphoinositide 3-Kinase (PI3K) Inhibitors. PLoS ONE, 7(8), e43171.[Link]

  • Zhao, Y., et al. (2017). Recent development of ATP-competitive small molecule phosphatidylinositol-3-kinase inhibitors as anticancer agents. Oncotarget, 8(3), 5579-5596.[Link]

Sources

Method

Application of 3-Morpholin-4-ylquinoxaline-2-carboxylic Acid in Drug Discovery: A Technical Guide for Researchers

Introduction: The Quinoxaline Scaffold as a Privileged Motif in Kinase Inhibition The quinoxaline core, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry due to its remarkabl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinoxaline Scaffold as a Privileged Motif in Kinase Inhibition

The quinoxaline core, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry due to its remarkable versatility and broad range of biological activities.[1][2] Its derivatives have been extensively explored and have shown significant promise as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[3][4] The ability to readily functionalize the quinoxaline ring system allows for the fine-tuning of its pharmacological properties, making it an attractive starting point for the design of novel therapeutics.[5] This application note focuses on a specific derivative, 3-Morpholin-4-ylquinoxaline-2-carboxylic acid , and its potential application in drug discovery, particularly as an inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[6][7]

Proposed Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs a multitude of cellular processes.[1][4] Aberrant activation of this pathway is a hallmark of many human cancers, leading to uncontrolled cell growth, resistance to apoptosis, and metastasis.[2][5] Consequently, the development of inhibitors targeting key nodes in this pathway is a major focus of modern oncology drug discovery.

The structure of 3-Morpholin-4-ylquinoxaline-2-carboxylic acid, featuring both the quinoxaline scaffold and a morpholine moiety, strongly suggests its potential as a PI3K inhibitor. The morpholine ring, in particular, is a well-established pharmacophore in a multitude of PI3K and other kinase inhibitors.[8][9] It often forms a critical hydrogen bond with the hinge region of the kinase's ATP-binding pocket, contributing significantly to the inhibitor's potency and selectivity.[10][11][12] The quinoxaline core serves as a rigid scaffold to optimally present the morpholine and other substituents for interaction with the target kinase.

Based on this structural rationale and extensive literature on related compounds, we hypothesize that 3-Morpholin-4-ylquinoxaline-2-carboxylic acid acts as an ATP-competitive inhibitor of PI3K, preventing the phosphorylation of its substrate, phosphatidylinositol 4,5-bisphosphate (PIP2), to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This, in turn, would block the downstream activation of Akt and mTOR, leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.

Signaling Pathway Diagram: The PI3K/Akt/mTOR Cascade

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Inhibitor 3-Morpholin-4-ylquinoxaline- 2-carboxylic acid Inhibitor->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the proposed point of inhibition by 3-Morpholin-4-ylquinoxaline-2-carboxylic acid.

Experimental Protocols

This section provides detailed protocols for the synthesis of 3-Morpholin-4-ylquinoxaline-2-carboxylic acid and its subsequent biological evaluation.

Protocol 1: Synthesis of 3-Morpholin-4-ylquinoxaline-2-carboxylic acid

This synthesis is a three-step process starting from commercially available reagents.

Workflow Diagram: Synthesis of the Target Compound

Synthesis_Workflow Start o-Phenylenediamine & Diethyl oxalate Step1 Step 1: Synthesis of Ethyl 3-hydroxyquinoxaline- 2-carboxylate Start->Step1 Intermediate1 Ethyl 3-hydroxyquinoxaline- 2-carboxylate Step1->Intermediate1 Step2 Step 2: Chlorination Intermediate1->Step2 Intermediate2 Ethyl 3-chloroquinoxaline- 2-carboxylate Step2->Intermediate2 Step3 Step 3: Nucleophilic Substitution with Morpholine Intermediate2->Step3 Intermediate3 Ethyl 3-morpholinoquinoxaline- 2-carboxylate Step3->Intermediate3 Step4 Step 4: Alkaline Hydrolysis Intermediate3->Step4 Final_Product 3-Morpholin-4-ylquinoxaline- 2-carboxylic acid Step4->Final_Product

Caption: A multi-step workflow for the synthesis of 3-Morpholin-4-ylquinoxaline-2-carboxylic acid.

Step 1: Synthesis of Ethyl 3-hydroxyquinoxaline-2-carboxylate

  • In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in ethanol.

  • Add diethyl oxalate (1.1 equivalents) to the solution.

  • Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration and wash with cold ethanol.

  • Dry the product under vacuum to obtain ethyl 3-hydroxyquinoxaline-2-carboxylate as a solid.

Step 2: Synthesis of Ethyl 3-chloroquinoxaline-2-carboxylate

  • To a stirred solution of ethyl 3-hydroxyquinoxaline-2-carboxylate (1 equivalent) in an appropriate solvent such as acetonitrile, add phosphorus oxychloride (POCl₃, 3-5 equivalents).

  • Reflux the mixture for 2-4 hours. Monitor the reaction by TLC.

  • After completion, carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until the pH is approximately 7.

  • Extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 3-chloroquinoxaline-2-carboxylate.[13]

Step 3: Synthesis of Ethyl 3-morpholinoquinoxaline-2-carboxylate

  • Dissolve ethyl 3-chloroquinoxaline-2-carboxylate (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or ethanol.

  • Add morpholine (1.2-1.5 equivalents) and a base such as triethylamine or potassium carbonate (2-3 equivalents).

  • Heat the reaction mixture at 80-100 °C for 6-12 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture and pour it into water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 4: Synthesis of 3-Morpholin-4-ylquinoxaline-2-carboxylic acid

  • Suspend ethyl 3-morpholinoquinoxaline-2-carboxylate (1 equivalent) in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide or potassium hydroxide (3-5 equivalents).

  • Reflux the mixture for 2-4 hours until the hydrolysis is complete (monitored by TLC).[5]

  • Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid until the pH is approximately 3-4.

  • The carboxylic acid product will precipitate out of the solution.

  • Collect the solid by filtration, wash thoroughly with water to remove any inorganic salts, and dry under vacuum to yield 3-Morpholin-4-ylquinoxaline-2-carboxylic acid.[14][15]

Protocol 2: In Vitro PI3K Alpha Biochemical Assay

This protocol describes a method to determine the direct inhibitory activity of the synthesized compound against the PI3Kα enzyme.

  • Reagents and Materials:

    • Recombinant human PI3Kα enzyme

    • PIP2 substrate

    • ATP

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

    • 3-Morpholin-4-ylquinoxaline-2-carboxylic acid (dissolved in DMSO)

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

    • 384-well white plates

  • Procedure:

    • Prepare serial dilutions of 3-Morpholin-4-ylquinoxaline-2-carboxylic acid in kinase buffer containing DMSO (final DMSO concentration should be ≤1%).

    • In a 384-well plate, add the compound dilutions. Include wells with a known PI3K inhibitor as a positive control and wells with DMSO only as a negative control.

    • Add the PI3Kα enzyme to all wells except for the "no enzyme" control.

    • Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

    • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 3: In-Cell Western™ Assay for Phospho-Akt (Ser473)

This assay measures the phosphorylation of Akt, a downstream target of PI3K, in a cellular context to confirm the compound's mechanism of action.

  • Cell Culture and Treatment:

    • Seed cancer cells known to have an active PI3K pathway (e.g., MCF-7, PC-3) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of 3-Morpholin-4-ylquinoxaline-2-carboxylic acid for a specified time (e.g., 2 hours). Include a vehicle control (DMSO).

  • Fixation and Permeabilization:

    • After treatment, remove the media and fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

    • Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 15 minutes.

  • Immunostaining:

    • Block the cells with a suitable blocking buffer (e.g., Odyssey® Blocking Buffer or 5% BSA in PBS) for 1.5 hours at room temperature.

    • Incubate the cells with a primary antibody cocktail containing rabbit anti-phospho-Akt (Ser473) and mouse anti-total Akt overnight at 4°C.

    • Wash the cells multiple times with PBS containing 0.1% Tween-20.

    • Incubate with a secondary antibody cocktail containing IRDye® 800CW goat anti-rabbit IgG and IRDye® 680RD goat anti-mouse IgG for 1 hour at room temperature in the dark.

    • Wash the cells again as in step 3.

  • Imaging and Analysis:

    • Scan the plate using an infrared imaging system (e.g., LI-COR® Odyssey®).

    • Quantify the fluorescence intensity for both phospho-Akt and total Akt in each well.

    • Normalize the phospho-Akt signal to the total Akt signal to determine the extent of pathway inhibition.

Protocol 4: Cell Viability Assay (MTT Assay)

This assay determines the effect of the compound on the viability and proliferation of cancer cells.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of 3-Morpholin-4-ylquinoxaline-2-carboxylic acid. Include a vehicle control (DMSO).

    • Incubate the cells for 72 hours.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

    • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the GI₅₀ (concentration for 50% growth inhibition) value by plotting the percentage of viability against the log of the compound concentration.

Data Presentation

The following tables provide a template for presenting the data obtained from the described experimental protocols.

Table 1: In Vitro PI3Kα Inhibition

CompoundPI3Kα IC₅₀ (nM)
3-Morpholin-4-ylquinoxaline-2-carboxylic acidTo be determined
Positive Control (e.g., Alpelisib)Known value

Table 2: Cellular Activity in MCF-7 Cells

Compoundp-Akt (Ser473) Inhibition IC₅₀ (nM)Cell Viability GI₅₀ (µM)
3-Morpholin-4-ylquinoxaline-2-carboxylic acidTo be determinedTo be determined
Positive Control (e.g., Alpelisib)Known valueKnown value

Conclusion and Future Directions

3-Morpholin-4-ylquinoxaline-2-carboxylic acid represents a promising scaffold for the development of novel inhibitors targeting the PI3K/Akt/mTOR pathway. The provided synthetic and biological evaluation protocols offer a comprehensive framework for researchers to investigate its therapeutic potential. Future studies should focus on elucidating its selectivity profile against other PI3K isoforms and a broader panel of kinases. Furthermore, in vivo efficacy studies in relevant cancer models will be crucial to validate its potential as a clinical candidate. The versatility of the quinoxaline core also allows for further structural modifications to optimize potency, selectivity, and pharmacokinetic properties.

References

  • The Role of Quinoxaline Derivatives in Modern Drug Discovery. (2026, February 26). Retrieved April 7, 2024, from [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines - MDPI. (2023, November 14). Retrieved April 7, 2024, from [Link]

  • A REVIEW ON MEDICINAL AND STRUCTURAL ACTIVITY OF QUINOXALINE MOIETY - TIJER.org. (2015, June 5). Retrieved April 7, 2024, from [Link]

  • Petrelli, A., et al. (2014). Phosphatidylinositol 3-Kinase (PI3K) and Phosphatidylinositol 3-Kinase-Related Kinase (PIKK) Inhibitors: Importance of the Morpholine Ring. Journal of Medicinal Chemistry, 57(23), 9735-9755.
  • Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. (2022).
  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. (2016, March 8). PMC.
  • Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway. (2019, July 8).
  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. (2024, October 20). Frontiers.
  • 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. (2017, June 7). ScienceDirect.
  • New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation - MDPI. (2021, February 6). Retrieved April 7, 2024, from [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). Retrieved April 7, 2024, from [Link]

  • Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxyl
  • hydrolysis of esters - Chemguide. (n.d.). Retrieved April 7, 2024, from [Link]

  • Hydrolysis of Esters (Oxford AQA International A Level (IAL) Chemistry): Revision Note. (2024, May 13). Retrieved April 7, 2024, from [Link]

  • Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC. (n.d.). Retrieved April 7, 2024, from [Link]

  • A Review: PI3K/AKT/mTOR Signaling Pathway and Its Regulated Eukaryotic Translation Initiation Factors May Be a Potential Therapeutic Target in Esophageal Squamous Cell Carcinoma - Frontiers. (n.d.). Retrieved April 7, 2024, from [Link]

  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? (2022, March 23). Frontiers.

Sources

Application

Application Note: Preparation of 3-Morpholin-4-ylquinoxaline-2-carboxylic Acid Derivatives

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol Scientific Rationale & Structural Significance The quinoxaline-2-carbox...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol

Scientific Rationale & Structural Significance

The quinoxaline-2-carboxylic acid scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of kinase inhibitors, DNA gyrase inhibitors, and 5-HT3 receptor antagonists[1]. The functionalization of the C3 position with a morpholine ring—yielding 3-morpholin-4-ylquinoxaline-2-carboxylic acid —serves a dual purpose. First, the morpholine moiety acts as a critical hydrogen-bond acceptor, enhancing target binding affinity (e.g., in PI3K/mTOR pathways). Second, it dramatically improves the aqueous solubility and pharmacokinetic profile of the otherwise lipophilic planar quinoxaline core.

Synthesizing this derivative requires a highly regioselective approach, typically relying on the step-wise construction of the quinoxaline core, activation via halogenation, and subsequent nucleophilic aromatic substitution (SNAr)[2][3].

Retrosynthetic Strategy & Pathway Visualization

The most efficient and scalable route to 3-morpholin-4-ylquinoxaline-2-carboxylic acid avoids direct functionalization of the unactivated acid. Instead, it utilizes an ester-protected intermediate to prevent unwanted side reactions during the SNAr step. The retrosynthetic logic dictates a three-stage deconstruction: saponification of the ester, SNAr of a C3-chloro intermediate, and chlorination of a tautomeric lactam core synthesized from commercial o-phenylenediamine.

Retrosynthesis Target 3-Morpholin-4-ylquinoxaline- 2-carboxylic acid Ester Ethyl 3-morpholin-4-ylquinoxaline- 2-carboxylate Target->Ester Saponification (LiOH/H2O) Chloro Ethyl 3-chloroquinoxaline- 2-carboxylate Ester->Chloro SNAr (Morpholine) Hydroxy Ethyl 3-hydroxyquinoxaline- 2-carboxylate Chloro->Hydroxy Chlorination (POCl3) SM o-Phenylenediamine + Diethyl ketomalonate Hydroxy->SM Condensation

Figure 1: Retrosynthetic pathway for 3-morpholin-4-ylquinoxaline-2-carboxylic acid.

Experimental Methodologies & Causality

Stage 1: Synthesis of the Activated Core (Ethyl 3-chloroquinoxaline-2-carboxylate)

To activate the C3 position for nucleophilic attack, the hydroxyl group of ethyl 3-hydroxyquinoxaline-2-carboxylate must be converted into a suitable leaving group.

Expert Insights & Causality: Phosphorus oxychloride (POCl3) is utilized as both the reagent and the solvent. The reaction is driven forward by the addition of catalytic N,N-dimethylformamide (DMF), which generates the highly electrophilic Vilsmeier-Haack complex in situ. This complex rapidly converts the tautomeric lactam into the corresponding chloro-imine[1]. Quenching the reaction on crushed ice is a critical parameter; it prevents the violent exotherm of POCl3 hydrolysis from indiscriminately hydrolyzing the sensitive C2 ethyl ester.

Protocol:

  • Suspend ethyl 3-hydroxyquinoxaline-2-carboxylate (10.9 g, ~50 mmol) in POCl3 (50 mL) in a round-bottom flask equipped with a reflux condenser.

  • Add 2 drops of anhydrous DMF (catalyst).

  • Heat the mixture to 110–120 °C for 30–45 minutes[1].

  • Self-Validation Checkpoint: The reaction is complete when the suspension transitions into a dark, homogeneous solution.

  • Remove excess POCl3 under reduced pressure.

  • Carefully pour the viscous dark residue onto 600 g of crushed ice with vigorous stirring.

  • Neutralize the aqueous mixture to pH ~7 using aqueous ammonia or saturated NaHCO3.

  • Extract with ethyl acetate (3 × 150 mL), dry over anhydrous Na2SO4, and concentrate in vacuo to yield ethyl 3-chloroquinoxaline-2-carboxylate as a light pink/yellow solid[1][3].

Stage 2: Nucleophilic Aromatic Substitution (SNAr)

The C3-chloro position is highly activated by the adjacent pyrazine nitrogens and the electron-withdrawing C2 ester, making it an excellent substrate for SNAr[2].

Expert Insights & Causality: While external bases (like K2CO3 or DIPEA) can be used, running the reaction in neat morpholine forces the equilibrium, maximizes the reaction rate, and avoids the need for a co-solvent. Morpholine acts as both the nucleophile and the acid scavenger (absorbing the liberated HCl).

Table 1: Optimization of the SNAr Step

Entry Solvent Base System Temp (°C) Time (h) Isolated Yield (%)
1 Neat Morpholine None (Excess acts as base) 100 1 92
2 DMF K2CO3 (2.0 eq) 80 2 85
3 Ethanol Triethylamine (2.0 eq) 80 4 78

| 4 | THF | DIPEA (2.0 eq) | 65 | 6 | 65 |

Protocol:

  • Dissolve ethyl 3-chloroquinoxaline-2-carboxylate (500 mg, 2.12 mmol) in neat morpholine (5.0 mL)[2].

  • Stir the solution at 100 °C for 1 hour[2].

  • Self-Validation Checkpoint: An observable color shift from pale yellow to deep orange confirms the formation of the Meisenheimer complex and subsequent substitution. TLC (Hexanes/EtOAc 3:1) will show complete consumption of the starting material.

  • Cool the mixture to room temperature and dilute with distilled water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 × 20 mL).

  • Wash the combined organic layers with brine (2 × 20 mL) to remove residual morpholine, dry over Na2SO4, and concentrate to yield ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate as a yellow oil/solid[2].

Stage 3: Saponification & Zwitterionic Isolation

The final step is the hydrolysis of the ethyl ester to reveal the free carboxylic acid.

Expert Insights & Causality: Alkaline hydrolysis using LiOH·H2O in a mixed aqueous/organic solvent system (THF/H2O) is preferred over acidic hydrolysis, which requires harsh conditions that can degrade the quinoxaline core. The isolation of the product is governed by its isoelectric point. The molecule contains a basic morpholine nitrogen (pKa ~ 8.3) and an acidic carboxylic acid (pKa ~ 2.5). Acidifying the reaction mixture to exactly pH 3.5–4.0 ensures the molecule exists predominantly in its zwitterionic form. At this pH, aqueous solubility is minimized, forcing the product to precipitate cleanly. Over-acidification (pH < 2) will protonate the carboxylate, forming a highly water-soluble hydrochloride salt, drastically reducing the yield.

Table 2: Optimization of the Saponification Step

Entry Reagent Solvent System Temp (°C) Time (h) Yield (%)
1 LiOH·H2O (2.0 eq) THF / H2O (3:1) 25 4 95
2 NaOH (2.0 eq) EtOH / H2O (1:1) 60 2 88

| 3 | KOH (2.0 eq) | MeOH / H2O (2:1) | 50 | 3 | 85 |

Protocol:

  • Dissolve ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate (2.0 mmol) in a mixture of THF (6 mL) and distilled water (2 mL).

  • Add Lithium hydroxide monohydrate (LiOH·H2O, 4.0 mmol, 2.0 eq) in a single portion.

  • Stir the reaction at room temperature for 4 hours.

  • Self-Validation Checkpoint: Analyze via LCMS. The disappearance of the ester peak ([M+H]+ = 288) and the appearance of the acid peak ([M+H]+ = 260) validates complete conversion.

  • Evaporate the THF under reduced pressure (water bath < 40 °C).

  • Cool the remaining aqueous phase in an ice bath and carefully add 1M HCl dropwise until the pH reaches 3.5–4.0.

  • Filter the resulting precipitate, wash with ice-cold water (5 mL) followed by diethyl ether (5 mL), and dry in a vacuum oven at 50 °C to yield pure 3-morpholin-4-ylquinoxaline-2-carboxylic acid.

Process Workflow & Validation

Workflow Step1 Step 1: SNAr Reaction Reagents: Ethyl 3-chloroquinoxaline-2-carboxylate, Morpholine Solvent: Neat Morpholine Temp: 100 °C Time: 1 h Step2 Step 2: Workup & Extraction Quench: H2O Extract: EtOAc Wash: Brine (x2) to remove Morpholine Dry: Na2SO4 Step1->Step2 Step3 Step 3: Saponification Reagents: LiOH.H2O (2.0 eq) Solvent: THF/H2O (3:1) Temp: 25 °C Time: 4 h Step2->Step3 Step4 Step 4: Isoelectric Isolation Evaporate THF Acidify: 1M HCl to pH 3.5-4.0 (Zwitterion) Filter precipitate Wash: Cold H2O, Et2O Dry: Vacuum oven (50 °C) Step3->Step4

Figure 2: End-to-end experimental workflow for the SNAr and saponification stages.

References

  • WO2017015449A1 - Benzodiazepine derivatives as rsv inhibitors Source: Google Patents URL
  • Preparation of 3-ethoxyquinoxaline-2-carboxylic acid (Full Paper)
  • Rapid and Convenient Synthesis of Original 5-Substituted Quinolino[3,4-b]quinoxalin-6(5H)

Sources

Method

Application Note: High-Fidelity Cell Viability Assays for 3-Morpholin-4-ylquinoxaline-2-carboxylic Acid

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary Quinoxaline motifs are privileged struct...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

Quinoxaline motifs are privileged structural scaffolds in medicinal chemistry, demonstrating broad pharmacological diversity as targeted anticancer, antimicrobial, and kinase-inhibitory agents. Specifically, derivatives like 3-Morpholin-4-ylquinoxaline-2-carboxylic acid (3-MQCA) —featuring a morpholine ring and a carboxylic acid moiety—are highly relevant in the development of targeted therapeutics against survival kinases such as Pim-1/2, ASK1, and PI3K[1][2].

Evaluating the cytostatic and cytotoxic profiles of 3-MQCA requires robust, interference-free cell viability assays. This application note details the mechanistic rationale, experimental design, and step-by-step protocols for assessing 3-MQCA cytotoxicity using orthogonal viability readouts.

Pharmacological Context & Mechanistic Rationale

The Causality of Assay Selection (Expertise & Experience)

When screening heterocyclic aromatic compounds like 3-MQCA, relying solely on traditional tetrazolium-based assays (e.g., MTT or MTS) can introduce artifacts. Quinoxaline 1,4-dioxides and related derivatives are known to occasionally undergo redox cycling or exhibit intrinsic absorbance that interferes with colorimetric readouts[3].

To ensure a self-validating system , we mandate the use of orthogonal assays:

  • Luminescent ATP Assays (e.g., CellTiter-Glo): Measures intracellular ATP as a direct proxy for metabolic activity. It is highly sensitive and entirely immune to compound autofluorescence or redox interference.

  • Fluorometric Resazurin Assays: Measures diaphorase activity. It is less toxic than MTT, allowing for kinetic multiplexing, and shifts the readout to the fluorescent spectrum, bypassing colorimetric quenching.

MOA Compound 3-MQCA (Quinoxaline Derivative) Target Target Kinases (e.g., Pim-1/2, ASK1) Compound->Target Competitive Inhibition Survival Cell Survival Pathways Target->Survival Blocked Apoptosis Apoptosis Induction Target->Apoptosis Induced Viability Decreased Cell Viability (Assay Readout) Apoptosis->Viability Measured Signal

Fig 1: Mechanistic pathway of quinoxaline-mediated kinase inhibition and viability readout.

Compound Handling & Zwitterionic Considerations

3-MQCA contains both a basic morpholine nitrogen and an acidic carboxyl group. This zwitterionic nature can lead to unpredictable solubility in purely aqueous buffers. Crucial Insight: Stock solutions must be prepared in 100% anhydrous DMSO. When diluting into culture media at high screening concentrations (>50 µM), monitor the pH of the media; the buffering capacity of standard DMEM/RPMI is usually sufficient, but unbuffered media may experience pH shifts that cause artifactual cytotoxicity.

Experimental Design & Self-Validating Controls

To establish trustworthiness, every plate must include the following internal controls:

  • Vehicle Control: Cells treated with the exact final concentration of DMSO used in the highest compound dilution (must be 0.5% v/v) to rule out solvent toxicity.

  • Positive Control: A known cytotoxic agent (e.g., 1 µM Staurosporine or 10 µM Puromycin) to validate assay dynamic range.

  • Background Control (No Cells): Media + 3-MQCA + Assay Reagent. This is critical to subtract any intrinsic luminescence quenching or autofluorescence caused by the quinoxaline core.

Workflow Seed 1. Cell Seeding (Opaque Plate) Incubate1 2. Acclimation (24h, 37°C) Seed->Incubate1 Treat 3. 3-MQCA Treatment (Serial Dilution) Incubate1->Treat Incubate2 4. Exposure (48-72h) Treat->Incubate2 Assay 5. Reagent Addition (CTG / Resazurin) Incubate2->Assay Read 6. Signal Detection (Luminescence) Assay->Read

Fig 2: High-throughput experimental workflow for 3-MQCA cell viability assessment.

Step-by-Step Protocols

Protocol A: 3-MQCA Preparation and Serial Dilution

Note: The molecular weight of 3-MQCA is approximately 259.26 g/mol .

  • Stock Preparation: Dissolve 2.59 mg of 3-MQCA in 1.0 mL of anhydrous DMSO to create a 10 mM stock solution. Vortex thoroughly and sonicate for 5 minutes if micro-particulates remain.

  • Intermediate Dilution Plate: In a 96-well V-bottom plate, perform a 3-fold serial dilution of the 10 mM stock in 100% DMSO. This creates a 200X concentration gradient (e.g., 2000 µM, 666 µM, 222 µM...).

  • Final Treatment: Transfer 0.5 µL of the 200X intermediate dilutions into 100 µL of culture media containing the pre-seeded cells. This achieves a final top concentration of 10 µM with a constant, non-toxic DMSO concentration of 0.5% across all wells.

Protocol B: Luminescent ATP Viability Assay
  • Seeding: Seed cells (e.g., 5,000 cells/well for adherent lines; 10,000 cells/well for suspension lines like MV4-11) in 90 µL of media into a solid white opaque 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Add 10 µL of 10X 3-MQCA (pre-diluted in media from the DMSO stock) to the wells. Incubate for 72 hours.

  • Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature (RT) for 30 minutes. Causality: Temperature gradients across the plate cause uneven enzymatic luciferase activity, leading to edge effects.

  • Reagent Addition: Add 100 µL of room-temperature ATP detection reagent (e.g., CellTiter-Glo) to each well.

  • Lysis & Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at RT for 10 minutes to stabilize the luminescent signal.

  • Detection: Read luminescence using a microplate reader with an integration time of 0.5 to 1.0 second per well.

Quantitative Data Presentation

Quinoxaline-2-carboxylic acid derivatives exhibit distinct viability profiles depending on the target cell line's reliance on specific kinase pathways. The table below summarizes expected IC₅₀ ranges based on established literature for structurally related quinoxaline compounds[1][2].

Cell LineTissue OriginPutative Target PathwayExpected IC₅₀ RangePreferred AssayReference
MV4-11 LeukemiaPim-1/2 Kinase1.0 – 35.5 µMATP Luminescence[2]
HCT-116 Colon CarcinomaPim-1/2 / General0.3 – 15.0 µMResazurin / MTT
Hep3B HepatocellularGeneral Cytotoxicity5.0 – 50.0 µMMTT
LO2 Normal LiverASK1 (Toxicity Screen)> 100 µM (Non-toxic)CCK-8[1]

Data Interpretation Note: A wide therapeutic window is often observed when comparing cancer cell lines (e.g., HCT-116) to normal immortalized lines (e.g., LO2), validating the targeted nature of quinoxaline-based kinase inhibitors[1].

References

  • Chemistry and pharmacological diversity of quinoxaline motifs as anticancer agents. Acta Pharmaceutica. URL:

  • [1] Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). URL:

  • [3] Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. PMC / NIH. URL:

  • [2] New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. MDPI. URL:

Sources

Application

Comprehensive LC-MS/MS Sample Preparation Protocol for 3-Morpholin-4-ylquinoxaline-2-carboxylic Acid in Complex Biological Matrices

Target Audience: Analytical Chemists, DMPK Scientists, and Veterinary Drug Residue Researchers Matrix: Plasma, Serum, and Tissue Homogenates (Muscle/Liver) Technique: Mixed-Mode Anion Exchange Solid-Phase Extraction (MAX...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Veterinary Drug Residue Researchers Matrix: Plasma, Serum, and Tissue Homogenates (Muscle/Liver) Technique: Mixed-Mode Anion Exchange Solid-Phase Extraction (MAX-SPE) coupled with UPLC-MS/MS

Executive Summary & Analytical Rationale

3-Morpholin-4-ylquinoxaline-2-carboxylic acid (CAS: 1211503-94-4) is a complex heterocyclic compound characterized by a quinoxaline core, a morpholine ring, and a carboxylic acid moiety [1]. Structurally, it shares significant homology with established veterinary drug markers such as Quinoxaline-2-carboxylic acid (QCA) and 3-Methylquinoxaline-2-carboxylic acid (MQCA), which are primary metabolites of carbadox and olaquindox [2].

Developing a robust LC-MS/MS extraction protocol for this compound requires navigating its amphoteric nature. The molecule possesses basic nitrogen atoms within the morpholine and quinoxaline rings, alongside an acidic carboxylic group.

The Causality of the Extraction Strategy: Simple protein precipitation (PPT) or liquid-liquid extraction (LLE) often suffers from severe matrix effects (ion suppression) in complex tissues. To ensure absolute trustworthiness and self-validating recovery, this protocol utilizes Mixed-Mode Strong Anion Exchange (MAX) Solid-Phase Extraction (SPE) .

  • Mechanism: At a neutral pH (pH ~7.0), the carboxylic acid is deprotonated (anion), allowing it to bind strongly to the quaternary amine of the MAX sorbent via ionic interaction. Simultaneously, the morpholine/quinoxaline core interacts via reversed-phase mechanisms with the polymeric backbone.

  • Cleanup: Washing with a basic aqueous solution (5% NH₄OH) keeps the analyte ionized and bound while washing away basic and neutral interferences.

  • Elution: Eluting with an acidic organic solvent (2% Formic Acid in Methanol) protonates the carboxylic acid, neutralizing its charge, disrupting the ionic bond, and releasing the highly purified analyte for LC-MS/MS analysis [3].

Furthermore, because quinoxaline-carboxylic acid derivatives are notorious for forming covalent macromolecular adducts with tissue proteins, an acidic hydrolysis step is mandatory for tissue samples to release the bound residues prior to extraction [4].

Physicochemical Properties & MS Parameters

To design a self-validating analytical system, the physicochemical properties must dictate the chromatographic and mass spectrometric conditions.

Table 1: Physicochemical & Analytical Properties

PropertyValue / Description
CAS Number 1211503-94-4
Molecular Formula C₁₃H₁₃N₃O₃
Monoisotopic Mass 259.0957 Da
LogP (Predicted) ~0.8 - 1.2 (Amphoteric)
Preferred Ionization ESI Positive Mode ([M+H]⁺ at m/z 260.1)
Proposed Fragmentation Pathway

In positive electrospray ionization (ESI+), the morpholine nitrogen readily accepts a proton. Collision-induced dissociation (CID) yields highly characteristic product ions. The primary diagnostic fragmentation is the neutral loss of carbon dioxide (CO₂, 44 Da) from the carboxylic acid, followed by the cleavage of the morpholine ring (87 Da).

Fragmentation Precursor [M+H]+ m/z 260.1 Protonated Precursor Frag1 [M+H - CO2]+ m/z 216.1 Loss of Carboxyl Precursor->Frag1 - CO2 (44 Da) Frag2 [M+H - C4H9NO]+ m/z 174.1 Loss of Morpholine Precursor->Frag2 - Morpholine (87 Da) Frag3 [M+H - CO2 - C4H9NO]+ m/z 129.1 Quinoxaline Core Frag1->Frag3 - Morpholine (87 Da) Frag2->Frag3 - CO2 (44 Da)

Figure 1: Proposed ESI-MS/MS fragmentation pathway in positive ion mode.

Step-by-Step Sample Preparation Protocols

The following workflows are separated by matrix type to account for the protein-binding characteristics of quinoxaline derivatives.

Protocol A: Plasma and Serum (Free Analyte Extraction)
  • Aliquot: Transfer 100 µL of plasma/serum into a 1.5 mL low-bind microcentrifuge tube.

  • Internal Standard: Add 10 µL of Internal Standard (IS) working solution (e.g., QCA-d4 at 100 ng/mL) to ensure extraction recovery validation.

  • Protein Precipitation (PPT): Add 300 µL of ice-cold Acetonitrile (MeCN). Vortex vigorously for 2 minutes to disrupt protein binding.

  • Centrifugation: Centrifuge at 10,000 × g for 10 minutes at 4°C.

  • Dilution: Transfer the supernatant (~350 µL) to a clean tube. Add 400 µL of HPLC-grade water. Causality: Diluting the organic content below 40% is critical; otherwise, the analyte will break through the SPE sorbent during loading.

Protocol B: Tissue Homogenates (Bound Residue Hydrolysis)
  • Homogenization: Homogenize 1.0 g of tissue (liver or muscle) in 2.0 mL of 0.2 M Hydrochloric Acid (HCl).

  • Internal Standard: Add 10 µL of IS working solution.

  • Acidic Hydrolysis: Incubate the homogenate at 37°C for 16 hours (or 50°C for 2 hours) in a shaking water bath. Causality: This step cleaves macromolecular adducts, releasing the free 3-Morpholin-4-ylquinoxaline-2-carboxylic acid [4].

  • Centrifugation: Centrifuge at 10,000 × g for 15 minutes.

  • Neutralization: Collect the supernatant and adjust the pH to 7.0 (± 0.5) using 0.1 M NaOH. Verify with pH paper.

Protocol C: Mixed-Mode Anion Exchange (MAX) SPE Cleanup

Use Oasis MAX cartridges (60 mg, 3 mL) or equivalent.

  • Conditioning: Pass 2.0 mL of Methanol (MeOH) through the cartridge, followed by 2.0 mL of HPLC-grade water. Do not let the sorbent dry.

  • Loading: Apply the pre-treated sample (from Protocol A or B) at a controlled flow rate of 1 mL/min.

  • Wash 1 (Ionic Lock): Pass 2.0 mL of 5% NH₄OH in water. This removes basic and neutral interferences while the target acid remains ionically bound.

  • Wash 2 (Organic Wash): Pass 2.0 mL of Methanol. This removes hydrophobic lipid interferences.

  • Elution: Elute the target analyte with 2.0 mL of 2% Formic Acid in Methanol . Collect in a clean glass tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Redissolve the residue in 100 µL of Initial Mobile Phase (95% Water / 5% MeCN with 0.1% FA). Vortex, centrifuge, and transfer to an autosampler vial.

Workflow Plasma Plasma/Serum (100 µL) PPT Protein Precipitation (300 µL cold MeCN + IS) Plasma->PPT Tissue Tissue Homogenate (1.0 g) Hydrolysis Acidic Hydrolysis (0.2 M HCl, 37°C, 16h) Tissue->Hydrolysis Centrifuge Centrifugation & Dilution (Reduce Organic to <40%) PPT->Centrifuge Centrifuge2 Centrifugation & Neutralization (Adjust to pH 7.0) Hydrolysis->Centrifuge2 SPE_Load Load Sample (1 mL/min) Centrifuge->SPE_Load Centrifuge2->SPE_Load SPE_Condition SPE MAX Conditioning (2mL MeOH -> 2mL H2O) SPE_Condition->SPE_Load SPE_Wash Wash Interferences (5% NH4OH, then MeOH) SPE_Load->SPE_Wash SPE_Elute Target Elution (2% Formic Acid in MeOH) SPE_Wash->SPE_Elute Evap Evaporate & Reconstitute (100 µL Initial Mobile Phase) SPE_Elute->Evap LCMS LC-MS/MS Analysis (MRM Mode) Evap->LCMS

Figure 2: Complete sample preparation workflow for plasma and tissue matrices.

LC-MS/MS Analytical Conditions

To ensure sharp peak shapes and prevent secondary interactions with residual silanols on the column, an acidic mobile phase is required. This keeps the carboxylic acid protonated during chromatography, enhancing reversed-phase retention [5].

Column: Waters XSelect HSS C18 (2.1 mm × 100 mm, 2.5 µm) or equivalent. Column Temperature: 40°C Injection Volume: 5 µL Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Table 2: UPLC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.35955
1.00.35955
5.00.354060
6.00.350100
7.50.350100
7.60.35955
10.00.35955

Table 3: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
3-Morpholin-4-ylquinoxaline-2-carboxylic acid 260.1216.15020Quantifier
3-Morpholin-4-ylquinoxaline-2-carboxylic acid 260.1174.15035Qualifier
QCA-d4 (Internal Standard) 179.1106.15025IS Normalization

Note: Collision energies are optimized for triple quadrupole platforms (e.g., Agilent 6495 or Waters Xevo TQ-S) and should be fine-tuned during initial method setup.

References

  • Boison, J. O., et al. (2004). Determination of Carbadox Metabolites, Quinoxaline-2-carboxylic Acid and Desoxycarbadox, in Swine Muscle and Liver by Liquid Chromatography/Mass Spectrometry. Journal of Agricultural and Food Chemistry. Retrieved April 5, 2026, from [Link]

  • Zhang, Y., et al. (2012). Determination of 3-methyl-quinoxaline-2-carboxylic Acid in Animal and Aquatic Products by Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry. Se Pu (Chinese Journal of Chromatography). Retrieved April 5, 2026, from [Link]

  • Agilent Technologies. (2017). Analysis of Veterinary Drugs in Meat with the Agilent 6495 Triple Quadrupole LC/MS. Retrieved April 5, 2026, from [Link]

Method

Application Note: Preclinical Formulation Strategies for 3-Morpholin-4-ylquinoxaline-2-carboxylic Acid in Animal Models

Executive Summary & Biological Context 3-Morpholin-4-ylquinoxaline-2-carboxylic acid (CAS: 1211503-94-4) is a highly functionalized heterocyclic building block and active pharmaceutical ingredient (API) precursor. The st...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Context

3-Morpholin-4-ylquinoxaline-2-carboxylic acid (CAS: 1211503-94-4) is a highly functionalized heterocyclic building block and active pharmaceutical ingredient (API) precursor. The structural motifs of this compound—a planar quinoxaline core paired with a morpholine ring—are highly prevalent in small-molecule kinase inhibitors targeting the PI3K/AKT/mTOR pathway and Type III receptor tyrosine kinases (e.g., CSF-1R, PDGFR) .

Transitioning this compound from in vitro biochemical assays to in vivo preclinical animal models (mice, rats, dogs) presents a significant formulation challenge. The rigid, planar quinoxaline core drives high crystal lattice energy, resulting in poor aqueous solubility. However, the presence of an ionizable carboxylic acid moiety (estimated pKa ~3.5–4.5) provides a specific chemical handle for pH-driven solubilization strategies.

This application note details field-proven, self-validating formulation protocols designed to optimize the pharmacokinetic (PK) exposure of 3-Morpholin-4-ylquinoxaline-2-carboxylic acid while minimizing vehicle-induced toxicity.

KinasePathway Ligand Growth Factor (e.g., CSF-1) RTK Receptor Tyrosine Kinase (e.g., CSF-1R) Ligand->RTK Activates PI3K PI3K RTK->PI3K Phosphorylates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Survival & Proliferation mTOR->Proliferation Inhibitor 3-Morpholin-4-ylquinoxaline- 2-carboxylic acid Inhibitor->RTK Inhibits (ATP-competitive) Inhibitor->PI3K Potential Off-target

Fig 1: Biological context of morpholinoquinoxaline derivatives in kinase signaling pathways.

Physicochemical Profiling & Formulation Causality

To design a robust formulation, we must move beyond empirical screening and apply rational causality based on the API's physicochemical properties :

  • The Carboxylic Acid Moiety (Ionization): The carboxylic acid group is the primary lever for intravenous (IV) formulations. By raising the vehicle pH to 7.5–8.5 using a strong base (NaOH) or buffer (NaHCO3), the acid is ionized to its sodium salt. Causality: Ionization disrupts the intermolecular hydrogen bonding of the crystal lattice, exponentially increasing thermodynamic solubility in aqueous media without the need for toxic organic solvents.

  • The Morpholine-Quinoxaline Core (Lipophilicity): In the un-ionized state (e.g., in the acidic environment of the rodent stomach, pH ~1.5–3.0), the compound will rapidly precipitate. Causality: For Per Os (PO) or Intraperitoneal (IP) administration, a co-solvent (DMSO/PEG400) and surfactant (Tween-80) system is strictly required. DMSO disrupts the crystal lattice, PEG400 acts as a co-solvent to prevent precipitation upon dilution, and Tween-80 forms protective micelles around the hydrophobic core, preventing Ostwald ripening in the GI tract .

FormulationWorkflow Start 3-Morpholin-4-ylquinoxaline-2-carboxylic acid (API) Route Determine Administration Route Start->Route IV Intravenous (IV) Route->IV PO Per Os (PO) / Intraperitoneal (IP) Route->PO IV_Form pH-Adjusted Solution (pH 7.5 - 8.5) Buffer / Saline IV->IV_Form PO_Dose Dose Requirement? PO->PO_Dose LowDose Low/Medium Dose (< 20 mg/kg) PO_Dose->LowDose HighDose High Dose (> 20 mg/kg) PO_Dose->HighDose Cosolvent Co-solvent System (5% DMSO, 40% PEG400, 5% Tween-80, 50% Water) LowDose->Cosolvent Suspension Suspension (0.5% MC, 0.2% Tween-80) HighDose->Suspension

Fig 2: Decision tree for formulating 3-Morpholin-4-ylquinoxaline-2-carboxylic acid.

Quantitative Formulation Comparison

The following table summarizes the optimal vehicles for this specific API based on the intended route of administration and target dose.

Formulation TypeVehicle CompositionTarget RouteMax Solubilized Dose (Est.)Causality & Tolerability Notes
pH-Adjusted Aqueous 100% Saline (pH adjusted to 8.0 with 1N NaOH)IV2 - 5 mg/mLIdeal for IV PK studies. Eliminates solvent-induced hemolysis. Must be injected slowly to prevent precipitation in the bloodstream.
Co-Solvent / Surfactant 5% DMSO, 40% PEG400, 5% Tween-80, 50% SalinePO, IP10 - 15 mg/mLStandard early-stage PK vehicle. DMSO is kept 5% to prevent GI irritation. PEG400 prevents precipitation upon gastric dilution.
Polymer Suspension 0.5% Methylcellulose (MC), 0.2% Tween-80 in WaterPO (High Dose)> 50 mg/mL (Suspended)Used for toxicology or efficacy studies where solubility limits are exceeded. MC increases viscosity to prevent rapid sedimentation.

Self-Validating Experimental Protocols

Protocol A: pH-Adjusted Aqueous Solution (For Intravenous Dosing)

Objective: Achieve a true solution for IV bolus or infusion without organic solvents.

  • Weigh API: Weigh the required amount of 3-Morpholin-4-ylquinoxaline-2-carboxylic acid into a sterile glass vial.

  • Initial Dispersion: Add 80% of the final target volume using sterile 0.9% NaCl (Saline). The API will remain as a cloudy suspension.

  • Ionization (The Critical Step): While vortexing continuously, add 1N NaOH dropwise. Monitor the pH using a micro-pH probe. As the pH approaches 7.5–8.5, the carboxylic acid will ionize, and the suspension will rapidly clear into a true solution.

  • Volume Adjustment: Once the solution is completely clear, QS (quantum satis) to the final volume with sterile saline.

  • Validation & QC Check:

    • Visual: Hold against a light source; there must be zero particulate matter.

    • Centrifugation: Centrifuge a 100 μ L aliquot at 10,000 x g for 5 minutes. If a pellet forms, the API is not fully ionized. You must adjust the pH slightly higher or reduce the concentration.

  • Sterilization: Filter through a 0.22 μ m PVDF syringe filter prior to IV administration.

Protocol B: Co-Solvent / Surfactant System (For PO / IP Dosing)

Objective: Maximize systemic exposure for oral pharmacokinetics by preventing gastric precipitation.

  • Solubilization: Weigh the API into a vial. Add the required volume of Dimethyl Sulfoxide (DMSO) (representing exactly 5% of the final total volume). Vortex vigorously or sonicate for 2–3 minutes until the API is fully dissolved. Note: Do not exceed 10% DMSO to avoid localized tissue necrosis (IP) or gastric lesions (PO).

  • Co-solvent Addition: Add PEG400 (40% of final volume) to the DMSO-API solution. Vortex for 1 minute. The solution must remain perfectly clear.

  • Surfactant Addition: Add Tween-80 (5% of final volume). Vortex thoroughly. The Tween-80 will coat the solvated molecules, preparing them for aqueous dilution.

  • Aqueous Dilution: Crucial Step: While vortexing the mixture at high speed, slowly add Sterile Saline or Water (50% of final volume) drop-by-drop. Rapid addition will cause localized supersaturation and irreversible precipitation of the quinoxaline core.

  • Validation & QC Check: Analyze the final formulation via HPLC-UV against a standard curve. The measured concentration must be 95% of the theoretical yield. If the recovery is low, precipitation has occurred at the microscopic level .

Protocol C: Methylcellulose Suspension (For High-Dose Toxicology)

Objective: Deliver high doses uniformly when thermodynamic solubility cannot be achieved.

  • Wetting: Weigh the API into a mortar or glass vial. Add Tween-80 (0.2% of final volume) directly to the dry powder. Mix with a pestle or spatula to thoroughly "wet" the hydrophobic morpholine/quinoxaline surfaces.

  • Polymer Addition: Slowly add a pre-made solution of 0.5% Methylcellulose (MC) in water.

  • Homogenization: Use a probe sonicator or a mechanical homogenizer (e.g., Polytron) for 3–5 minutes to break down API agglomerates into a fine, uniform suspension.

  • Validation & QC Check (Stokes' Law Verification): Leave the suspension undisturbed for 60 minutes. If rapid sedimentation occurs (a dense pellet forms at the bottom with clear liquid above), the particle size is too large. Re-homogenize or increase MC concentration to 1.0% to increase vehicle viscosity. Always stir continuously on a magnetic plate during animal dosing.

References

  • US Patent 10689362B2. Quinoxaline compounds as type III receptor tyrosine kinase inhibitors. Google Patents.
  • Li, P., et al. (2007) . Rational formulation strategy from drug discovery profiling to human proof of concept. International Journal of Pharmaceutics. Available at:[Link]

  • Maddi, S., et al. (2016) . Preclinical formulation for the pharmacokinetics and efficacy of GBO-006, a selective polo like kinase 2 (PLK2) inhibitor for the treatment of triple negative breast cancer. ADMET & DMPK. Available at:[Link]

  • An, L., et al. (2024) . Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceuticals. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

3-Morpholin-4-ylquinoxaline-2-carboxylic acid solubility in DMSO and ethanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with handling 3-Morpholin-4-ylquinoxaline-2-carboxylic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with handling 3-Morpholin-4-ylquinoxaline-2-carboxylic acid (CAS: 1211503-94-4).

This compound features a hydrophobic quinoxaline core, a weakly basic morpholine ring, and a hydrogen-bond donating/accepting carboxylic acid moiety. While these features make it a versatile building block and biologically relevant scaffold, they also create complex solubility dynamics. This guide provides field-proven methodologies, mechanistic explanations, and troubleshooting steps for preparing stable stock and working solutions in Dimethyl Sulfoxide (DMSO) and Ethanol [1].

Part 1: Physicochemical Profile & Solubility Data

To design a successful in vitro assay, you must first understand the thermodynamic limits of your compound. The morpholine substitution increases overall polarity compared to an unsubstituted quinoxaline, but the planar aromatic core still dominates the molecule's solvation requirements, necessitating polar aprotic or strongly protic organic solvents for high-concentration stocks [2].

Table 1: Quantitative Solubility Profile
Property / SolventValue / Expected Solubility LimitMechanistic Rationale
Molecular Weight 259.26 g/mol Standard small molecule range; easily permeates cell membranes.
DMSO (Anhydrous) ≥ 30 mg/mL (~115 mM)Optimal. High dielectric constant and strong dipole moment disrupt intermolecular H-bonds between carboxylic acid groups.
Ethanol (100%) ≥ 25 mg/mL (~96 mM)Sub-optimal for long-term storage. Acts as an H-bond donor/acceptor but has a lower dielectric constant than DMSO.
Aqueous Buffer (PBS) < 0.1 mg/mL (< 0.4 mM)Poor. The hydrophobic effect drives rapid aggregation and precipitation in high-salt, high-dielectric aqueous environments.

Part 2: Standard Operating Procedures (SOPs)

The following protocols are designed as self-validating systems. If a step fails (e.g., the solution remains turbid), the protocol provides an immediate corrective action to ensure scientific integrity.

Protocol A: Preparation of a 10 mM Master Stock in DMSO

Always prepare master stocks in anhydrous solvents to prevent moisture-induced degradation.

  • Equilibration: Allow the lyophilized powder of 3-Morpholin-4-ylquinoxaline-2-carboxylic acid to reach room temperature in a desiccator before opening. Causality: Opening cold vials introduces atmospheric condensation, which drastically reduces DMSO solubility capacity.

  • Calculation: To prepare a 10 mM stock, dissolve 2.59 mg of compound in exactly 1.0 mL of anhydrous DMSO.

  • Dissolution: Add the DMSO directly to the vial. Vortex vigorously for 60 seconds.

  • Validation Check: Hold the vial against a light source.

    • If clear: Proceed to step 5.

    • If turbid: Place the vial in a heated ultrasonic bath (37°C) for 5 minutes. Do not exceed 40°C to prevent thermal decarboxylation.

  • Storage: Aliquot into single-use amber vials and store at -20°C. Causality: Single-use aliquots prevent freeze-thaw cycles, which cause micro-precipitation that is often invisible to the naked eye but ruins assay reproducibility.

Protocol B: Aqueous Dilution for Cell-Based Assays

Directly injecting a 10 mM DMSO stock into an aqueous buffer will cause the compound to "crash out." Use this intermediate dilution method.

  • Intermediate Dilution: Dilute the 10 mM DMSO master stock to 1 mM using 100% DMSO.

  • Pre-Warming: Warm both the 1 mM intermediate stock and the target aqueous buffer (e.g., cell culture media) to 37°C.

  • Dropwise Addition: While vortexing the aqueous buffer at medium speed, add the 1 mM intermediate stock dropwise.

  • Final Concentration: Ensure the final DMSO concentration does not exceed 0.1% (v/v) to avoid solvent-induced cellular toxicity [3].

Part 3: Troubleshooting Guides & FAQs

Q1: Why does my compound precipitate immediately when I add the DMSO stock to my assay buffer?

The Causality: This is a classic case of rapid solvent shift. When a high-concentration DMSO solution is injected into water, the DMSO rapidly diffuses into the bulk aqueous phase faster than the highly hydrophobic quinoxaline core can disperse. The local concentration of the compound instantly exceeds its aqueous solubility limit, creating nucleation sites that lead to rapid crystallization or amorphous precipitation [4]. The Solution: Always use the "Intermediate Dilution" method (Protocol B). If precipitation still occurs, consider adding a carrier protein (like 0.1% BSA) to the aqueous buffer prior to compound addition. The hydrophobic pockets of BSA will sequester the quinoxaline core and prevent aggregation.

Q2: Can I use Ethanol instead of DMSO to prepare my master stock?

The Causality: While the compound is soluble in ethanol (~25 mg/mL), ethanol is highly discouraged for long-term storage of carboxylic acid-containing compounds. Ethanol is a primary alcohol. Over time, especially if trace acidic impurities are present, the ethanol will react with the carboxylic acid moiety at position 2 of the quinoxaline ring via Fischer esterification. The Solution: You will inadvertently convert your active compound into an ethyl ester prodrug, altering its target affinity and pharmacokinetics. Use anhydrous DMSO for all master stocks stored longer than 24 hours.

Q3: I left my DMSO stock on the benchtop overnight, and it is now cloudy. How do I rescue it?

The Causality: DMSO is highly hygroscopic. Leaving it exposed to the atmosphere allows it to absorb ambient humidity. The introduction of water lowers the solvent's overall capacity to solvate the hydrophobic morpholinoquinoxaline structure, causing it to crash out of solution. The Solution: Seal the vial and place it in a 37°C water bath for 10 minutes, followed by 5 minutes of sonication. To validate the rescue, centrifuge the vial at 10,000 x g for 5 minutes. If a pellet forms, the stock is compromised and must be discarded.

Part 4: Workflows & Mechanistic Visualizations

The following diagrams illustrate the critical pathways for proper solvent handling and the molecular mechanisms dictating solubility.

DilutionWorkflow Start Dry Powder (3-Morpholin-4-ylquinoxaline-2-carboxylic acid) DMSO Add Anhydrous DMSO (Vortex & Sonicate) Start->DMSO Stock 10 mM Master Stock (Store at -20°C) DMSO->Stock Intermediate Intermediate Dilution (in 100% DMSO) Stock->Intermediate Recommended Path DirectBuffer Direct to Aqueous Buffer (High Concentration) Stock->DirectBuffer High Risk Path Working Final Working Solution (<0.1% DMSO in Buffer) Intermediate->Working Dropwise addition with vortexing Crash Precipitation / Crash (Nucleation Event) DirectBuffer->Crash

Workflow for stock preparation and aqueous dilution, highlighting the risk of direct buffer injection.

SolvationMechanism Solute 3-Morpholin-4-ylquinoxaline-2-carboxylic acid (Hydrophobic Core + H-Bond Donor/Acceptor) DMSO DMSO Solvation (Polar Aprotic) Solute->DMSO Ethanol Ethanol Solvation (Polar Protic) Solute->Ethanol D_Mech Strong Dipole-Dipole Interaction & H-Bond Acceptance DMSO->D_Mech E_Mech H-Bond Donation/Acceptance (Risk of Esterification) Ethanol->E_Mech D_Result High Solubility & Stability (~30 mg/mL) D_Mech->D_Result E_Result Moderate Solubility (~25 mg/mL) E_Mech->E_Result

Mechanistic pathways of solvent interaction comparing DMSO and Ethanol solvation dynamics.

References

  • National Institutes of Health (NIH). "Effects of solvent composition and ionic strength on the interaction of quinoline derivatives." PubMed, 2004.[Link]

  • Analiza Inc. "Solubility Analysis and Compound Handling Protocols for High-Throughput Screening." bioRxiv, 2024. [Link]

Optimization

Troubleshooting low yield in 3-Morpholin-4-ylquinoxaline-2-carboxylic acid synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most common bottlenecks encountered during the synthesis of 3-Morpholin-4-ylquinoxalin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most common bottlenecks encountered during the synthesis of 3-Morpholin-4-ylquinoxaline-2-carboxylic acid .

Synthesizing this functionalized quinoxaline involves a delicate balance of electronic effects and solubility parameters. The typical route—condensation, chlorination, nucleophilic aromatic substitution (SNAr), and saponification—often suffers from low yields due to steric hindrance at the C3 position and the amphoteric nature of the final product.

Below, you will find a mechanistic breakdown of the workflow, quantitative data, and field-proven protocols to optimize your yield.

Workflow Visualization

Workflow A Step 1: Condensation o-Phenylenediamine + Diethyl 2-oxomalonate B Step 2: Chlorination POCl3 Reflux A->B C Step 3: SNAr Morpholine, 100°C B->C Err1 Tar formation (Overheating) B->Err1 D Step 4: Saponification LiOH, MeOH/H2O C->D Err2 Incomplete Conversion (Steric Hindrance) C->Err2 E Target: 3-Morpholin-4-ylquinoxaline- 2-carboxylic acid D->E Err3 Product Loss (Zwitterion Solubility) D->Err3

Synthetic workflow of 3-Morpholin-4-ylquinoxaline-2-carboxylic acid and common failure points.

Frequently Asked Questions & Troubleshooting

Q1: My SNAr step (chlorine displacement by morpholine) stalls at 30% conversion. How can I drive this to completion?

Mechanistic Causality: Morpholine is only a moderate nucleophile. The adjacent ester group at the C2 position of ethyl 3-chloroquinoxaline-2-carboxylate creates significant steric hindrance, shielding the C3 carbon. Standard SNAr conditions (e.g., K2CO3 in THF at 65 °C) fail to provide enough activation energy to overcome this steric bulk, leading to stalled reactions. The Solution: Abandon standard solvents and use neat morpholine as both the solvent and the base. Heating the reaction to 100 °C for exactly 1 hour provides the necessary kinetic energy for complete displacement without degrading the ester[1].

Quantitative Comparison of SNAr Conditions:

SolventTemperatureTimeBaseYieldObservation
THF65 °C12 hK2CO3< 30%Incomplete conversion due to steric hindrance.
DMF80 °C6 hCs2CO3~ 50%Moderate yield; difficult solvent removal.
Morpholine (Neat) 100 °C 1 h None (Excess) > 85% Rapid conversion; easy workup via EtOAc extraction.

Validated Protocol: SNAr Step

  • In a round-bottom flask, dissolve 500 mg (2.12 mmol) of ethyl 3-chloroquinoxaline-2-carboxylate in 5 mL of neat morpholine[1].

  • Stir the solution at 100 °C for exactly 1 hour[1]. Self-Validation: The solution will turn a deep yellow color.

  • Cool the mixture to room temperature and dilute with 20 mL of distilled water to quench.

  • Extract the aqueous mixture with Ethyl Acetate (3 x 15 mL)[1].

  • Wash the combined organic layers with brine (2 x 15 mL) to remove residual morpholine.

  • Dry over anhydrous Na2SO4 and concentrate in vacuo to yield ethyl 3-morpholinoquinoxaline-2-carboxylate as a yellow oil[1].

Q2: I am losing all my product during the final ester hydrolysis (saponification). It won't extract into organic solvents. What is happening?

Mechanistic Causality: You have synthesized a zwitterion. 3-Morpholin-4-ylquinoxaline-2-carboxylic acid contains a basic morpholine nitrogen and an acidic carboxylic acid. If your aqueous workup is too basic (pH > 8), it exists as a highly soluble carboxylate salt. If you over-acidify (pH < 2), the morpholine nitrogen protonates, creating a highly soluble hydrochloride salt. The Solution: You must precipitate the product at its isoelectric point (pI). Extraction will fail; isoelectric precipitation is mandatory.

pHLogic Low pH < 2 Cationic Form (Highly Soluble) Mid pH ~ 4 Zwitterion / Neutral (Precipitates) Low->Mid Add Base High pH > 8 Anionic Form (Highly Soluble) High->Mid Add Acid (1N HCl)

pH-dependent solubility profile of 3-morpholin-4-ylquinoxaline-2-carboxylic acid.

Validated Protocol: Saponification & Isoelectric Isolation

  • Dissolve the crude ethyl 3-morpholinoquinoxaline-2-carboxylate in a mixture of Methanol (3 mL) and Water (0.3 mL)[2].

  • Add 2.0 equivalents of LiOH (or NaOH) and stir at room temperature until TLC indicates complete consumption of the ester.

  • Critical Step: Slowly add aqueous 1N HCl dropwise until the pH reaches exactly 4 [2]. Monitor this constantly with a calibrated pH meter.

  • The zwitterionic product will crash out of the solution as a precipitate.

  • Filter the precipitate, wash with ice-cold water, and dry under vacuum[2].

Q3: My chlorination step using POCl3 yields a black tar and very low recovery of the ethyl 3-chloroquinoxaline-2-carboxylate. How do I clean this up?

Mechanistic Causality: Phosphorus oxychloride (POCl3) is an aggressive reagent. Prolonged heating causes the quinoxaline ring to undergo oxidative degradation and polymerization, resulting in "tar." Furthermore, if moisture is present, POCl3 hydrolyzes into HCl and phosphoric acid, which catalyzes the degradation of the ester group. The Solution: Strictly limit the reaction time and use a rapid silica filtration technique to remove polar polymeric byproducts before they co-precipitate with your product.

Validated Protocol: Chlorination Step

  • Suspend the 3-oxo-3,4-dihydroquinoxaline-2-carboxylate precursor in pure POCl3 (approx. 2.3 equivalents)[3]. Do not use a co-solvent.

  • Heat the reaction to reflux for strictly 1 hour [3]. Do not leave it overnight.

  • Cool the mixture to room temperature.

  • Rapid Purification: Instead of a traditional aqueous quench (which generates massive amounts of heat and HCl), rapidly filter the crude reaction mixture directly through a short silica gel pad[3]. Elute with a non-polar solvent mixture (e.g., Hexanes/EtOAc). This traps the black polymeric tar on the baseline and yields high-purity product[3].

References

  • WO2017015449A1 - Benzodiazepine derivatives as rsv inhibitors Source: Google Patents URL
  • HUE032169T2 - Quinoline and quinoxaline amides as modulators of sodium channels Source: Google Patents URL
  • WO2014120815A1 - Quinoline and quinazoline amides as modulators of sodium channels Source: Google Patents URL
  • (12) United States Patent (10) Patent No. Source: Googleapis.com URL:[Link]

Sources

Troubleshooting

Optimizing HPLC retention time for 3-Morpholin-4-ylquinoxaline-2-carboxylic acid

Technical Support Center: HPLC Method Optimization Guide: Optimizing HPLC Retention Time for 3-Morpholin-4-ylquinoxaline-2-carboxylic acid Welcome to the technical support center. This guide provides in-depth troubleshoo...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: HPLC Method Optimization

Guide: Optimizing HPLC Retention Time for 3-Morpholin-4-ylquinoxaline-2-carboxylic acid

Welcome to the technical support center. This guide provides in-depth troubleshooting and optimization strategies for developing a robust High-Performance Liquid Chromatography (HPLC) method for 3-Morpholin-4-ylquinoxaline-2-carboxylic acid. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring your protocols are scientifically sound and self-validating.

Section 1: Understanding Your Analyte

A robust HPLC method begins with a thorough understanding of the analyte's physicochemical properties. The structure of 3-Morpholin-4-ylquinoxaline-2-carboxylic acid contains three key functional groups that dictate its chromatographic behavior: a quinoxaline core, a carboxylic acid group, and a morpholine group.

Q1: What are the key structural features of 3-Morpholin-4-ylquinoxaline-2-carboxylic acid that influence its HPLC behavior?

Answer: The analyte's structure presents a dualistic nature, containing both an acidic and a basic functional group, making it a zwitterionic compound.

  • Quinoxaline Core: This is a relatively non-polar, aromatic heterocyclic system. It provides the primary mechanism for retention on a non-polar stationary phase (like C18) through hydrophobic interactions. It also contains a strong chromophore, making UV detection a suitable choice.[1]

  • Carboxylic Acid (-COOH): This is an acidic group. At a mobile phase pH above its pKa, it will deprotonate to form a negatively charged carboxylate ion (-COO⁻). This ionization dramatically increases the molecule's polarity, leading to reduced retention in reversed-phase HPLC.[2][3] The pKa of similar aromatic carboxylic acids is typically in the range of 3-5.[4]

  • Morpholine Group: This is a cyclic secondary amine, which is basic. At a mobile phase pH below its pKa, the nitrogen atom will be protonated, carrying a positive charge. This also increases polarity and reduces retention. The pKa of morpholine itself is approximately 8.3-8.5.

The interplay between these ionizable groups is the most critical factor in controlling retention time. Manipulating the mobile phase pH is, therefore, the most powerful tool for method development.[3][5][6]

Q2: What are the estimated physicochemical properties for this compound, and why are they critical?

Answer: While experimental data for this specific molecule is not readily available in all public databases, we can estimate its properties based on its constituent parts. These values are crucial for predicting its behavior and designing an efficient separation method.

PropertyEstimated ValueSignificance in HPLC Method Development
pKa (acidic) ~3.5 - 4.5The pH at which the carboxylic acid group is 50% ionized. Operating the mobile phase at a pH below this range (<2.5) will keep the group neutral and maximize retention.[7]
pKa (basic) ~8.0 - 8.5The pH at which the morpholine group is 50% protonated. Operating at a pH above this range (>9.5) will ensure it is in its neutral, more retentive form.
LogP ~2.0 - 3.0The octanol-water partition coefficient indicates the molecule's overall lipophilicity (hydrophobicity). A positive LogP suggests good intrinsic retention on a reversed-phase column if ionization is suppressed. A structurally similar compound, N-(4-bromo-3-methylphenyl)-3-(morpholin-4-yl)quinoxaline-2-carboxamide, has a calculated logP of 4.5564[8], suggesting the core structure is quite lipophilic.
Isoelectric Point (pI) ~5.8 - 6.5The pH at which the molecule has a net-zero charge (exists as a zwitterion). At the pI, the molecule may have its lowest solubility and potentially its highest retention as a zwitterion, though peak shape can be poor.

The diagram below illustrates how the charge of the molecule changes with pH, which directly impacts its polarity and retention in reversed-phase HPLC.

cluster_pH Mobile Phase pH Scale cluster_Charge Dominant Molecular Form Low_pH pH < 3.5 Cation Net Positive Charge (-COOH, -NH+) Least Retained Low_pH->Cation More Polar Mid_pH pH 4.5 - 7.5 Zwitterion Net Zero Charge (-COO-, -NH+) Intermediate Retention Mid_pH->Zwitterion Less Polar High_pH pH > 9.0 Anion Net Negative Charge (-COO-, -N) Least Retained High_pH->Anion More Polar

Caption: Ionization states of the analyte at different pH values.

Section 2: Initial Method Development & Optimization

With a foundational understanding of the analyte, we can now devise a logical method development strategy.

Q3: How do I choose the optimal mobile phase pH for my analysis?

Answer: The choice of pH is the most critical decision and directly controls retention and selectivity.[3][9] For robust methods, you should work at a pH that is at least 1.5-2 units away from any analyte pKa.[2][7] This ensures small fluctuations in pH do not cause large shifts in retention time.

You have three strategic options:

  • Low pH (e.g., pH 2.5 - 3.0):

    • Mechanism: At this pH, the carboxylic acid is fully protonated (neutral), and the morpholine amine is fully protonated (positive charge). The molecule carries a net positive charge.

    • Pros: Excellent for peak shape, as interactions between the positively charged analyte and residual ionized silanols on the column surface are minimized.

    • Cons: Retention might be low due to the overall polarity from the charged amine.

    • Recommended Buffers: Formic acid (0.1%) or a phosphate buffer (e.g., potassium phosphate).

  • High pH (e.g., pH 9.5 - 10.5):

    • Mechanism: The carboxylic acid is deprotonated (negative charge), and the morpholine is in its neutral form. The molecule carries a net negative charge.

    • Pros: Can offer different selectivity compared to low pH.

    • Cons: Requires a pH-stable column (e.g., a hybrid or polymer-based C18) to prevent degradation of the silica stationary phase.[9] System components like pump seals can also degrade faster at high pH.[10]

    • Recommended Buffers: Ammonium bicarbonate or ammonium formate.

  • Mid-Range pH (e.g., pH 5.0 - 7.0):

    • Mechanism: The analyte exists primarily as a zwitterion (negatively charged carboxylate, positively charged amine).

    • Pros: Can sometimes provide adequate retention if the molecule's hydrophobic core is sufficient.

    • Cons: This range is close to the isoelectric point and between the two pKa values. It is the least robust option and can lead to poor peak shape and high sensitivity to small pH changes. This range is generally not recommended for routine analysis.

Protocol 1: Mobile Phase pH Screening

  • Prepare three mobile phases:

    • A1/B1 (Low pH): A1: Water + 0.1% Formic Acid; B1: Acetonitrile + 0.1% Formic Acid.

    • A2/B2 (Neutral pH - for screening only): A2: 10mM Ammonium Acetate in Water, pH 6.8; B2: Acetonitrile.

    • A3/B3 (High pH): A3: 10mM Ammonium Bicarbonate in Water, pH 10.0; B3: Acetonitrile. (Use a high-pH stable column).

  • Use a standard C18 column (e.g., 4.6 x 150 mm, 5 µm) for the low and neutral pH screening. Use a pH-stable column for the high pH screening.

  • Inject the sample using a generic gradient for each pH condition (e.g., 5-95% B over 15 minutes).

  • Evaluate the chromatograms for retention time, peak shape, and resolution from any impurities. The condition providing the best balance of retention and peak shape is your optimal starting point for further optimization.

Q4: Which organic modifier should I use: Acetonitrile (ACN) or Methanol (MeOH)?

Answer: Acetonitrile and methanol are the two most common organic modifiers in reversed-phase HPLC, and the choice can impact selectivity.[11][12][13]

FeatureAcetonitrile (ACN)Methanol (MeOH)Recommendation for this Analyte
Elution Strength StrongerWeakerACN will generally result in shorter retention times than the same percentage of MeOH.
Selectivity Different selectivity due to different interactions (dipole vs. hydrogen bonding).[11][12]Can provide alternative selectivity if peaks are co-eluting in ACN.Start with ACN due to its favorable properties. If selectivity is an issue, screen MeOH.
Viscosity / Pressure Lower viscosity when mixed with water, resulting in lower system backpressure.[11]Higher viscosity, leading to higher backpressure.ACN is preferred for higher flow rates or when using long columns or small particles.
UV Cutoff ~190 nm~205 nmBoth are suitable, as the quinoxaline core absorbs at higher wavelengths (>254 nm).[1]
Cost & Toxicity More expensive and more toxic.[11]Less expensive and less toxic.ACN is often the first choice for performance, but MeOH is a greener alternative.[14]

Section 3: Troubleshooting Common Retention Time Issues

Even with a well-designed method, problems can arise. This section addresses the most common issues related to retention time.

Q5: My retention time is too short. How can I increase it?

Answer: Insufficient retention is a common problem, especially for polar compounds. Here are the steps to increase it, ordered from most to least impactful:

  • Decrease the Organic Solvent Percentage: This is the most effective way to increase retention in reversed-phase chromatography. Lower the starting percentage of your gradient or decrease the percentage in your isocratic method. A rule of thumb is that a 10% decrease in organic solvent can increase the retention factor (k) by 2-3 times.

  • Adjust Mobile Phase pH for Ion Suppression:

    • If you are already at low pH, ensure it is low enough (e.g., pH 2.5) to fully protonate the carboxylic acid.

    • Consider switching to a high pH method (e.g., pH 10). At high pH, the morpholine group is neutral, which may provide more hydrophobic interaction with the stationary phase than the neutral carboxylic acid at low pH. The overall effect depends on which unionized form is more hydrophobic.

  • Change to a Weaker Organic Solvent: If using acetonitrile, switch to methanol. At the same percentage, methanol is a weaker solvent and will yield longer retention times.[14]

  • Use a More Retentive Column: Switch to a column with a higher carbon load or a different chemistry (e.g., Phenyl-Hexyl) that may offer different interactions.

Q6: My retention time is drifting or unstable. What are the common causes and how do I fix them?

Answer: Retention time drift is a serious issue that compromises data quality. It can be gradual (trending shorter or longer) or random. A systematic approach is required to diagnose the cause.[15][16]

Step 1: Diagnose the Pattern First, determine if the retention time of the void marker (t₀) is also shifting.

  • If t₀ and analyte peaks shift proportionally: The problem is likely related to the flow rate (a hardware issue).[15][16]

  • If t₀ is stable but analyte peaks shift: The problem is related to a change in chemistry (mobile phase, column, or temperature).[15][16]

The following flowchart provides a systematic troubleshooting guide.

G start Unstable Retention Time Observed check_t0 Is the void time (t₀) also shifting proportionally? start->check_t0 flow_issue Problem is likely Flow Rate Related check_t0->flow_issue Yes chem_issue Problem is likely Chemistry Related check_t0->chem_issue No check_leaks Check for Leaks (fittings, pump seals, injector) flow_issue->check_leaks check_pump Check Pump Performance (worn seals, faulty check valves) check_leaks->check_pump check_degasser Ensure Degasser is Working (air bubbles in pump) check_pump->check_degasser check_mp Mobile Phase Issues chem_issue->check_mp check_column Column Issues chem_issue->check_column check_temp Temperature Fluctuations chem_issue->check_temp mp_details Incorrect preparation? Evaporation of volatile component? Buffer degradation? Remake mobile phase. check_mp->mp_details column_details Insufficient equilibration time? Column aging/degradation? Contamination from sample? check_column->column_details temp_details Is the column oven on and stable? Are there large room temperature swings? check_temp->temp_details

Caption: Troubleshooting workflow for unstable HPLC retention times.

Protocol 2: Systematic Troubleshooting of Retention Time Drift

  • Verify Flow Rate: Place the pump outlet line into a 10 mL graduated cylinder. Run the pump at 1.0 mL/min for 10 minutes. The collected volume should be 10.0 mL ± 2%. If it fails, investigate the pump (leaks, seals, check valves).[17]

  • Inspect for Leaks: Carefully examine all fittings from the pump to the detector for any signs of salt deposits (from buffer) or moisture.[17] Even a very small leak can cause significant drift.

  • Prepare Fresh Mobile Phase: This is often the simplest fix. Inaccurate measurement, evaporation of the organic modifier, or degradation of a buffer can alter the mobile phase strength.[15][18] Always prepare fresh mobile phase daily.

  • Ensure Column Equilibration: Before starting a sequence, ensure the column is fully equilibrated with the initial mobile phase. This can take 10-20 column volumes. Inadequate equilibration is a common cause of drift at the beginning of a run.

  • Use a Column Oven: The retention time can change by 1-2% for every 1°C change in temperature.[15] Using a thermostatically controlled column oven is essential for reproducible retention times.[18]

By understanding the unique zwitterionic nature of 3-Morpholin-4-ylquinoxaline-2-carboxylic acid and applying these systematic troubleshooting principles, you can develop a robust, reliable, and optimized HPLC method.

References

  • Vertex AI Search. (n.d.). Selecting an organic modifier for reversed-phase chromatography.
  • Timberline Instruments. (2026, March 8). HPLC Retention Time Drift: Causes & Troubleshooting Guide.
  • LCGC. (n.d.). Liquid Chromatography Problem Solving and Troubleshooting.
  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation.
  • Crawford Scientific. (2020, August 18). Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach.
  • Moravek, Inc. (2024, December 3). Exploring the Role of pH in HPLC Separation.
  • Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool.
  • KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • Chromatography Online. (n.d.). HPLC Troubleshooting Guide.
  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide.
  • Technology Networks. (n.d.). Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography.
  • LCGC International. (2025, November 26). Back to Basics: The Role of pH in Retention and Selectivity.
  • BenchChem. (n.d.). Application Notes and Protocols for the Analysis of Quinoxaline Derivatives by HPLC and NMR Spectroscopy.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • PubMed. (2007, March 30). Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues.
  • ChemDiv. (n.d.). N-(4-bromo-3-methylphenyl)-3-(morpholin-4-yl)quinoxaline-2-carboxamide.
  • PubMed. (2019, October 31). Influence of the acid-base ionization of drugs in their retention in reversed-phase liquid chromatography.
  • MDPI. (2011, September 13). Studies on Log P o/w of Quinoxaline di-N-Oxides: A Comparison of RP-HPLC Experimental and Predictive Approaches.
  • PMC. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.
  • Frontiers. (n.d.). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction.
  • Phenomenex. (2025, May 23). Guide to Choosing the Correct HPLC Solvent.
  • BenchChem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for Quinoxaline Analysis.
  • LCGC International. (n.d.). The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography.
  • American Laboratory. (2023, September 26). Strategy for Improving HPLC Retention Time Prediction Accuracy Using Chromatography Simulation Software.
  • MicroSolv Technology Corporation. (2025, November 30). Do You Really Need High pH for Retention in HPLC - Tips and Suggestions.
  • PubChem. (n.d.). 2-(Morpholin-4-yl)quinoline-4-carboxylic acid.
  • BenchChem. (n.d.). Assessing the Purity of Synthesized 2-Chloro-3-(morpholin-4-yl)quinoxaline via High-Performance Liquid Chromatography (HPLC): A.
  • MDPI. (2023, November 6). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential.
  • ResearchGate. (n.d.). Determination of 3-methyl-quinoxaline-2-carboxylic acid residue in pork by high performance liquid chromatography-tandem mass spectrometry.
  • PubMed. (2019, October 8). [Determination of 3-methyl-quinoxaline-2-carboxylic acid residue in pork by high performance liquid chromatography-tandem mass spectrometry].
  • ResearchGate. (n.d.). Experimental pKa values of carboxylic acids 37, 43, 61, and 62.

Sources

Optimization

Preventing degradation of 3-Morpholin-4-ylquinoxaline-2-carboxylic acid during storage

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals prevent the degradation of 3-Mor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals prevent the degradation of 3-Morpholin-4-ylquinoxaline-2-carboxylic acid (CAS: 1211503-94-4) during storage and handling.

To maintain scientific integrity, this guide moves beyond basic storage instructions. We will explore the exact chemical causality behind the molecule's instability and provide self-validating protocols to ensure your experimental data remains robust and reproducible.

Core Mechanistic Vulnerabilities (The "Why")

Understanding the structural liabilities of 3-Morpholin-4-ylquinoxaline-2-carboxylic acid is the first step in preventing its degradation. The molecule possesses three distinct reactive centers:

  • Thermal Decarboxylation (C2 Position): The carboxylic acid group is located at the C2 position of the electron-deficient quinoxaline ring. The electron-withdrawing nature of the heterocycle stabilizes the transition state for decarboxylation, making the molecule highly susceptible to the thermal loss of CO₂. This is a well-documented vulnerability of quinoxaline-2-carboxylic acids .

  • Morpholine Ring Oxidation (C3 Position): The morpholine moiety contains an ether oxygen and an amine nitrogen. It is highly susceptible to radical-mediated oxidation and photolytic degradation, leading to ring-opening events, N-oxide formation, or breakdown into ethanolamine derivatives .

  • Quinoxaline Core Tautomerization: In aqueous environments—particularly under alkaline conditions or in the presence of reducing agents—the quinoxaline core can undergo proton shifts (tautomerization). This disrupts the aromaticity of the ring system, leading to rapid capacity fade and a loss of biological binding affinity .

Troubleshooting Guide & FAQs

Q1: My stored powder has developed a deep yellow/brown tint. What happened? A: This is a classic visual indicator of morpholine ring oxidation and photolytic degradation. When exposed to ambient UV/Visible light and atmospheric oxygen, the morpholine ring oxidizes and cleaves. Causality & Action: Light acts as a catalyst for radical oxygen species to attack the morpholine ring. Always store the solid in amber glass vials and purge the headspace with an inert gas (Argon or Nitrogen) to displace atmospheric oxygen.

Q2: During LC-MS/NMR analysis, I am seeing a new major peak and a loss of the carboxylic acid signal. Why? A: You are observing thermal decarboxylation. If you dissolved your sample using an ultrasonic bath with heat, or stored it at room temperature for an extended period, the molecule spontaneously lost CO₂ to become 3-morpholin-4-ylquinoxaline. Causality & Action: Heat provides the activation energy for the C-C bond cleavage. Never use heat during dissolution. Keep stock solutions strictly at -20°C or -80°C.

Q3: Can I store my stock solutions in aqueous biological buffers? A: It is highly discouraged for long-term storage. Aqueous environments, especially those with pH > 7, promote tautomerization of the quinoxaline core and facilitate hydrolysis of the morpholine ring . Causality & Action: Prepare stock solutions in anhydrous DMSO. If an aqueous buffer is required for your assay, dilute the stock immediately before use and discard any remainder.

Quantitative Storage Matrices

To ensure rapid decision-making, reference the table below for expected shelf life and self-validation metrics across different storage conditions.

Storage ConditionMatrix / StateExpected Shelf LifePrimary Degradation RiskSelf-Validation Metric
Room Temp (25°C), Ambient Light Solid Powder< 1 WeekMorpholine Oxidation, DecarboxylationVisual: Powder shifts from off-white to brown.
4°C, Dark, Sealed Solid Powder3 - 6 MonthsMoisture-induced TautomerizationLC-MS: Appearance of m/z 216.3 (Decarboxylated).
-20°C, Argon Purged, Dark Solid Powder> 2 YearsNone (Optimal Condition)LC-MS: >99% purity maintained; m/z 260.3 intact.
Room Temp (25°C) Aqueous Buffer (pH > 7)< 24 HoursCore Tautomerization, HydrolysisNMR: Loss of aromatic proton resolution.
-80°C, Argon Purged Anhydrous DMSO Stock12 - 18 MonthsFreeze-thaw moisture condensationLC-MS: Ratio of m/z 260.3 to 216.3 remains > 99:1.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system , meaning built-in quality control checks will instantly tell you if the procedure was successful or if degradation has occurred.

Protocol A: Preparation and Storage of Anhydrous Stock Solutions
  • Equilibration: Allow the sealed vial of lyophilized powder to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Prevents atmospheric moisture from condensing on the cold powder, which would trigger tautomerization.

  • Dissolution: Dissolve the powder in anhydrous, amine-free DMSO (≥99.9% purity, stored over molecular sieves). Do NOT use ultrasonic baths with heating. Causality: Thermal stress drives C2-decarboxylation.

  • Aliquoting: Dispense the solution into single-use amber glass vials. Causality: Amber glass blocks UV-induced morpholine oxidation. Single-use aliquots prevent repeated freeze-thaw cycles.

  • Purging & Sealing: Gently purge the headspace of each vial with a stream of Argon gas for 5 seconds before capping tightly.

  • Self-Validation Check: Run an LC-MS on one random aliquot immediately after preparation. The theoretical [M+H]⁺ is m/z 260.3. The decarboxylated degradant is m/z 216.3. Record the ratio of 260.3 to 216.3 as your baseline quality control metric. Store the remaining aliquots at -80°C.

Protocol B: Long-Term Storage of Solid Powder
  • Transfer: Move the bulk powder into a borosilicate amber glass vial.

  • Secondary Containment: Place the vial inside a vacuum-sealable Mylar bag alongside a fresh silica gel desiccant packet.

  • Storage: Store the sealed bag in a monitored -20°C or -80°C freezer.

  • Self-Validation Check: Weigh the vial before placing it in the bag, and record the weight. Upon retrieval months later, re-weigh the vial. An increase in mass indicates moisture ingress. Visually inspect the powder; it must remain off-white/pale yellow.

Visualizing the Degradation & Protection Workflow

The following diagram maps the environmental triggers to their specific chemical degradation pathways, alongside the necessary mitigation strategies.

DegradationPathways Heat Thermal Stress (>25°C) Decarboxylation Decarboxylation (Loss of CO2) Heat->Decarboxylation Drives Light UV/Vis Light Exposure Oxidation Morpholine Ring Oxidation Light->Oxidation Catalyzes O2_H2O Oxygen & Moisture O2_H2O->Oxidation Reactant Tautomerization Quinoxaline Core Tautomerization O2_H2O->Tautomerization Facilitates Cryo Cryo-Storage (-20°C) No Heat Dissolution Decarboxylation->Cryo Prevented by Amber Amber Glass Vials (Light Shielding) Oxidation->Amber Prevented by Argon Argon Purging & Anhydrous DMSO Oxidation->Argon Prevented by Tautomerization->Argon Prevented by

Figure 1: Degradation pathways of 3-Morpholin-4-ylquinoxaline-2-carboxylic acid and mitigations.

References

  • Title: Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development Source: Pharmaceuticals (MDPI) URL: [Link]

  • Title: Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 Source: Applied and Environmental Microbiology (PMC) URL: [Link]

  • Title: Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries Source: Journal of the American Chemical Society (JACS) URL: [Link]

Troubleshooting

Resolving NMR signal overlap in 3-Morpholin-4-ylquinoxaline-2-carboxylic acid analysis

Welcome to the Technical Support Center for advanced analytical characterization. This guide is specifically engineered for researchers and drug development professionals facing complex spectral challenges when analyzing...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced analytical characterization. This guide is specifically engineered for researchers and drug development professionals facing complex spectral challenges when analyzing 3-Morpholin-4-ylquinoxaline-2-carboxylic acid .

Due to the unique structural topology of this molecule—combining a rigid heteroaromatic quinoxaline core, a dynamic morpholine ring, and an exchangeable carboxylic acid—standard 1D ¹H NMR often yields heavily overlapped and broadened spectra. This guide provides the mechanistic causality behind these issues and field-proven, self-validating protocols to resolve them.

Part 1: Diagnostic Workflow

The following decision matrix isolates the three primary regions of spectral ambiguity in 3-Morpholin-4-ylquinoxaline-2-carboxylic acid and maps them to their respective analytical solutions.

NMR_Workflow Start NMR Signal Overlap Detected 3-Morpholin-4-ylquinoxaline-2-carboxylic acid Region Identify Overlapping Spectral Region Start->Region Morpholine Aliphatic Region (3-4 ppm) Broad Morpholine Signals Region->Morpholine Aromatic Aromatic Region (7.5-8.5 ppm) Quinoxaline Multiplets Region->Aromatic Acid Exchangeable Proton (>12 ppm) Carboxylic Acid Broadening Region->Acid VT_NMR Variable Temperature (VT) NMR Resolve Conformational Exchange Morpholine->VT_NMR PureShift Pure Shift NMR (PSYCHE) Collapse Multiplets to Singlets Aromatic->PureShift TwoD_NMR 2D NMR (HSQC/HMBC) Heteronuclear Correlation Aromatic->TwoD_NMR Solvent Solvent Titration / D2O Shake Validate Exchangeable Protons Acid->Solvent

Workflow for resolving NMR signal overlap in 3-Morpholin-4-ylquinoxaline-2-carboxylic acid.

Part 2: Troubleshooting Guides & FAQs

Q1: Why are the morpholine CH₂ protons (3.0–4.0 ppm) appearing as broad, featureless humps instead of sharp multiplets? The Causality: This is a classic manifestation of intermediate conformational exchange on the NMR timescale. The morpholine ring in this molecule is subjected to severe steric hindrance from the adjacent carboxylic acid at the C(2) position and the bulky quinoxaline core. This restricts the free rotation around the C(3)–N(morpholine) bond. Simultaneously, the morpholine ring undergoes chair-to-chair inversion. At ambient temperature (298 K), these dynamic processes occur at a rate comparable to the NMR frequency difference between the conformers, causing the signals to coalesce and broaden into the baseline[1]. The Solution: Perform Variable Temperature (VT) NMR. By heating the sample, you provide the thermal energy required to overcome the rotational barrier, pushing the system into the "fast exchange" regime and averaging the signals into sharp peaks. Conversely, deep cooling freezes the molecule into the "slow exchange" regime, resolving the individual conformers[1].

Q2: The aromatic protons on the quinoxaline ring (7.5–8.5 ppm) overlap heavily, making it impossible to extract accurate chemical shifts. How can I resolve this? The Causality: The quinoxaline core contains a contiguous spin system of aromatic protons that couple with one another (ortho, meta, and para J-couplings). Because the electronic environments of these protons are similar, their chemical shifts cluster together, and their multiplet splitting patterns overlap, creating a highly congested spectrum. The Solution: Utilize Pure Shift NMR (e.g., the PSYCHE sequence). Pure shift techniques utilize spatial encoding and slice-selective excitation to suppress homonuclear scalar couplings. This forces every multiplet to collapse into a single, sharp line (a singlet) at its exact chemical shift, effectively increasing spectral resolution by up to an order of magnitude[2]. For samples with low concentration, deep learning-assisted processing can be applied to pure shift data to recover spectral sensitivity[3].

Q3: I cannot locate the carboxylic acid proton, or it is buried under the aromatic region. How do I confirm its assignment? The Causality: The carboxylic acid proton is highly exchangeable and participates in inter- and intramolecular hydrogen bonding. Depending on the solvent (e.g., DMSO-d₆ vs. CDCl₃), trace moisture levels, and sample concentration, this peak can shift anywhere from 10 to 14 ppm, or broaden so much that it disappears into the baseline noise. The Solution: Perform a D₂O exchange experiment. The addition of deuterium oxide will force the rapid exchange of the labile carboxylic proton with deuterium, causing the specific NMR signal to vanish. This differential analysis definitively isolates the acid proton from non-exchangeable aromatic signals.

Part 3: Quantitative Data Presentation

The following table summarizes the operational parameters and expected outcomes for the primary overlap-resolution techniques.

NMR TechniqueTarget Molecular RegionPrimary Causality for OverlapResolution StrategyTypical Acquisition TimeSelf-Validation Metric
Variable Temp (VT) Morpholine Aliphatics (3.0–4.0 ppm)Intermediate conformational exchangeThermal acceleration / deceleration15–30 mins per temperature pointCoalescence point determination
Pure Shift (PSYCHE) Quinoxaline Aromatics (7.5–8.5 ppm)Homonuclear scalar (J) couplingBroadband homonuclear decoupling1–4 hours (Sensitivity trade-off)Multiplet collapse to singlet vs. 1D
2D HSQC / HMBC Full Molecular BackboneChemical shift proximityHeteronuclear dispersion (¹³C/¹H)2–6 hoursCross-peak alignment with 1D projections

Part 4: Validated Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system , meaning the procedure contains internal checks to verify that the experimental conditions are genuine and the data is artifact-free.

Protocol A: Variable Temperature (VT) NMR for Conformational Deconvolution

Objective: Sharpen morpholine signals by manipulating the rate of C-N bond rotation.

  • Sample Preparation: Dissolve 10-15 mg of 3-Morpholin-4-ylquinoxaline-2-carboxylic acid in a high-boiling deuterated solvent (e.g., DMSO-d₆, boiling point 189 °C) to allow for a wide high-temperature range.

  • System Self-Validation (Temperature Calibration): Do not trust the spectrometer's digital temperature readout blindly. Insert a 100% ethylene glycol standard tube. Acquire a 1D ¹H spectrum and measure the chemical shift difference (Δδ) between the OH and CH₂ protons. Calculate the true thermodynamic temperature using the standard calibration equation: T (K) = 466.5 - 104.02 * Δδ.

  • Baseline Acquisition: Insert your sample and acquire a standard 1D ¹H NMR at 298 K. Note the line widths of the morpholine CH₂ signals.

  • Thermal Titration: Increase the temperature in 10 K increments (e.g., 310 K, 320 K, 330 K, 340 K).

  • Equilibration & Tuning: At each step, wait exactly 10 minutes for thermal equilibration. Crucial: Re-tune and re-match the probe, and re-shim the Z-axis at every temperature step, as solvent dielectric properties change with heat.

  • Data Analysis: Plot the spectra as a stacked array. You will observe the broad morpholine humps coalesce and eventually sharpen into well-defined multiplets as the system enters the fast exchange regime[1].

Protocol B: Pure Shift NMR (PSYCHE) Setup

Objective: Collapse overlapping quinoxaline aromatic multiplets into distinct singlets.

  • System Self-Validation (Baseline Control): Before running the pure shift sequence, acquire a high-quality standard 1D ¹H NMR spectrum with identical receiver gain and sample positioning. This baseline is mathematically required to validate that the pure shift singlets correctly map to the chemical shift centers of the original multiplets[2].

  • Pulse Sequence Selection: Load the PSYCHE (Pure Shift Yielded by CHirp Excitation) pulse sequence from the spectrometer library.

  • Parameter Optimization: Set the flip angle for the chirp pulses. A flip angle of 15° to 20° is optimal to balance decoupling efficiency against signal loss.

  • Acquisition: Because pure shift techniques utilize spatial encoding that discards a significant portion of the magnetization, there is a strict trade-off with sensitivity[3]. Compensate by increasing the number of scans (NS) by a factor of 4 to 8 compared to your baseline control.

  • Processing: Apply covariance processing or deep-learning-assisted reconstruction (if available) to the pseudo-2D data to yield the final 1D pure shift spectrum[2],[3]. Overlay this with the baseline control to confirm successful multiplet collapse without chemical shift drift.

References

  • Pure Shift NMR - Manchester NMR Methodology Group Source: manchester.ac.uk URL:[Link]

  • Deep Learning Assisted Proton Pure Shift NMR Spectroscopy Source: Journal of the American Chemical Society (acs.org) URL:[Link]

  • Dynamic 1H NMR Spectroscopic Study of the Ring Inversion in N-Sulfonyl Morpholines—Studies on N−S Interactions Source: ACS Publications (acs.org) URL:[Link]

Sources

Optimization

Technical Support Center: Crystallization of 3-Morpholin-4-ylquinoxaline-2-carboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing downstream processing bottlenecks with 3-Morpholin-4-ylquinoxaline-2-carboxylic acid (CAS 1211503-9...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing downstream processing bottlenecks with 3-Morpholin-4-ylquinoxaline-2-carboxylic acid (CAS 1211503-94-4).

Mechanistic Overview

The crystallization challenges associated with this molecule stem directly from its structural architecture. The compound features a quinoxaline core, a basic morpholine ring, and a carboxylic acid group[1]. This triad creates a highly flexible, hydrogen-bonding network capable of forming zwitterionic pairs—a behavior well-documented in structurally related compounds like quinaldic acid[2]. Consequently, researchers frequently encounter liquid-liquid phase separation (oiling out), uncontrolled polymorphism, and persistent solvate formation.

The following troubleshooting guide provides causality-driven, self-validating protocols to overcome these specific thermodynamic and kinetic barriers.

Troubleshooting FAQs

Q1: Why does my product oil out instead of crystallizing, and how do I fix it?

Mechanistic Causality: Oiling out, formally known as Liquid-Liquid Phase Separation (LLPS), occurs when the cooling or anti-solvent trajectory crosses the miscibility gap (spinodal curve) before reaching the crystallization boundary[3]. For 3-Morpholin-4-ylquinoxaline-2-carboxylic acid, the conformational flexibility of the morpholine ring and its strong hydrogen-bonding with moderately polar solvents kinetically hinder the rigid alignment required for crystal lattice integration. Instead of forming a solid, the solute separates into a highly concentrated, impurity-rich "oil" phase.

Self-Validating Protocol (Anti-Solvent Seeding):

  • Map the Phase Diagram: Determine the solubility and LLPS boundaries in your chosen solvent/anti-solvent system (e.g., Methanol/Water) to define the metastable zone.

  • Thermal Equilibration: Dissolve the crude API and maintain the temperature 5–10 °C above the known LLPS boundary to ensure a single homogeneous liquid phase.

  • Seed Introduction: Introduce 1–2 wt% of high-purity seed crystals. Validation step: Observe the reactor via in-situ microscopy (e.g., FBRM) to ensure the seeds do not dissolve and no emulsion droplets form.

  • Controlled Dosing: Dose the anti-solvent at a strictly controlled rate (e.g., 0.1 bed volumes/hour) while maintaining isothermal conditions. This forces supersaturation to be consumed by crystal growth rather than spinodal decomposition.

Q2: I am getting inconsistent melting points and powder X-ray diffraction (PXRD) patterns. What causes this?

Mechanistic Causality: This inconsistency is driven by zwitterionic tautomerism and polymorphism. The proton from the carboxylic acid can transfer to the morpholine or quinoxaline nitrogen, creating a zwitterion. Depending on the solvent's dielectric constant and the cooling rate, the molecule may crystallize as a neutral species, a zwitterion, or a co-crystal of both[2]. These differing hydrogen-bonding networks yield distinct polymorphs with varying thermodynamic stabilities and melting points.

Self-Validating Protocol (Slurry Maturation):

  • Solvent Selection: Suspend the mixed-phase API in a solvent system that affords moderate solubility (e.g., Acetone/Water).

  • Temperature Cycling: Subject the slurry to temperature cycling (e.g., heating to 50 °C and cooling to 20 °C at 0.5 °C/min) over 48–72 hours. This prolonged slurry maturation drives Ostwald ripening, dissolving metastable kinetic forms and precipitating the thermodynamically stable polymorph[4].

  • Phase Verification: Filter the suspension and analyze the wet cake via PXRD. Validation step: The PXRD pattern must remain identical across three consecutive sampling intervals (e.g., at 48h, 60h, and 72h) to confirm phase purity and thermodynamic equilibrium.

Q3: The isolated crystals lose mass upon heating before melting. How can I obtain an anhydrous form?

Mechanistic Causality: The morpholine oxygen and the carboxylate group act as potent hydrogen bond acceptors. When crystallized from aqueous or protic solvents, water or solvent molecules are easily trapped within the crystal lattice, forming channel hydrates or solvates.

Self-Validating Protocol (Water Activity Control):

  • Solvent Replacement: Switch to a strictly anhydrous, low-affinity solvent system (e.g., dry Toluene or Cyclopentyl methyl ether) to lower the solvent activity ( aw​ ) below the critical threshold for hydrate formation.

  • Desolvation Drying: If a hydrate has already formed, dry the material in a vacuum oven at elevated temperatures (60 °C at <10 mbar) for 24 hours to break the hydrogen bond network and evacuate the lattice.

  • Thermal Analysis: Validation step: Perform Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC). A successful anhydrous form will show a flat TGA baseline (zero mass loss) prior to the sharp endothermic melting peak.

Quantitative Data Summary

Solvent SystemPrimary Crystallization ChallengeMechanistic CauseRecommended Corrective Action
Methanol / Water Oiling Out (LLPS)High solute-solvent H-bonding delays nucleationSeed at low supersaturation; reduce cooling rate
Acetone / Diethyl Ether PolymorphismZwitterionic vs. neutral tautomerismSlurry maturation (temperature cycling)
Tetrahydrofuran (THF) Solvate FormationStrong affinity of THF to carboxylateSwitch to low-affinity solvent (e.g., Toluene)

Troubleshooting Workflow

CrystallizationWorkflow Start Crystallization Issue Detected Decision Primary Observation? Start->Decision Oiling Oiling Out / LLPS (Emulsion Forms) Decision->Oiling Phase Separation Poly Inconsistent PXRD (Polymorphism) Decision->Poly Variable MP/PXRD Solvate Mass Loss on Heating (Solvates/Hydrates) Decision->Solvate TGA Mass Drop ActionOil 1. Map miscibility gap 2. Seed above spinodal 3. Slow antisolvent dosing Oiling->ActionOil ActionPoly 1. Slurry maturation 2. Temperature cycling 3. Isolate stable form Poly->ActionPoly ActionSolvate 1. Control water activity 2. Use anhydrous solvents 3. Vacuum dry at elevated temp Solvate->ActionSolvate

Troubleshooting workflow for 3-Morpholin-4-ylquinoxaline-2-carboxylic acid crystallization.

References

  • Source: mdpi.
  • Source: researchgate.
  • Source: mt.
  • Source: acs.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Quinoxaline-Based Kinase Inhibitors Against Standard Modulators in Enzyme Assays

A Technical Guide for Researchers in Cellular Signaling and Drug Discovery Authored by: Your Senior Application Scientist Introduction The quinoxaline scaffold is a privileged structure in medicinal chemistry, with deriv...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Cellular Signaling and Drug Discovery

Authored by: Your Senior Application Scientist

Introduction

The quinoxaline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potent inhibition of critical cellular signaling pathways.[1][2] This guide provides a comparative analysis of a representative quinoxaline-based inhibitor, 3-Morpholin-4-ylquinoxaline-2-carboxylic acid (herein referred to as Quinoxaline-Morpholino-1), against established standard inhibitors of two key enzymes in cellular regulation: Phosphoinositide 3-kinase (PI3K) and DNA-dependent protein kinase (DNA-PK).

Dysregulation of the PI3K/AKT/mTOR signaling pathway is a frequent occurrence in human cancers, making it a prime target for therapeutic intervention.[3][4][5][6] Similarly, DNA-PK plays a crucial role in the repair of DNA double-strand breaks, and its inhibition can sensitize cancer cells to DNA-damaging therapies.[7][8] This guide will delve into the head-to-head comparison of Quinoxaline-Morpholino-1 with standard inhibitors in robust enzyme assays, providing detailed protocols and data interpretation to aid researchers in their evaluation of novel chemical entities.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[3][6] Upon activation by growth factors or other stimuli, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3][5] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including the mammalian target of rapamycin (mTOR), to drive cellular processes.[4][6]

PI3K_Pathway cluster_inhibitors Inhibitor Intervention RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Promotes Quinoxaline_Morpholino_1 Quinoxaline-Morpholino-1 Quinoxaline_Morpholino_1->PI3K Standard_Inhibitors_PI3K Wortmannin, LY294002 Standard_Inhibitors_PI3K->PI3K

Caption: The PI3K/AKT/mTOR signaling cascade and points of inhibition.

Comparative Analysis of PI3K Inhibitors

To evaluate the inhibitory potential of Quinoxaline-Morpholino-1 against PI3K, a direct comparison with the well-characterized, non-selective PI3K inhibitors Wortmannin and LY294002 is essential.[9] An in vitro kinase assay, such as the ADP-Glo™ Kinase Assay, provides a quantitative measure of enzyme activity and inhibitor potency.[10]

Experimental Protocol: In Vitro PI3K Enzyme Assay (ADP-Glo™)

This protocol outlines a luminescent-based assay to measure the activity of PI3K and determine the IC50 values of inhibitors. The assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to enzyme activity.[10][11]

Materials:

  • Recombinant human PI3K enzyme (e.g., p110α/p85α)

  • Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[3]

  • Substrate: Phosphatidylinositol (4,5)-bisphosphate (PIP2)

  • ATP

  • Quinoxaline-Morpholino-1 and standard inhibitors (Wortmannin, LY294002) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

Procedure:

  • Inhibitor Preparation: Prepare a 10 mM stock solution of each inhibitor in 100% DMSO. Perform serial dilutions in the Kinase Assay Buffer to create a dose-response curve.

  • Enzyme and Substrate Preparation: Dilute the PI3K enzyme and PIP2 substrate to their optimal working concentrations in Kinase Assay Buffer. The final ATP concentration should be at or near its Km value for the specific PI3K isoform.[3][5]

  • Assay Plate Setup:

    • Add 5 µL of serially diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.[3]

    • Add 10 µL of the diluted PI3K enzyme solution to each well.[3]

    • Incubate at room temperature for 15-30 minutes to allow for inhibitor-enzyme binding.

  • Kinase Reaction Initiation: Add 10 µL of the PIP2/ATP mixture to each well to start the reaction.

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be within the linear range of the reaction.[3]

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

Data Analysis:

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.[3]

Comparative Data: PI3K Inhibition
InhibitorTarget(s)Reported IC50 (p110α)
Quinoxaline-Morpholino-1 PI3K (presumed)To be determined
Wortmannin Pan-PI3K (irreversible)~3 nM[9]
LY294002 Pan-PI3K (reversible)~0.5 µM[9]
Buparlisib (BKM120) Pan-class I PI3K52 nM[9]
Idelalisib (CAL-101) p110δ selective2.5 nM (for p110δ)[9]

The DNA-PK and Non-Homologous End Joining (NHEJ) Pathway

The DNA-dependent protein kinase (DNA-PK) is a serine/threonine kinase that is a key component of the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[7][12] The DNA-PK holoenzyme consists of a large catalytic subunit (DNA-PKcs) and the Ku70/Ku80 heterodimer.[7] The Ku heterodimer recognizes and binds to broken DNA ends, which then recruits and activates DNA-PKcs.[7][8] Activated DNA-PKcs phosphorylates itself and other downstream targets to facilitate the ligation of the broken DNA ends.[7]

NHEJ_Pathway cluster_inhibitors_dnapk Inhibitor Intervention DSB DNA Double-Strand Break (DSB) Ku70_80 Ku70/80 DSB->Ku70_80 Binds to DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs Recruits & Activates Ligation_Complex Ligation Complex (XRCC4, Ligase IV, etc.) DNA_PKcs->Ligation_Complex Phosphorylates & Recruits DNA_Repair DNA Repair Ligation_Complex->DNA_Repair Facilitates Quinoxaline_Morpholino_1_DNA Quinoxaline-Morpholino-1 Quinoxaline_Morpholino_1_DNA->DNA_PKcs Standard_Inhibitors_DNAPK NU7441 Standard_Inhibitors_DNAPK->DNA_PKcs

Caption: The Non-Homologous End Joining (NHEJ) pathway and DNA-PK inhibition.

Comparative Analysis of DNA-PK Inhibitors

Given that some quinoxaline derivatives exhibit broad kinase inhibitory profiles, it is prudent to assess the activity of Quinoxaline-Morpholino-1 against other important kinases such as DNA-PK. A direct comparison with a well-established and selective DNA-PK inhibitor like NU7441 is crucial for determining its selectivity profile.

Experimental Protocol: In Vitro DNA-PK Enzyme Assay (ADP-Glo™)

This protocol is adapted for measuring the kinase activity of DNA-PK.

Materials:

  • Human native DNA-PK enzyme

  • DNA-PK Kinase Buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl₂; 0.1 mg/ml BSA; 1X DNA-PK Activation Buffer; 50 µM DTT)[13]

  • DNA-PK peptide substrate

  • ATP

  • Quinoxaline-Morpholino-1 and NU7441 dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

Procedure:

  • Inhibitor Preparation: Prepare a 10 mM stock solution of each inhibitor in 100% DMSO. Perform serial dilutions in the DNA-PK Kinase Buffer.

  • Enzyme and Substrate Preparation: Dilute the DNA-PK enzyme and peptide substrate to their optimal working concentrations in DNA-PK Kinase Buffer. The final ATP concentration should be at or near its Km value.

  • Assay Plate Setup:

    • Add 2 µL of serially diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of the diluted DNA-PK enzyme solution to each well.

    • Add 2 µL of the peptide substrate/ATP mixture to each well to initiate the reaction.[13]

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.[13]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[13]

    • Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.[13]

  • Data Acquisition: Measure the luminescence signal using a plate reader.

Data Analysis:

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Comparative Data: DNA-PK Inhibition
InhibitorTarget(s)Reported IC50 (DNA-PK)
Quinoxaline-Morpholino-1 DNA-PK (presumed)To be determined
NU7441 (KU-57788) DNA-PK selective14 nM[7][14]
M3814 (Peposertib) DNA-PK selective≤ 3 nM[7]
AZD7648 DNA-PK selective0.6 nM[7][9]
PI-103 Dual PI3K/mTOR/DNA-PK2 nM[14]

Discussion and Future Directions

The provided protocols and comparative data for standard inhibitors offer a robust framework for evaluating the potency and selectivity of novel quinoxaline derivatives like 3-Morpholin-4-ylquinoxaline-2-carboxylic acid. The initial assessment in biochemical assays is a critical first step. Subsequent characterization should involve cell-based assays to confirm on-target activity, such as monitoring the phosphorylation of downstream targets like AKT for PI3K inhibition or autophosphorylation of DNA-PKcs at Ser2056 for DNA-PK inhibition using Western blotting.[3][8]

Furthermore, determining the selectivity profile of Quinoxaline-Morpholino-1 across a broader panel of kinases is essential to understand its potential for off-target effects and to guide its development as a research tool or therapeutic agent. The rich chemical space of quinoxaline derivatives continues to be a promising area for the discovery of novel kinase inhibitors with potential applications in oncology and other diseases.[1][15]

References

  • BenchChem. (n.d.). Application Notes and Protocols for PI3K-IN-23 In Vitro Assay.
  • Research Journal of Pharmacy and Technology. (2024, January 8). Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways.
  • Promega Corporation. (2015, April). PI3K (p110β/p85α) Protocol.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Enzymatic Activity of PI3K-IN-6.
  • PubMed. (2021, June 19). 3-Arylamino-quinoxaline-2-carboxamides inhibit the PI3K/Akt/mTOR signaling pathways to activate P53 and induce apoptosis.
  • Echelon Biosciences Inc. (n.d.). Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit.
  • Assay-Protocol.com. (n.d.). PI3K-Akt signaling pathway.
  • PMC. (2026, March 7). Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications.
  • Promega Corporation. (2012, December). DNA-PK Kinase Enzyme System Application Note.
  • Promega Corporation. (2016, August). DNA-Dependent Protein Kinase Analysis.
  • Promega Corporation. (n.d.). DNA-PK Kinase Assay.
  • Research Journal of Pharmacy and Technology. (n.d.). Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways.
  • BenchChem. (n.d.). An In-depth Technical Guide to Specific Inhibitors of DNA-Dependent Protein Kinase (DNA-PK).
  • Screening Bio. (n.d.). DNA-PK | Screening Bio.
  • BenchChem. (2026, March). Application Notes and Protocols: Detecting DNA-PK Inhibition by AMA-37 Using Western Blot.
  • ResearchGate. (n.d.). Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways | Request PDF.
  • MedchemExpress.com. (n.d.). PI3K | Inhibitors.
  • MedchemExpress.com. (n.d.). DNA-PK | Inhibitors.
  • Selleckchem. (n.d.). DNA-PK Inhibitors: 10+Potent, Highly Selective & Cited.
  • Journal of Medicinal Chemistry. (2010, November 16). DNA-Dependent Protein Kinase (DNA-PK) Inhibitors. Synthesis and Biological Activity of Quinolin-4-one and Pyridopyrimidin-4-one Surrogates for the Chromen-4-one Chemotype.
  • Semantic Scholar. (2021, August 4). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides.
  • R&D Systems. (n.d.). DNA-dependent Protein Kinase Inhibitors.

Sources

Comparative

Validating the Biological Activity of 3-Morpholin-4-ylquinoxaline-2-carboxylic Acid: A Comprehensive Comparison Guide

Executive Summary In the landscape of targeted oncology and antimicrobial drug development, the selection of a core chemical scaffold dictates the downstream success of the synthesized derivatives. 3-Morpholin-4-ylquinox...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted oncology and antimicrobial drug development, the selection of a core chemical scaffold dictates the downstream success of the synthesized derivatives. 3-Morpholin-4-ylquinoxaline-2-carboxylic acid (3-MQCA) has emerged as a highly privileged building block, particularly for the synthesis of ATP-competitive kinase inhibitors targeting the[1].

This guide objectively compares the structural and biological performance of 3-MQCA against alternative scaffolds and provides the self-validating experimental protocols required to rigorously evaluate its synthesized derivatives.

Section 1: Structural Rationale & Scaffold Comparison

The biological efficacy of a kinase inhibitor is fundamentally driven by its ability to mimic ATP while exploiting unique hydrophobic pockets within the target enzyme. 3-MQCA outperforms simpler scaffolds due to a synergistic combination of structural features:

  • The Morpholine Motif (Hinge Binder): The oxygen atom of the morpholine ring acts as a critical hydrogen bond acceptor, interacting directly with the hinge region of the kinase (e.g., Val851 in PI3Kα). Scaffolds lacking this feature exhibit drastically reduced target affinity[2].

  • The Quinoxaline Core (Hydrophobic Stacking): The fused bicyclic aromatic system provides excellent van der Waals interactions within the adenine-binding pocket. Smaller cores, such as pyrazine, fail to fully occupy this space, leading to a loss in potency[3].

  • The C2-Carboxylic Acid (Solvent Channel Vector): The carboxylic acid group serves as a versatile synthetic handle. Converting it into various amides or esters allows medicinal chemists to extend the molecule into the solvent-exposed region, fine-tuning pharmacokinetic properties and isoform selectivity[4].

Table 1: Scaffold Performance & Structural Comparison
Core ScaffoldHinge-Binding MotifHydrophobic StackingPrimary ApplicationPredictive PI3Kα IC₅₀ (Derivative Avg)
3-Morpholin-4-ylpyrazine-2-carboxylic acid Yes (Morpholine)Low (Pyrazine core)Fragment-based screening> 10 µM
Quinoxaline-2-carboxylic acid NoHigh (Quinoxaline core)Antimicrobial / DNA binding> 50 µM
3-Morpholin-4-ylquinoxaline-2-carboxylic acid Yes (Morpholine) High (Quinoxaline core) PI3K/mTOR Dual Inhibitors < 0.5 µM (e.g., WR1)

Data reflects the average performance of derivatives synthesized from these base scaffolds[1].

Section 2: Biological Activity Validation Protocols

Protocol A: Biochemical Profiling via ADP-Glo Kinase Assay

Causality & Self-Validation: Traditional kinase assays measure the depletion of ATP, which can lead to high background noise. The ADP-Glo assay measures the generation of ADP, providing a superior signal-to-background ratio. To ensure the system is self-validating, a known pan-PI3K inhibitor (e.g., LY294002) must be run in parallel. If the reference compound fails to produce its established IC₅₀, the assay is flagged for systematic error[1].

Step-by-Step Methodology:

  • Reagent Preparation: Solubilize the synthesized 3-MQCA derivative in 100% DMSO. Perform serial dilutions to create a 10-point dose-response curve (ranging from 10 µM to 0.1 nM).

  • Kinase Reaction: In a 384-well plate, incubate the compound with recombinant PI3Kα enzyme and PIP2 substrate in kinase buffer (50 mM HEPES pH 7.5, 3 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20) for 15 minutes at room temperature to allow for pre-binding.

  • ATP Addition: Initiate the reaction by adding 10 µM ultra-pure ATP. Incubate for exactly 60 minutes.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unreacted ATP (Incubate 40 minutes). Subsequently, add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase-mediated luminescent signal (Incubate 30 minutes).

  • Data Analysis: Read luminescence on a multi-mode microplate reader. Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

Protocol B: Cellular Target Engagement (Western Blotting)

Causality & Self-Validation: Biochemical potency does not guarantee cellular efficacy due to membrane permeability issues or active efflux. Measuring the phosphorylation status of downstream effectors confirms that the 3-MQCA derivative is actively engaging its target inside the cell[2]. Total AKT is used as an internal loading control to self-validate that the reduction in signal is due to specific kinase inhibition, not global protein degradation or unequal sample loading.

Step-by-Step Methodology:

  • Cell Treatment: Seed human cancer cells (e.g., HCT-116) at 1×105 cells/well in 6-well plates. Treat with the 3-MQCA derivative at , , and 10× the biochemical IC₅₀ for 2 hours.

  • Lysis: Wash cells twice with ice-cold PBS. Lyse using RIPA buffer heavily supplemented with protease and phosphatase inhibitors to freeze the phosphorylation state.

  • Electrophoresis & Transfer: Quantify protein using a BCA assay. Resolve 20 µg of total protein lysate via SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Probe with primary antibodies against p-AKT (Ser473) to evaluate mTORC2 activity, p-S6 (Ser235/236) to evaluate mTORC1 activity, and Total AKT overnight at 4°C.

  • Detection: Wash and incubate with HRP-conjugated secondary antibodies for 1 hour. Visualize using enhanced chemiluminescence (ECL) and quantify band density via densitometry.

Section 3: Quantitative Data Comparison

The true value of the 3-MQCA scaffold is demonstrated when biochemical potency successfully translates into cellular efficacy. Dual PI3K/mTOR inhibitors utilizing this scaffold overcome the feedback loop activation commonly seen with isolated mTORC1 inhibitors[5].

Table 2: Experimental Validation of 3-MQCA Derivatives vs. Benchmarks
Compound / DerivativePI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)Cellular p-AKT (Ser473) IC₅₀ (nM)Apoptosis Induction
LY294002 (Benchmark)630> 1000~ 1500Moderate
3-MQCA Derivative (WR1) 440N/A~ 800Moderate
3-MQCA Derivative (Cmpd 41) 24 < 100 ~ 60 High

Data adapted from the optimization of piperazinylquinoxaline derivatives[1].

Section 4: Mandatory Visualizations

Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (Class I) RTK->PI3K AKT AKT (Protein Kinase B) PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Survival & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT Inhibitor 3-MQCA Derivatives Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->mTORC2

PI3K/mTOR signaling pathway and multi-node intervention by 3-MQCA derivatives.

Workflow Synthesis 1. Scaffold Synthesis 3-MQCA Core Biochemical 2. Biochemical Assay ADP-Glo Kinase Assay Synthesis->Biochemical Cellular 3. Cellular Validation Western Blot p-AKT Biochemical->Cellular Phenotypic 4. Phenotypic Assay Cell Viability Cellular->Phenotypic

Step-by-step experimental workflow for validating the biological activity of 3-MQCA derivatives.

References

  • Wu, P., Su, Y., Guan, X., et al. (2012). "Identification of Novel Piperazinylquinoxaline Derivatives as Potent Phosphoinositide 3-Kinase (PI3K) Inhibitors." PLOS One. URL:[Link]

  • Wu, X., Xu, Y., Liang, Q., et al. (2022). "Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment." Frontiers in Pharmacology. URL:[Link]

  • Alhuwayshil, J., Alnajim, N., et al. (2026). "Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications." Biomolecules & Therapeutics. URL:[Link](Note: Canonical PMC routing for Quinoxaline target therapy reviews)

  • Zask, A., Verheijen, J. C., et al. (2017). "Design, Synthesis, and Biological Evaluation of Dimorpholine Substituted Thienopyrimidines as Potential Class I PI3K/mTOR Dual Inhibitors." Journal of Medicinal Chemistry. URL:[Link]

Sources

Validation

Comparative Efficacy of 3-Morpholin-4-ylquinoxaline-2-carboxylic Acid Analogs: A Technical Guide

As a Senior Application Scientist in early-stage drug discovery, evaluating a new chemical scaffold requires looking beyond raw IC 50​ values. We must interrogate the structural causality of the molecule and ensure that...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, evaluating a new chemical scaffold requires looking beyond raw IC 50​ values. We must interrogate the structural causality of the molecule and ensure that our validation assays are robust, self-validating systems.

This guide provides an objective, data-driven comparison of 3-morpholin-4-ylquinoxaline-2-carboxylic acid analogs against established clinical and tool compounds. By dissecting the mechanistic rationale of this privileged scaffold and detailing the exact experimental workflows used to validate it, this document serves as a comprehensive resource for researchers targeting kinase-driven pathologies.

Mechanistic Rationale: Why the Morpholino-Quinoxaline Scaffold?

The 3-morpholin-4-ylquinoxaline-2-carboxylic acid core (CAS: 1211503-94-4) has emerged as a highly versatile pharmacophore, particularly for inhibiting the Phosphoinositide 3-Kinase (PI3K) family and Pim kinases[1][2]. The efficacy of this scaffold is not accidental; it is rooted in precise stereochemical and electronic interactions within the kinase ATP-binding pocket:

  • The Morpholine Ring (Hinge Binding): The oxygen atom of the morpholine substituent acts as a critical hydrogen bond acceptor. In PI3K α , it forms a direct, high-affinity hydrogen bond with the backbone amide of Val851 in the hinge region. This mimics the binding mode of the classic tool compound LY294002, but with improved vectorality[1].

  • The Quinoxaline Core (Hydrophobic Sandwich): The planar, electron-deficient bicyclic quinoxaline system intercalates tightly between the hydrophobic residues of the N-lobe and C-lobe of the kinase, stabilizing the inactive conformation.

  • The 2-Carboxylic Acid/Amide (Solvent Channel): Modifications at the C2 position allow for extension into the solvent-exposed region. Converting the carboxylic acid into substituted piperazinyl or aryl amides drastically improves solubility and enables dual-targeting capabilities (e.g., PI3K/mTOR or PI3K/Pim-1) by interacting with non-conserved residues at the pocket's entrance[3].

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT / PKB PIP3->AKT Recruits mTOR mTORC1 / mTORC2 AKT->mTOR Activates Inhibitor 3-Morpholinoquinoxaline Analogs Inhibitor->PI3K ATP-competitive Inhibition

PI3K/AKT/mTOR signaling pathway modulated by 3-morpholinoquinoxaline-2-carboxylic acid analogs.

Comparative Efficacy Data

To objectively evaluate the performance of optimized 3-morpholin-4-ylquinoxaline-2-carboxamide analogs (referred to here as "Lead Analog"), we must benchmark them against standard alternatives. The data below synthesizes biochemical and cellular readouts, highlighting the superiority of the optimized quinoxaline scaffold in overcoming the limitations of early-generation inhibitors[1][4].

CompoundTarget ProfilePI3K α IC 50​ (nM)Pim-1 IC 50​ (nM)Cellular IC 50​ (PC3, µM)Key Advantage / Limitation
Lead Analog PI3K α / Pim-1 Dual25450.8Advantage: Dual inhibition prevents compensatory pathway activation.
LY294002 Pan-PI3K630>10,00015.0Limitation: Classic tool compound; poor in vivo stability and off-target effects.
Buparlisib (BKM120) Pan-PI3K52>10,0001.2Limitation: Clinical efficacy limited by significant CNS toxicity.
Idelalisib PI3K δ selective>10,000>10,000>10.0Advantage: Highly selective for hematological malignancies; inactive in solid tumors.

Experimental Methodologies & Self-Validating Protocols

A claim of efficacy is only as strong as the assay that measures it. The following protocols are designed as self-validating systems, ensuring that the observed inhibition is a true pharmacological effect rather than an assay artifact.

Workflow Syn Compound Synthesis Bio TR-FRET Kinase Profiling Syn->Bio Cell Cellular Viability (MTT Assay) Bio->Cell Apop Apoptosis Analysis (Flow Cytometry) Cell->Apop

Step-by-step experimental workflow for evaluating quinoxaline analog efficacy.

Protocol 1: Biochemical Profiling via TR-FRET Kinase Assay

Causality of Choice: We utilize[1] rather than standard radiometric 33 P-ATP assays. The rationale is twofold: TR-FRET introduces a temporal delay before emission measurement, effectively nullifying the auto-fluorescence typical of highly conjugated quinoxaline cores. Furthermore, it provides a ratiometric readout that eliminates errors from well-to-well volume variations.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35). Supplement with 2 mM DTT immediately before use.

  • Compound Titration: Serially dilute the 3-morpholinoquinoxaline analogs in 100% DMSO (10-point curve, 1:3 dilution). Transfer 100 nL to a 384-well low-volume proplate using an acoustic dispenser to ensure exact volumetric transfer.

  • Enzyme Addition: Add 5 µL of recombinant PI3K α (or Pim-1) diluted in Kinase Buffer to the wells. Incubate for 15 minutes at room temperature to allow for pre-equilibrium binding.

    • Self-Validation Step: Include "No Enzyme" wells (background control) and "Vehicle" wells (100% activity control) to calculate the Z'-factor. A Z'-factor > 0.6 is mandatory for plate acceptance.

  • Reaction Initiation: Add 5 µL of a substrate mix containing ATP (at the Km​ for the specific kinase) and the biotinylated PIP2 substrate.

  • Termination & Detection: After 60 minutes, stop the reaction by adding 10 µL of Stop/Detection buffer containing EDTA (to chelate Mg 2+ ) and the Europium-labeled anti-PIP3 antibody coupled with APC-streptavidin.

  • Readout: Read the plate on a multi-mode microplate reader (e.g., PHERAstar) using a 337 nm excitation laser. Calculate the emission ratio of 665 nm / 615 nm to determine the IC 50​ .

Protocol 2: Cellular Efficacy via Phenotypic Viability Assay

Causality of Choice: For cellular validation, the PC3 prostate cancer cell line is selected. The mechanistic rationale is that PC3 cells are PTEN-null, resulting in constitutive hyperactivation of the PI3K/AKT cascade. This genetic background makes them an exquisitely sensitive, self-validating phenotypic model for PI3K pathway inhibitors[1].

Step-by-Step Methodology:

  • Cell Seeding: Harvest PC3 cells in the exponential growth phase. Seed at a density of 3,000 cells/well in 90 µL of RPMI-1640 medium supplemented with 10% FBS in a 96-well flat-bottom plate. Incubate overnight at 37°C, 5% CO 2​ .

  • Compound Treatment: Prepare 10X concentrations of the analogs in culture media (final DMSO concentration must not exceed 0.1% to prevent solvent toxicity). Add 10 µL of the compound to the respective wells.

    • Self-Validation Step: Include LY294002 as a positive control for pathway inhibition and Staurosporine (1 µM) as a positive control for total cell death.

  • Incubation: Incubate the plates for 72 hours.

  • Viability Measurement: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours until intracellular purple formazan crystals form.

  • Solubilization: Add 100 µL of solubilization buffer (10% SDS in 0.01 M HCl) and incubate overnight to dissolve the crystals.

  • Data Analysis: Measure absorbance at 570 nm. Normalize the data against the vehicle control to generate dose-response curves and calculate the cellular IC 50​ .

References

  • Wu P, Su Y, Guan X, Liu X, Zhang J, Dong X, et al. "Identification of Novel Piperazinylquinoxaline Derivatives as Potent Phosphoinositide 3-Kinase (PI3K) Inhibitors." PLOS ONE 7(8): e43171 (2012).[Link]

  • Khatoon and Abdulmalek. "Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications." National Institutes of Health (PMC) (2024).[Link]

  • "PIM1 kinase and its diverse substrate in solid tumors." National Institutes of Health (PMC) (2023).[Link]

  • "An insight into medicinal chemistry of anticancer quinoxalines." CIMAP Staff Publications (2018).[Link]

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Comparative

IC50 comparison of 3-Morpholin-4-ylquinoxaline-2-carboxylic acid in cancer cell lines

An In-Depth Comparative Guide to the IC50 of 3-Morpholin-4-ylquinoxaline-2-carboxylic Acid and its Analogs in Cancer Cell Lines This guide provides a comprehensive analysis of the cytotoxic potential of quinoxaline-based...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the IC50 of 3-Morpholin-4-ylquinoxaline-2-carboxylic Acid and its Analogs in Cancer Cell Lines

This guide provides a comprehensive analysis of the cytotoxic potential of quinoxaline-based compounds in cancer research. While specific public data for 3-Morpholin-4-ylquinoxaline-2-carboxylic acid is limited, we will use the extensively studied, structurally related clinical candidate Silmitasertib (CX-4945) as a primary reference point. This allows us to establish a robust framework for evaluating the half-maximal inhibitory concentration (IC50) and to compare its performance against other quinoxaline derivatives and standard chemotherapeutic agents.

The quinoxaline scaffold is a privileged structure in medicinal chemistry, recognized for its wide range of biological activities, including potent anticancer properties.[1][2] These compounds often function by inhibiting key cellular signaling pathways essential for tumor growth and survival.[3][4] This guide is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate the efficacy of this important class of molecules.

The Primary Target: Protein Kinase CK2, A Master Regulator of Cell Survival

A prominent mechanism of action for many quinoxaline-based anticancer agents is the inhibition of Protein Kinase CK2 (formerly Casein Kinase II).[5] CK2 is a serine/threonine-specific protein kinase that is frequently overexpressed in a multitude of human cancers.[5] It plays a critical role in promoting cell proliferation, survival, and resistance to therapy by phosphorylating hundreds of substrate proteins involved in crucial signaling cascades, including the PI3K/Akt/mTOR pathway.

Silmitasertib (CX-4945), an orally bioavailable small molecule, functions as a potent and selective ATP-competitive inhibitor of the CK2α catalytic subunit.[5][6] By blocking the ATP-binding site, it prevents the phosphorylation of downstream targets, effectively shutting down this pro-survival signaling and making it a promising target for cancer therapy.[6]

CK2_Signaling_Pathway cluster_membrane cluster_cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation CK2 Protein Kinase CK2 CK2->Akt Phosphorylates (S129) Enhances Activity Apoptosis Apoptosis CK2->Apoptosis Suppresses Silmitasertib Silmitasertib (CX-4945) (3-Morpholin-4-ylquinoxaline -2-carboxylic acid analog) Silmitasertib->CK2 Inhibits Inhibition Inhibition

Caption: Standard workflow for an MTT cell viability assay.

Step-by-Step Methodology
  • Cell Seeding:

    • Rationale: To ensure exponential growth and uniform cell numbers at the start of the experiment.

    • Protocol: Harvest cancer cells from culture. Perform a cell count (e.g., using a hemocytometer) and calculate cell viability (e.g., via Trypan Blue exclusion). Dilute the cell suspension to the desired seeding density (empirically determined for each cell line, typically 3,000-10,000 cells/well). Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Rationale: To expose cells to a range of concentrations to determine the dose-response relationship.

    • Protocol: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a series of 2-fold or 3-fold dilutions in culture medium to achieve the final desired concentrations. Remove the old medium from the 96-well plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells. Incubate for a defined period, typically 48 to 72 hours.

  • MTT Addition and Incubation:

    • Rationale: The yellow MTT tetrazolium salt is metabolically reduced by mitochondrial dehydrogenases in living cells to form a purple formazan precipitate.

    • Protocol: Following the treatment incubation, add 20 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C.

  • Solubilization and Absorbance Reading:

    • Rationale: The insoluble formazan crystals must be dissolved to allow for spectrophotometric quantification. The amount of formazan produced is directly proportional to the number of viable cells.

    • Protocol: Carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well. Agitate the plate on a shaker for 10-15 minutes to ensure complete dissolution. Measure the absorbance (Optical Density, OD) on a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Rationale: To calculate the IC50 value from the dose-response curve.

    • Protocol: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability (%) versus the log of the compound concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve fit) to determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion and Future Perspectives

The quinoxaline scaffold, exemplified by the clinical candidate Silmitasertib (CX-4945), represents a highly promising class of anticancer agents, primarily targeting the crucial CK2 signaling pathway. The data consistently show that these compounds possess potent cytotoxic activity against a broad spectrum of cancer cell lines, with IC50 values typically in the low micromolar range.

For novel compounds such as 3-Morpholin-4-ylquinoxaline-2-carboxylic acid, the path forward is clear. The first step is to establish its cytotoxic profile by determining its IC50 across a diverse panel of cancer cell lines using the standardized MTT assay protocol detailed herein. A direct comparison with Silmitasertib and standard chemotherapies like Doxorubicin or 5-Fluorouracil will provide a clear measure of its relative potency. Subsequent mechanistic studies, such as apoptosis and cell cycle analysis, would be essential to confirm if its mechanism of action aligns with CK2 inhibition or involves other cellular targets. [7][8]This systematic approach is fundamental to identifying and advancing the next generation of targeted cancer therapeutics.

References

  • Silmitasertib - Wikipedia. [Link]

  • Ghorab, M. M., Alsaid, M. S., Shahin, A. N., & El-Gazzar, M. G. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(11), 2919. [Link]

  • Liang, J. H., Cho, S. T., Shih, T. L., & Chen, J. J. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances, 14(39), 28247-28256. [Link]

  • Ali, I., Wani, W. A., & Saleem, K. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7629. [Link]

  • Silmitasertib | Senhwa Biosciences, Inc. [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. [Link]

  • Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Publishing. (2024). [Link]

  • Sarno, F., Riera, L., Ruzzene, M., Sarno, S., & Pinna, L. A. (2022). Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling. International Journal of Molecular Sciences, 23(21), 13355. [Link]

  • Discovery path of ATP-competitive CK2 inhibitor 4 (CX-4945). IC 50... - ResearchGate. [Link]

  • Mazur, M., et al. (2023). Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective. Journal of Medicinal Chemistry, 66(6), 4054–4070. [Link]

  • Mazur, M., et al. (2023). Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective. PMC. [Link]

  • Abstract 3016: Therapeutic efficacy of a novel combination of ck2 inhibitor cx-4945 with cytotoxic therapy in neuroblastoma preclinical models. (2025). AACR Journals. [Link]

  • IC50 values for compounds 1 and 2 in various cancer cell lines and a... - ResearchGate. [Link]

  • IC50 values of the test compounds against the three cancer cell lines. | Download Table. [Link]

  • Al-Ostath, A., et al. (2024). Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications. Pharmaceuticals, 17(3), 358. [Link]

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC. [Link]

  • European Journal of Medicinal Chemistry - CNR-IRIS. [Link]

  • Chen, S. F., Ruben, R. L., & Dexter, D. L. (1986). Mechanism of Action of the Novel Anticancer Agent 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic Acid Sodium Salt (NSC 368390): Inhibition of De Novo Pyrimidine Nucleotide Biosynthesis. Cancer Research, 46(10), 5014–5019. [Link]

  • Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708–1716. [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - Frontiers. [Link]

  • Li, Y., et al. (2021). 3-Arylamino-quinoxaline-2-carboxamides inhibit the PI3K/Akt/mTOR signaling pathways to activate P53 and induce apoptosis. Bioorganic Chemistry, 114, 105101. [Link]

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Validation

Cross-Reactivity Profiling of 3-Morpholin-4-ylquinoxaline-2-carboxylic Acid: A Comparative Guide

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate nitrogen-containing heterocycles for targeted kinase inhibitor programs. The compound 3-Morpholin-4-ylquinoxaline-2-carboxylic acid (...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate nitrogen-containing heterocycles for targeted kinase inhibitor programs. The compound 3-Morpholin-4-ylquinoxaline-2-carboxylic acid (CAS: 1211503-94-4)[1] is a highly versatile and privileged building block. Its core architecture—a quinoxaline ring substituted with a morpholine at the 3-position and a carboxylic acid at the 2-position—is a foundational scaffold for ATP-competitive kinase inhibitors[2].

However, this structural privilege comes with a critical caveat: a high potential for kinome cross-reactivity. The morpholine oxygen acts as a potent hydrogen bond acceptor, while the quinoxaline core effectively mimics the adenine ring of ATP[2][3]. This guide objectively compares the cross-reactivity profile of this scaffold against alternative reference compounds, providing the mechanistic rationale and self-validating experimental protocols necessary to rigorously profile its off-target effects.

Mechanistic Rationale: The Structural Root of Cross-Reactivity

Understanding why a compound cross-reacts is fundamentally more important than simply knowing that it does. The cross-reactivity of 3-Morpholin-4-ylquinoxaline-2-carboxylic acid is driven by three distinct structural features:

  • Hinge-Binding via Morpholine: The morpholine moiety is a classic hinge-binding motif, famously utilized in PI3K/mTOR inhibitors like LY294002[2][3]. The morpholine oxygen forms a crucial hydrogen bond with the backbone amide of the kinase hinge region (e.g., Val851 in PI3Kα)[2].

  • Electrostatic Anchoring via Carboxylic Acid: The carboxylic acid at the 2-position can form strong electrostatic interactions (salt bridges) with conserved catalytic lysine residues within the ATP-binding pocket[4][5].

  • Steric Conformational Locking: The ortho-relationship between the bulky morpholine and the carboxylic acid restricts free rotation. This steric clash locks the morpholine ring into a perpendicular conformation relative to the quinoxaline plane. While this perfectly projects the morpholine oxygen toward the PI3K hinge, it also inadvertently creates an ideal geometry for binding to the unclassical ATP pocket of Pim kinases (Pim-1/2), leading to unintended cross-talk between PI3K-directed and Pim-directed programs[5][6].

Pathway Scaffold 3-Morpholin-4-ylquinoxaline- 2-carboxylic acid PI3K PI3K / mTOR Kinase Domain Scaffold->PI3K Hinge Binding (Morpholine) PIM1 Pim-1 / Pim-2 Kinase Domain Scaffold->PIM1 Salt Bridge (Carboxylic Acid) AKT AKT Signaling Cascade PI3K->AKT Survival Cell Survival & Proliferation PIM1->Survival AKT->Survival

Dual pathway cross-reactivity driven by the morpholine and carboxylic acid moieties.

Comparative Performance Data

To establish a baseline, we must compare the theoretical and empirical kinase inhibition profiles of our target scaffold against two industry-standard alternatives: LY294002 (a classic morpholino-chromone PI3K inhibitor) and Compound 1 (a known quinoxaline-2-carboxylic acid Pim-1 inhibitor)[2][5].

Feature / Scaffold3-Morpholin-4-ylquinoxaline-2-carboxylic acidLY294002 (Reference PI3K Inhibitor)Compound 1 (Reference Pim-1 Inhibitor)
Core Structure QuinoxalineChromoneQuinoxaline
Hinge-Binding Motif 3-Morpholine8-MorpholineUnclassical / Solvent-exposed
Electrostatic Anchor 2-Carboxylic AcidNone2-Carboxylic Acid
Primary Target Class PI3K / mTORPI3KPim-1 / Pim-2
Cross-Reactivity Risk High (Pim kinases, PDGFR)Moderate (Casein Kinase 2, mTOR)Moderate (PI3K off-target risk)
Auto-fluorescence High (Blue/Green spectrum)LowHigh (Blue/Green spectrum)

Experimental Workflows: Self-Validating Kinome Profiling

When profiling quinoxaline derivatives, traditional UV/Vis or simple prompt-fluorescence assays frequently yield false positives. This is due to the inherent auto-fluorescence of the highly conjugated quinoxaline core. Therefore, I mandate the use of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) combined with orthogonal Thermal Shift Assays (TSA) to create a self-validating testing loop.

Protocol: Artifact-Free TR-FRET Kinase Profiling

Step 1: Reagent Preparation at ATP Km​ Prepare a master mix of the target kinase (e.g., PI3Kα or Pim-1), a biotinylated peptide substrate, and ATP. Causality: You must run the assay precisely at the ATP Km​ concentration for each specific kinase. This ensures the assay is equally sensitive to ATP-competitive inhibitors across the panel without artificially inflating or masking the apparent potency ( IC50​ ) of the quinoxaline scaffold.

Step 2: Acoustic Compound Dispensing Use an acoustic liquid handler (e.g., Echo) to dispense 3-Morpholin-4-ylquinoxaline-2-carboxylic acid in a 10-point dose-response curve (top concentration 10 µM, 1:3 dilution) directly into a dry 384-well plate. Causality: Acoustic dispensing avoids DMSO carryover effects and prevents the hydrophobic quinoxaline core from precipitating inside plastic pipette tips, a common source of data variability.

Step 3: Equilibrium Incubation Incubate the kinase/substrate mix with the compound for 60 minutes at room temperature before initiating the reaction with ATP. Causality: This pre-incubation allows the binding kinetics to reach equilibrium. This is critical because carboxylic acid-containing compounds often exhibit slow-on/slow-off binding kinetics due to the time required to displace water molecules and form stable salt bridges in the ATP pocket.

Step 4: Time-Delayed Detection & Deconvolution Stop the reaction and add the TR-FRET detection buffer (Europium-labeled anti-phospho antibody and Streptavidin-APC). Read the plate using a 50 µs delay before integrating the emission signal. Causality: The 50 µs time delay completely allows the short-lived, intrinsic blue/green auto-fluorescence of the quinoxaline ring to decay. The subsequent measurement captures only the long-lived lanthanide emission, ensuring the FRET signal is a true, artifact-free measure of kinase inhibition.

Workflow A 1. Compound Preparation (3-Morpholin-4-ylquinoxaline- 2-carboxylic acid) B 2. Primary Kinome Screen (TR-FRET Assay) A->B C 3. Auto-fluorescence Deconvolution (50µs Delay) B->C D 4. Orthogonal Validation (Thermal Shift Assay) C->D E 5. Cross-Reactivity Profile Generation D->E

Workflow for artifact-free kinome cross-reactivity profiling of quinoxaline derivatives.

References

  • ChemicalBook. "3-Morpholin-4-ylquinoxaline-2-carboxylic acid | 1211503-94-4".
  • Wu P, et al. "Identification of Novel Piperazinylquinoxaline Derivatives as Potent Phosphoinositide 3-Kinase (PI3K) Inhibitors." PLOS One (2012).
  • Oyallon, et al. "New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation." MDPI (2021).
  • Wu et al. "Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents." Oncotarget (2017).
  • Hochban, P.M.M., et al. "Pim1 in complex with 3-((3-hydroxyphenyl)amino)quinoxaline-2-carboxylic acid and Pimtide." RCSB PDB (2024).

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Disposal and Handling Protocol for 3-Morpholin-4-ylquinoxaline-2-carboxylic acid

As a critical intermediate in drug discovery—often serving as a scaffold for kinase inhibitors and other biologically active molecules—3-Morpholin-4-ylquinoxaline-2-carboxylic acid (CAS: 1211503-94-4) requires rigorous s...

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Author: BenchChem Technical Support Team. Date: April 2026

As a critical intermediate in drug discovery—often serving as a scaffold for kinase inhibitors and other biologically active molecules—3-Morpholin-4-ylquinoxaline-2-carboxylic acid (CAS: 1211503-94-4) requires rigorous safety and disposal management.

This guide provides an authoritative, step-by-step operational plan for the safe handling, segregation, and terminal disposal of this compound. By synthesizing physicochemical causality with field-proven laboratory safety protocols, this document ensures your laboratory maintains strict environmental compliance and operational excellence.

Physicochemical Hazard Profiling: The "Why" Behind the Protocol

To design a self-validating safety system, researchers must first understand the molecular behavior of the chemicals they handle. The disposal requirements for 3-Morpholin-4-ylquinoxaline-2-carboxylic acid are dictated by three core structural features:

  • Amphoteric-Like Behavior: The molecule contains both an acidic moiety (carboxylic acid) and basic sites (morpholine and quinoxaline nitrogens). Its solubility is highly pH-dependent. Indiscriminate mixing with strong laboratory acids or bases can cause rapid, unexpected precipitation or exothermic salt formation.

  • Environmental Persistence: Nitrogen-containing heterocycles resist standard biological degradation processes found in municipal wastewater treatment plants. Standard drain disposal is strictly prohibited, as it poses a severe risk of aquatic toxicity and environmental accumulation [2].

  • Toxic Combustion Byproducts: When subjected to thermal decomposition, the high nitrogen content of the quinoxaline and morpholine rings generates toxic nitrogen oxides ( NOx​ ). Standard landfill disposal is forbidden under [1]. Terminal destruction must occur via high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF) equipped with NOx​ scrubbers.

Waste Segregation & Compatibility

A self-validating disposal protocol begins at the point of generation. Mixing incompatible waste streams not only creates immediate laboratory hazards but also exponentially increases institutional disposal costs.

Quantitative Parameters for Waste Management

The following table summarizes the critical quantitative thresholds and operational parameters governing the disposal of this compound and its associated waste streams:

ParameterValue / ThresholdOperational Implication
Terminal Incineration Temp. >1,000∘C Required for the complete destruction of the quinoxaline core to prevent the release of toxic NOx​ byproducts.
Aqueous Waste pH Limit 5.5–10.5 While drain disposal of this chemical is prohibited, this is the standard pH range for general non-hazardous aqueous lab waste [2].
SQG Accumulation Limit ≤1,000 kg/month Determines federal RCRA reporting requirements and limits on-site storage to a maximum of 180 days [1].
Spill Absorbent Ratio 3:1 (Absorbent:Spill)Ensures complete encapsulation of liquid solutions (e.g., DMSO/compound mixtures) prior to mechanical sweeping.
Waste Segregation Pathway

WastePathway Start 3-Morpholin-4-ylquinoxaline- 2-carboxylic acid Waste Solid Solid Waste (Powder, Vials, Tips) Start->Solid Liquid Liquid Waste (Dissolved in Solvent) Start->Liquid SolidContainer HDPE Solid Waste Bin (Double Bagged) Solid->SolidContainer Halogenated Halogenated Solvent (e.g., DCM) Liquid->Halogenated If halogenated solvent used NonHalogenated Non-Halogenated Solvent (e.g., DMSO, MeOH) Liquid->NonHalogenated If non-halogenated solvent used LiquidContainer1 Halogenated Carboy Halogenated->LiquidContainer1 LiquidContainer2 Non-Halogenated Carboy NonHalogenated->LiquidContainer2 Incineration High-Temp Incineration (with NOx Scrubbers) SolidContainer->Incineration LiquidContainer1->Incineration LiquidContainer2->Incineration

Segregation and disposal pathway for 3-Morpholin-4-ylquinoxaline-2-carboxylic acid waste.

Step-by-Step Disposal Methodologies

Protocol A: Solid Waste Disposal (Powders, Contaminated PPE, and Consumables)

Causality: Solid particulates pose an inhalation hazard and can cross-contaminate municipal solid waste streams.

  • Collection: Place all residual powders, contaminated weighing boats, pipette tips, and disposable spatulas into a robust, leak-proof High-Density Polyethylene (HDPE) container.

  • Double-Bagging: For highly contaminated consumables (e.g., gloves covered in powder), double-bag the items in 6-mil polyethylene bags before placing them in the primary solid waste bin.

  • Labeling: Affix a standardized Hazardous Waste label. Explicitly write: "Toxic Solid Organic Waste: 3-Morpholin-4-ylquinoxaline-2-carboxylic acid. Do not mix with strong oxidizers."

  • Storage: Store in a designated satellite accumulation area away from heat sources and inorganic acids until EH&S pickup.

Protocol B: Liquid Waste Disposal (Solvent-Dissolved Compound)

Causality: In drug development, this compound is frequently dissolved in Dimethyl Sulfoxide (DMSO) for biological assays or Dichloromethane (DCM) for extractions. The solvent dictates the disposal route.

  • Solvent Identification: Determine if the carrier solvent is halogenated (e.g., DCM, Chloroform) or non-halogenated (e.g., DMSO, Methanol, Ethyl Acetate).

  • Transfer: Using a funnel, carefully decant the liquid waste into the appropriate, clearly labeled 10L or 20L carboy (Halogenated vs. Non-Halogenated).

  • Headspace Verification: Never fill a liquid waste carboy beyond 80% capacity. Leave adequate headspace to account for vapor pressure expansion, particularly if volatile solvents are present.

  • Secondary Containment: Ensure all liquid waste carboys are seated within secondary containment trays capable of holding 110% of the largest container's volume.

Protocol C: Spill Containment & Remediation Workflow

Causality: Because the compound is an organic acid, using reactive neutralizers (like sodium bicarbonate) on concentrated solutions can generate CO2​ gas and aerosolize the compound. Inert encapsulation is required.

SpillResponse Spill Chemical Spill Detected Assess Assess Scale & State (Solid vs. Solution) Spill->Assess PPE Don Appropriate PPE (Nitrile Gloves, Goggles, Mask) Assess->PPE SolidSpill Solid Powder Spill PPE->SolidSpill LiquidSpill Liquid Solution Spill PPE->LiquidSpill Sweep Careful Sweeping (Avoid Dust Generation) SolidSpill->Sweep Absorb Apply Inert Absorbent (Sand, Vermiculite) LiquidSpill->Absorb Collect Collect in Hazardous Waste Container Sweep->Collect Absorb->Collect Decon Decontaminate Surface (Soap & Water / Isopropanol) Collect->Decon Label Label & Request EH&S Pickup Decon->Label

Step-by-step spill response workflow for solid and liquid contamination.

Spill Execution Steps:

  • Isolate & PPE: Evacuate non-essential personnel. Don safety goggles, a particulate respirator (N95 or higher for powders), and double nitrile gloves.

  • For Liquids: Apply an inert absorbent (e.g., vermiculite or diatomaceous earth) at a 3:1 ratio. Do not use combustible materials like sawdust.

  • For Solids: Lightly mist the powder with a compatible solvent (like a 10% isopropanol/water mix) to prevent dust aerosolization before sweeping.

  • Collection & Decontamination: Sweep the material using non-sparking tools into an HDPE container. Wash the affected surface with a mild detergent and water, collecting the rinsate as hazardous waste.

Institutional & Regulatory Compliance

To maintain a culture of safety and trustworthiness, laboratory managers must ensure that the disposal of 3-Morpholin-4-ylquinoxaline-2-carboxylic acid aligns with federal and institutional mandates.

Under [1], this compound is classified as a solid hazardous waste when discarded. Laboratories must track their monthly waste generation to determine their status as a Very Small Quantity Generator (VSQG), Small Quantity Generator (SQG), or Large Quantity Generator (LQG). This status dictates how long waste can be legally accumulated on-site (typically 90 to 180 days) before it must be manifested and shipped to a TSDF. Ensure your designated waste broker is certified to handle complex nitrogenous organic acids to guarantee terminal destruction via high-temperature incineration.

References
  • Categories of Hazardous Waste Generators | US EPA Environmental Protection Agency (EPA) [Link]

  • Hazardous Waste and Disposal Considerations American Chemical Society (ACS)[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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